Ro 67-4853
Descripción
Propiedades
IUPAC Name |
butyl N-(9H-xanthene-9-carbonyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-3-12-23-19(22)20-18(21)17-13-8-4-6-10-15(13)24-16-11-7-5-9-14(16)17/h4-11,17H,2-3,12H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBUXEUMZZQUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433240 | |
| Record name | Ro67-4853 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302841-89-0 | |
| Record name | Butyl N-(9H-xanthen-9-ylcarbonyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302841-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro67-4853 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-67-4853 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM27L9Q3RZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ro 67-4853
A Core Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: Ro 67-4853 is a pioneering molecule in the study of metabotropic glutamate (B1630785) receptors (mGluRs), serving as a selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor subtype 1 (mGluR1).[1] This compound has been instrumental in elucidating the physiological roles of mGluR1 and exploring its potential as a therapeutic target for various central nervous system disorders. Derived from the simpler compound Ro 01-6128, this compound has become a lead compound for the development of more potent and selective mGluR1 PAMs.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, impact on signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as a positive allosteric modulator, meaning it does not directly activate the mGluR1 receptor but rather enhances the receptor's response to the endogenous agonist, glutamate.[2] It achieves this by binding to a site on the receptor distinct from the glutamate binding site, known as an allosteric site.[2] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. Specifically, this compound interacts with the transmembrane domain (TMD) of the mGluR1 receptor.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro assays.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell Line/System | Agonist | Parameter | Value | Reference |
| Calcium Mobilization | BHK cells expressing mGluR1a | Glutamate | Fold Shift in CRC | ~15-fold | [3][5] |
| Calcium Mobilization | HEK293 cells expressing mGluR1α | Extracellular Ca²⁺ (in the absence of L-Glu) | EC50 Reduction | From 3.5 mM to 0.7 mM (with 300 nM this compound) | [4] |
| cAMP Accumulation | BHK cells expressing mGluR1a | Glutamate | Fold Shift in CRC | ~15-fold | [5] |
| cAMP Accumulation | BHK cells expressing mGluR1a | Glutamate (EC20) | EC50 | 11.7 ± 2.4 µM | [5] |
| ERK1/2 Phosphorylation | BHK cells | - (agonist-independent) | EC50 | 9.2 nM | [6] |
| Electrophysiology (VGCC inhibition) | Rat CA3 neurons | (S)-DHPG | EC50 | 95 nM | [7] |
Table 2: Activity of this compound at Group I mGlu Receptors
| Receptor Subtype | Species | Parameter | Value | Reference |
| mGluR1a | Rat | pEC50 | 7.16 | [3][8] |
| mGluR1 | Human | - | Active | [3][9] |
| mGluR5 | Rat | - | Active | [3] |
Signaling Pathways
This compound modulates several key downstream signaling pathways upon potentiation of mGluR1 activation. The primary pathway involves the coupling of mGluR1 to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Additionally, this compound has been shown to potentiate mGluR1-mediated ERK1/2 phosphorylation and cAMP accumulation.[3][5]
Caption: Signaling pathways modulated by this compound through mGluR1.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Intracellular Calcium Mobilization Assay
This assay is a primary method for characterizing mGluR1 PAMs by measuring the potentiation of glutamate-induced intracellular calcium release.
-
Cell Culture: Baby Hamster Kidney (BHK) or Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGluR1a receptor are cultured to approximately 80-90% confluency in 384-well plates.[6]
-
Dye Loading: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specified time to allow for dye loading.[6]
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 10 minutes) before the addition of a range of concentrations of glutamate.[5]
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. The potentiation by this compound is observed as a leftward shift in the glutamate concentration-response curve.[2]
Caption: Workflow for an intracellular calcium mobilization assay.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAP kinase pathway downstream of mGluR1.
-
Cell Culture and Starvation: BHK cells expressing mGluR1a are seeded in plates and grown to confluency. Prior to the experiment, cells are serum-starved for several hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Cells are treated with this compound at various concentrations for a specific time course (e.g., peaking at 5 minutes).[3]
-
Cell Lysis: Following treatment, cells are washed and lysed to extract total protein.
-
Western Blotting: Protein concentration is determined, and samples are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Quantification: The signal is detected using a secondary antibody conjugated to a reporter enzyme, and the bands are quantified to determine the ratio of p-ERK1/2 to total ERK1/2.
cAMP Accumulation Assay
This assay measures the potentiation of mGluR1-mediated adenylyl cyclase activation.
-
Cell Culture: BHK cells stably expressing mGluR1a are cultured in appropriate plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor for a period to prevent the degradation of cAMP.
-
Compound Treatment: Cells are then treated with a fixed concentration of this compound (e.g., 500 nM) in the presence of varying concentrations of glutamate.[3][5]
-
cAMP Measurement: The reaction is stopped, and the amount of accumulated cAMP is measured using a commercially available kit, such as a competitive enzyme immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Conclusion
This compound is a well-characterized positive allosteric modulator of mGluR1 that has significantly advanced our understanding of this receptor's function. Its ability to potentiate glutamate signaling through multiple downstream pathways, including calcium mobilization, ERK1/2 phosphorylation, and cAMP accumulation, underscores the complex nature of mGluR1 modulation. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals working with this compound and other mGluR1 modulators. While it shows some activity at mGluR5, its primary utility remains as a selective tool for studying mGluR1.[3] The continued investigation of compounds like this compound holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Extracellular Calcium Modulates Actions of Orthosteric and Allosteric Ligands on Metabotropic Glutamate Receptor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. news-medical.net [news-medical.net]
A Technical Guide to Ro 67-4853: A Positive Allosteric Modulator of Metabotropic Glutamate Receptor 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 67-4853 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This technical guide provides an in-depth overview of its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity. Quantitative data from various in vitro assays are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important research tool.
Introduction
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.[1][2] Among the eight subtypes, mGluR1 is predominantly coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3][4] Positive allosteric modulators offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist, glutamate, rather than directly activating the receptor themselves.[5][6] this compound has emerged as a key pharmacological tool for studying the physiological and pathological roles of mGluR1.
Mechanism of Action
This compound acts as a positive allosteric modulator by binding to a site on the mGluR1 receptor that is distinct from the orthosteric glutamate binding site.[3][7] This allosteric binding enhances the affinity and/or efficacy of glutamate, resulting in a potentiation of the receptor's downstream signaling.[5][6] Specifically, this compound has been shown to interact with the transmembrane domain (TMD) of the receptor.[7][8] While highly selective for mGluR1, some activity has also been observed at the mGluR5 receptor, another member of the group I mGluRs.[5][6][9]
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and efficacy of this compound in various functional assays.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell Line | Receptor | Parameter | Value | Reference |
| Calcium Mobilization | HEK293 | rat mGlu1a | pEC50 | 7.16 | [2][8][9] |
| Calcium Mobilization | BHK | rat mGlu1a | EC50 of potentiation | 10.0 ± 2.4 nM | [4] |
| (S)-DHPG-induced current | CA3 Neurons | Native | EC50 | 95 nM | [5][6][9] |
| cAMP Accumulation | BHK | rat mGlu1a | EC50 of potentiation | 11.7 ± 2.4 µM | [4] |
| ERK1/2 Phosphorylation | BHK | rat mGlu1a | EC50 | 9.2 ± 6.2 nM | [4] |
Table 2: Efficacy of this compound in Modulating Agonist-Induced Responses
| Assay Type | Cell Line | Agonist | This compound Concentration | Fold-Shift in Agonist EC50 | Reference |
| Calcium Mobilization | BHK | Glutamate | 1 µM | ~15-fold leftward shift | [4][8] |
| cAMP Accumulation | BHK | Glutamate | 500 nM | ~15-fold potentiation | [4] |
| (S)-DHPG-induced current | CA3 Neurons | (S)-DHPG | Not Specified | 637 ± 72% of control | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Intracellular Calcium Mobilization Assay
This is a common high-throughput screening method to identify and characterize mGluR1 modulators.
-
Cell Culture: Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the mGluR1a receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) in 96- or 384-well black-walled, clear-bottom plates until they reach 80-90% confluency.[10]
-
Dye Loading: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).[10]
-
Compound Addition and Signal Detection: The dye solution is removed, and cells are washed again with the assay buffer. A baseline fluorescent reading is taken using a fluorescence plate reader. This compound (or vehicle control) is then added, followed by the addition of an EC20 or a full concentration range of glutamate. The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.[11]
cAMP Accumulation Assay
This assay measures the ability of this compound to modulate the Gs-coupled signaling pathway of mGluR1.
-
Cell Culture and Induction: T-REx 293 cells with tetracycline-inducible expression of the mGluR4 receptor (or other suitable cell lines expressing the target receptor) are cultured. Receptor expression is induced by adding tetracycline (B611298) to the culture medium 48 hours prior to the experiment.[12]
-
Cell Preparation: Twenty hours before the assay, the culture medium is replaced with a serum- and L-glutamate-free medium. On the day of the experiment, cells are scraped, centrifuged, and resuspended in Hanks-HEPES buffer.[12]
-
Assay Protocol: The cell suspension is incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Forskolin is added to stimulate adenylate cyclase and produce a baseline level of cAMP. Cells are then treated with a range of concentrations of this compound in the presence of a fixed EC20 concentration of glutamate. The reaction is stopped, and the amount of accumulated cAMP is quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).[12]
Whole-Cell Electrophysiology
This technique provides a direct measure of the effect of this compound on ion channel activity modulated by mGluR1.
-
Slice Preparation: Transverse cerebellar or hippocampal slices (e.g., 300 µm thick) are prepared from young rats using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF). Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.[5]
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from visually identified neurons (e.g., Purkinje cells or CA3 pyramidal neurons) using a patch-clamp amplifier. The patch pipette is filled with an internal solution containing appropriate salts and energy sources.[5]
-
Drug Application: A stable baseline synaptic response is established. The mGluR agonist, such as (S)-DHPG, is applied to the bath to evoke a response. This compound is then co-applied with the agonist to determine its modulatory effect on the agonist-induced current.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.
Caption: mGluR1 Signaling Pathways Modulated by this compound.
Caption: Typical Experimental Workflow for Characterizing this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR1 in health and disease. Its well-characterized mechanism of action and potent positive allosteric modulatory activity make it an excellent probe for studying the intricacies of mGluR1 signaling. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further research may focus on its in vivo efficacy and potential therapeutic applications.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease | Annual Reviews [annualreviews.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Modulation of Mutant mGlu1 Receptors Derived from Deleterious GRM1 Mutations Found in Schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
The Function of Ro 67-4853: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 67-4853 is a potent and well-characterized small molecule widely utilized in pharmacological research. It functions as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways and experimental workflows.
Introduction
Metabotropic glutamate receptors (mGluRs) are critical regulators of neuronal excitability and synaptic plasticity. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group I mGluRs, which include mGluR1 and mGluR5, are typically coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and diacylglycerol.
Positive allosteric modulators have emerged as valuable pharmacological tools and potential therapeutic agents due to their ability to enhance the response of the receptor to the endogenous agonist, glutamate, rather than directly activating the receptor themselves. This mode of action offers greater spatial and temporal precision in modulating receptor activity. This compound is a first-generation mGluR1 PAM that has been instrumental in elucidating the physiological and pathophysiological roles of this receptor.[1][2]
Mechanism of Action
This compound binds to an allosteric site on the mGluR1 receptor, distinct from the orthosteric binding site for glutamate.[2] This binding event induces a conformational change in the receptor that increases its sensitivity to glutamate. Specifically, this compound has been shown to interact with the transmembrane domain (TMD) of the receptor.[3][4] This positive allosteric modulation results in a leftward shift of the glutamate concentration-response curve, indicating an increase in glutamate potency.[1][5] Furthermore, in some cellular systems and at high concentrations, this compound can exhibit agonist activity, directly activating mGluR1-mediated signaling pathways in the absence of glutamate.[5][6]
While primarily characterized as an mGluR1 PAM, some evidence suggests that this compound also exhibits activity at mGluR5, another member of the group I mGlu receptors, indicating a degree of lower selectivity compared to newer generations of mGluR1 PAMs.[1][4][7]
Quantitative Pharmacological Data
The pharmacological properties of this compound have been extensively characterized across various in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Parameter | Receptor | Assay | Cell Line/System | Value | Reference |
| pEC₅₀ | rat mGluR1a | Calcium Mobilization | - | 7.16 | [3][4][7] |
| EC₅₀ | rat mGluR1a | (S)-DHPG potentiation | CA3 neurons | 95 nM | [6] |
| EC₅₀ | mGluR1a | ERK1/2 Phosphorylation | BHK cells | 9.2 nM | [1] |
| EC₅₀ | mGluR1a | cAMP Accumulation (potentiation of glutamate) | BHK cells | 11.7 ± 2.4 µM | [6] |
| Parameter | Condition | Assay | Cell Line | Fold Shift in Glutamate CRC | Reference |
| 1 µM this compound | Glutamate-induced response | Calcium Mobilization | BHK-mGluR1a | ~15-fold | [5] |
| 500 nM this compound | Glutamate-induced response | cAMP Accumulation | BHK-mGluR1a | ~15-16-fold | [5][6] |
Signaling Pathways
This compound potentiates the canonical signaling pathways downstream of mGluR1 activation. These pathways are primarily mediated by the Gαq and Gαs G-protein subunits.
Gq-PLC-IP₃-Ca²⁺ Pathway
Upon potentiation by this compound and activation by glutamate, mGluR1 activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
Caption: mGluR1 Gq-PLC signaling pathway potentiated by this compound.
Gs-Adenylate Cyclase-cAMP Pathway
In certain cellular contexts, mGluR1 can also couple to Gαs, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). This compound enhances glutamate-induced cAMP accumulation and can also increase basal cAMP levels.[6]
Caption: mGluR1 Gs-Adenylyl Cyclase signaling pathway potentiated by this compound.
Experimental Protocols
The following protocols are representative of the key experiments used to characterize the function of this compound.
Intracellular Calcium Mobilization Assay
This assay is a primary method for screening and characterizing mGluR1 PAMs by measuring the potentiation of glutamate-induced intracellular calcium release.
Detailed Protocol:
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the human or rat mGluR1a receptor to ~80-90% confluency in 384-well plates.[1]
-
Dye Loading: Remove the growth medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for approximately 1 hour at 37°C.[1]
-
Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 10 minutes).
-
Glutamate Stimulation: Add a sub-maximal concentration (e.g., EC₂₀) of glutamate to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader (e.g., FlexStation). The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Data Analysis: Plot the concentration-response curves for glutamate in the presence and absence of this compound to determine the fold-shift in the EC₅₀ value.
Caption: Workflow for an intracellular calcium mobilization assay.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream signaling event of mGluR1 activation.
Detailed Protocol:
-
Cell Culture and Starvation: Plate BHK cells stably expressing mGluR1a in 6-well plates and grow to ~80-90% confluency. Twenty-four hours prior to the assay, replace the growth medium with serum-free medium to reduce basal ERK1/2 phosphorylation.[6]
-
Compound Treatment: Treat the serum-starved cells with varying concentrations of this compound or vehicle for a specified time (e.g., 5-10 minutes) at 37°C.[6]
-
Cell Lysis: After treatment, aspirate the medium and lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal and express the results as a fold change over the vehicle-treated control.
-
cAMP Accumulation Assay
This assay measures the ability of this compound to potentiate glutamate-induced cyclic AMP production.
Detailed Protocol:
-
Cell Culture: Culture BHK cells stably expressing mGluR1a in a suitable format (e.g., 96-well plates).
-
Assay Medium: On the day of the assay, replace the culture medium with an assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a short period (e.g., 10-15 minutes).
-
Glutamate Stimulation: Add a range of concentrations of glutamate to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Generate concentration-response curves for glutamate in the presence and absence of this compound to determine the EC₅₀ values and the magnitude of the potentiation.
Conclusion
This compound is a foundational pharmacological tool that has significantly contributed to our understanding of mGluR1 function. As a positive allosteric modulator, it offers a nuanced approach to enhancing receptor activity in response to the endogenous ligand, glutamate. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound to investigate the role of mGluR1 in health and disease. While newer, more selective mGluR1 PAMs have been developed, this compound remains a valuable compound for a wide range of in vitro and in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
An In-Depth Technical Guide to the Interaction of Ro 67-4853 with the mGluR1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the positive allosteric modulator (PAM) Ro 67-4853 and its interaction with the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This compound is a valuable research tool for studying the physiological and pathological roles of mGluR1. This document details its mechanism of action, summarizes key quantitative data from various functional assays, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a thorough resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction to this compound and mGluR1
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1] Unlike ionotropic glutamate receptors that form ion channels, mGluRs modulate neuronal activity through second messenger signaling cascades.[1] Group I mGluRs, which include mGluR1 and mGluR5, primarily couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization.[1][2] They can also couple to Gαs, stimulating adenylyl cyclase and cyclic AMP (cAMP) production.[3][4]
This compound, with the IUPAC name butyl (9H-xanthene-9-carbonyl)carbamate, is a potent and selective positive allosteric modulator of mGluR1.[5][6] As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous agonist, glutamate.[4] It achieves this by binding to a topographically distinct site from the orthosteric glutamate-binding site, located within the transmembrane domain (TMD) of the receptor.[7][8] This allosteric modulation results in a leftward shift of the glutamate concentration-response curve, indicating an increase in glutamate potency.[3] It is important to note that while this compound is a potent modulator of rat mGluR1, it also exhibits activity at the human mGluR1 and rat mGluR5 receptors.[8]
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for this compound at the mGluR1 receptor, compiled from various in vitro studies. These studies have primarily utilized Baby Hamster Kidney (BHK) and Human Embryonic Kidney (HEK293) cells stably expressing the rat mGluR1a splice variant.
Table 1: Potency of this compound in Functional Assays
| Assay | Parameter | Value | Cell Line | Species | Reference(s) |
| Calcium Mobilization (Potentiation of Glutamate) | pEC50 | 7.16 | rmGlu1a | Rat | [8] |
| Calcium Mobilization (Potentiation of Glutamate) | EC50 | 10.0 ± 2.4 nM | BHK-mGluR1a | Rat | [9] |
| ERK1/2 Phosphorylation (Agonist Activity) | EC50 | 9.2 ± 6.2 nM | BHK-mGluR1a | Rat | [9] |
| cAMP Accumulation (Potentiation of Glutamate) | EC50 | 11.7 ± 2.4 µM | BHK-mGluR1a | Rat | [1] |
| Potentiation of (S)-DHPG in CA3 Neurons | EC50 | 95 nM | N/A | Rat |
Table 2: Allosteric Modulatory Effects of this compound on Glutamate Potency
| Assay | This compound Concentration | Fold Shift of Glutamate EC50 | Cell Line | Species | Reference(s) |
| Calcium Mobilization | 1 µM | ~15-fold | BHK-mGluR1a | Rat | [3][9] |
| cAMP Accumulation | 500 nM | ~15-fold to 16-fold | BHK-mGluR1a | Rat | [1][3] |
Table 3: Effect of this compound on Glutamate EC50 in cAMP Accumulation Assay
| Condition | Glutamate EC50 (µM) | Cell Line | Species | Reference(s) |
| Vehicle | 32.08 ± 0.96 | BHK-mGluR1a | Rat | [1][8] |
| 500 nM this compound | 2.15 ± 0.43 | BHK-mGluR1a | Rat | [1][8] |
Signaling Pathways
This compound modulates mGluR1 signaling through at least two distinct G-protein-dependent pathways: the canonical Gαq/11 pathway and the Gαs pathway. Interestingly, this compound exhibits biased agonism, acting as a PAM for Gαq-mediated calcium mobilization while demonstrating agonist activity for Gαs-mediated cAMP accumulation and subsequent ERK1/2 phosphorylation.[3][4]
Gαq/11-PLC-Calcium Mobilization Pathway
The primary signaling cascade activated by mGluR1 is through its coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][2] this compound potentiates glutamate-induced calcium mobilization but does not activate this pathway on its own.[9]
Gαs-Adenylyl Cyclase-cAMP Pathway
mGluR1 can also couple to Gαs proteins, leading to the activation of adenylyl cyclase (AC).[3] AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] In contrast to its effect on calcium mobilization, this compound has been shown to act as an agonist in the absence of glutamate, increasing basal cAMP levels.[3][4] This effect is blocked by mGluR1 antagonists, confirming it is a receptor-mediated event.[3]
Experimental Protocols
The following protocols are detailed methodologies for key experiments cited in the study of this compound's interaction with mGluR1.
Intracellular Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release in a recombinant cell line expressing mGluR1.
-
Cell Culture:
-
HEK293 or BHK cells stably expressing the rat mGluR1a receptor are cultured to approximately 80-90% confluency in 384-well, black-walled, clear-bottom plates.[10]
-
-
Dye Loading:
-
Compound Application and Measurement:
-
Prepare serial dilutions of this compound and glutamate in assay buffer.
-
Pre-incubate the cells with this compound or vehicle for 10 minutes.[9]
-
Add a range of glutamate concentrations to the wells.
-
Measure the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument. The peak fluorescence response is normalized as a percentage of the maximal response to a saturating concentration of glutamate.[9]
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to induce ERK1/2 phosphorylation, a downstream event of mGluR1 activation.
-
Cell Culture and Treatment:
-
Plate BHK cells stably expressing mGluR1a in 6-well plates at a density of 600,000 cells/well and incubate overnight.[9]
-
On the day of the assay, replace the growth medium with serum-free DMEM containing 20 mM HEPES and incubate for 3 hours at 37°C.[9]
-
Treat the cells with varying concentrations of this compound or vehicle for a specified time course (e.g., 0, 2, 5, or 10 minutes).[9]
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE on a 10% gel and transfer to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.[9]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.[9]
-
cAMP Accumulation Assay
This assay measures the effect of this compound on adenylyl cyclase activity and cAMP production.
-
Cell Culture and Treatment:
-
Culture BHK cells stably expressing mGluR1a in a suitable plate format.
-
On the day of the assay, pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a designated time to prevent cAMP degradation.
-
Incubate the cells with a fixed concentration of this compound (e.g., 500 nM) or vehicle for approximately 1-2 minutes.[1]
-
Add a range of glutamate concentrations and incubate for a further specified period.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive enzyme immunoassay or a LANCE Ultra cAMP kit).
-
-
Data Analysis:
-
Generate concentration-response curves for glutamate in the presence and absence of this compound to determine the fold shift in EC50.[1]
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for characterizing a positive allosteric modulator like this compound and the logical relationship of its biased agonism.
Conclusion
This compound is a well-characterized positive allosteric modulator of the mGluR1 receptor that exhibits pathway-dependent effects, acting as a potentiator of Gαq-mediated signaling and an agonist for Gαs-mediated pathways. This technical guide provides a centralized resource of its pharmacological properties, experimental methodologies for its study, and visual representations of its mechanism of action. The detailed information presented here should aid researchers in the design and execution of experiments aimed at further elucidating the complex roles of mGluR1 in health and disease, and in the development of novel therapeutics targeting this important receptor.
References
- 1. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Characterization of GPCRs Allosteric Modulation: Application to the Rational Design of De Novo S1PR1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ro 67-4853 Binding Site on mGluR1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding site of Ro 67-4853, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). We delve into the molecular determinants of its binding within the transmembrane domain, present quantitative data on its modulatory effects on key signaling pathways, and provide detailed experimental protocols for researchers seeking to investigate mGluR1 modulation. This document aims to be an essential resource for scientists in both academic and industrial settings who are engaged in neuroscience research and the development of novel therapeutics targeting glutamatergic signaling.
Introduction to mGluR1 and this compound
Metabotropic glutamate receptor 1 (mGluR1) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. Unlike ionotropic glutamate receptors that form ion channels, mGluRs signal through the activation of intracellular G-proteins, leading to a slower but more prolonged modulation of neuronal function. mGluR1 is primarily coupled to Gαq/11, which activates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Additionally, mGluR1 can also couple to other signaling pathways, including the modulation of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
This compound is a potent and selective positive allosteric modulator (PAM) of mGluR1.[1][2] As a PAM, it does not activate the receptor directly but rather enhances the affinity and/or efficacy of the endogenous agonist, glutamate. This modulatory action is achieved by binding to a topographically distinct site from the orthosteric glutamate binding site, located within the seven-transmembrane (7TM) domain of the receptor.[3] The allosteric nature of this compound offers a sophisticated mechanism for fine-tuning glutamatergic neurotransmission, making it and similar molecules attractive candidates for therapeutic intervention in a variety of neurological and psychiatric disorders.
The this compound Binding Site on mGluR1
The binding site for this compound is located within the transmembrane (TM) domain of mGluR1, a region that is structurally distinct from the extracellular Venus flytrap domain where glutamate binds. This allosteric pocket is also distinct from the binding site of negative allosteric modulators (NAMs) of mGluR1.[2]
Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues that are critical for the function of this compound. The most pivotal residue identified to date is Valine 757 (V757) , located in the fifth transmembrane domain (TMV). Mutation of this residue has been shown to be crucial for the activity of multiple classes of mGluR1 potentiators, including this compound.[2] This suggests that V757 may act as a "gate" or a direct interaction point for these allosteric modulators.
While a high-resolution crystal structure of this compound in complex with mGluR1 is not yet available, computational modeling and further mutagenesis studies suggest that the binding pocket is formed by residues from several transmembrane helices. The binding mode of this compound is thought to differ from some other mGluR1 PAMs, as it exhibits activity at all group I mGlu receptors, including mGluR5, albeit with lower potency.[3] This broader activity profile suggests that this compound may interact with residues that are conserved across group I mGlu receptors.
Signaling Pathways Modulated by this compound
This compound potentiates mGluR1 signaling through multiple downstream pathways. The primary and most characterized pathway is the Gαq-mediated calcium mobilization. However, its effects on cAMP production and ERK1/2 phosphorylation have also been documented, revealing a complex and pathway-biased modulation.
References
A Technical Guide to the Chemical and Pharmacological Properties of Ro 67-4853
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 67-4853 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] This document provides a comprehensive overview of its chemical properties, pharmacological activity, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Chemical Properties
This compound, with the IUPAC name N-(9H-Xanthen-9-ylcarbonyl)carbamic acid butyl ester, is a synthetic organic compound.[3][4] Its fundamental chemical identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(9H-Xanthen-9-ylcarbonyl)carbamic acid butyl ester | [3] |
| Synonym(s) | (9H-Xanthen-9-ylcarbonyl)-carbamic acid butyl ester, Ro67-4853 | [4] |
| CAS Number | 302841-89-0 | [3][4] |
| Molecular Formula | C₁₉H₁₉NO₄ | [4][5] |
| Molecular Weight | 325.36 g/mol | [3][4] |
| SMILES String | O=C(C1C2=C(C=CC=C2)OC3=C1C=CC=C3)NC(OCCCC)=O | [4] |
| Appearance | White to beige powder | [4] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble in DMSO to 100 mM (32.54 mg/mL) | [3][6] |
| Storage | Store at room temperature | [4] |
Pharmacological Properties
This compound acts as a positive allosteric modulator at the mGluR1 receptor, enhancing the receptor's response to the endogenous agonist, glutamate.[1][2] It interacts with the transmembrane domain (TMD) of the receptor.[1][7] This modulatory activity has been quantified in various in vitro functional assays.
| Assay | Parameter | Value | Cell Line | Reference |
| Calcium Mobilization | pEC₅₀ (for rat mGlu1a) | 7.16 | BHK cells stably expressing mGluR1a | [1] |
| EC₅₀ (potentiation of glutamate) | 10.0 ± 2.4 nM | BHK cells stably expressing mGluR1a | [8] | |
| cAMP Accumulation | EC₅₀ (potentiation of glutamate) | 11.7 ± 2.4 µM | BHK cells stably expressing mGluR1a | [8] |
| ERK1/2 Phosphorylation | EC₅₀ (agonist activity) | 9.2 ± 6.2 nM | BHK cells stably expressing mGluR1a | |
| Synaptic Response | EC₅₀ (enhancement of (S)-DHPG) | 95 nM | CA3 neurons | [3][6] |
This compound exhibits activity at human and rat mGluR1, as well as rat mGluR5.[1][6]
Signaling Pathways
As a PAM of mGluR1, this compound potentiates the downstream signaling cascades initiated by receptor activation. The primary signaling pathway for mGluR1 involves its coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). Additionally, mGluR1 can couple to Gαs, resulting in the activation of adenylyl cyclase and cAMP production.
Experimental Protocols
The following protocols are based on methodologies described in peer-reviewed publications for the characterization of this compound.
Cell Culture
Baby Hamster Kidney (BHK) cells stably expressing rat mGluR1a are cultured in standard growth media supplemented with necessary selection agents (e.g., methotrexate). Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For assays, cells are plated at appropriate densities in multi-well plates.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following mGluR1 activation.
-
Cell Plating: Plate BHK-mGluR1a cells in 96-well black-walled, clear-bottom plates.
-
Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound or vehicle for 10-15 minutes.
-
Glutamate Stimulation: Add a range of concentrations of glutamate to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR) to detect changes in intracellular calcium levels.
-
Data Analysis: Normalize the fluorescence response as a percentage of the maximal response to a saturating concentration of glutamate. Calculate EC₅₀ values from the concentration-response curves.
ERK1/2 Phosphorylation Assay (Western Blotting)
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event of mGluR1 signaling.
-
Cell Plating and Serum Starvation: Plate BHK-mGluR1a cells in 6-well plates. Prior to the assay, serum-starve the cells for 3-4 hours in serum-free medium.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 5 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to control for loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
cAMP Accumulation Assay
This assay measures the production of cyclic adenosine (B11128) monophosphate (cAMP) as a result of mGluR1 coupling to Gαs and adenylyl cyclase activation.
-
Cell Plating: Plate BHK-mGluR1a cells in a suitable format (e.g., 96-well plates).
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Compound Treatment: Add varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀).
-
Cell Lysis and cAMP Measurement: After the desired incubation time, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout).
-
Data Analysis: Generate concentration-response curves and calculate EC₅₀ values for the potentiation of the glutamate response.
Conclusion
This compound is a well-characterized positive allosteric modulator of mGluR1 with demonstrated potency and activity in multiple in vitro assays. The experimental protocols detailed herein provide a foundation for further investigation of this compound and its effects on mGluR1 signaling. The provided data and diagrams serve as a valuable technical resource for researchers in the fields of pharmacology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
A Technical Guide to Ro 67-4853 (CAS 302841-89-0): A Positive Allosteric Modulator of mGluR1
Abstract
This document provides a comprehensive technical overview of Ro 67-4853, a synthetic organic compound identified by the CAS number 302841-89-0. This compound functions as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). It acts by binding to the transmembrane domain of the receptor, thereby enhancing the potency and efficacy of the endogenous agonist, glutamate. This guide consolidates key physicochemical properties, pharmacological data, and detailed experimental protocols relevant to the study of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a synthetic, small-molecule compound belonging to the xanthene carbamate (B1207046) class. Its fundamental properties are summarized in the table below. The compound is typically supplied as a white to beige powder and exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).[1]
| Property | Value |
| CAS Number | 302841-89-0[2][3] |
| IUPAC Name | N-(9H-Xanthen-9-ylcarbonyl)carbamic acid butyl ester |
| Alternate Name | (9H-xanthene-9-carbonyl)carbamic acid butyl ester |
| Molecular Formula | C₁₉H₁₉NO₄[2][4] |
| Molecular Weight | 325.36 g/mol [2] |
| Purity | ≥98% (HPLC)[2] |
| Appearance | White to beige powder[1] |
| Solubility | Soluble in DMSO to 100 mM[2] |
Pharmacological Profile
Mechanism of Action
This compound is a positive allosteric modulator (PAM) of group I metabotropic glutamate receptors, with a pronounced selectivity for the mGluR1 subtype.[5][6][7] Unlike orthosteric agonists that bind directly to the glutamate recognition site in the Venus flytrap domain (VFD), this compound binds to an allosteric site within the seven-transmembrane (7TM) domain of the receptor.[5][8] This binding event induces a conformational change that enhances the receptor's sensitivity to glutamate, resulting in a leftward shift in the agonist's concentration-response curve and potentiation of the downstream signal.[5][7] this compound is active at both human and rat mGluR1 receptors.[1][9]
Potency, Efficacy, and Selectivity
This compound demonstrates high potency in potentiating mGluR1 activity across various assays. While highly selective for mGluR1, some activity has been noted at mGluR5, another group I mGlu receptor.[5][10] One report has described it as an mGluR5 antagonist, though the preponderance of evidence characterizes it as a PAM for group I mGluRs.[11]
Table 1: In Vitro Pharmacological Activity of this compound
| Parameter | Receptor/System | Value | Assay Type |
| pEC₅₀ | rat mGlu1a | 7.16[2][5] | Functional Assay |
| EC₅₀ | rat mGlu1a | 95 nM[2] | Enhancement of (S)-DHPG in CA3 neurons |
| Glutamate EC₅₀ Shift | rat mGlu1a | From 32.08 µM to 2.15 µM (~15-fold)[5][12] | cAMP Accumulation |
| EC₅₀ (Agonist Activity) | rat mGlu1a | 9.2 nM[10] | ERK1/2 Phosphorylation |
| EC₅₀ (Potentiation) | rat mGlu1a | 11.7 ± 2.4 µM[12] | cAMP Accumulation (with EC₂₀ Glutamate) |
| Ca²⁺ Sensitivity Shift | rat mGlu1a | Reduces EC₅₀ from 3.5 mM to 0.7 mM (at 300 nM)[8] | Intracellular Calcium Mobilization |
Downstream Signaling Effects
This compound not only potentiates agonist-induced signaling but can also act as a direct agonist in certain pathways. It has been shown to be a full agonist for the phosphorylation of ERK1/2 and can increase basal cAMP accumulation, suggesting it can modulate multiple downstream effector systems coupled to mGluR1.[5][10][12]
Key Experimental Protocols
The following protocols are generalized methodologies based on published literature for characterizing mGluR1 modulators like this compound.
Intracellular Calcium Mobilization Assay
This high-throughput assay is a primary method for screening mGluR1 modulators by measuring changes in intracellular calcium ([Ca²⁺]i) following receptor activation.[10]
Methodology:
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the mGluR1a receptor in a suitable medium. Plate cells in 384-well, black-walled, clear-bottom microplates and grow to 80-90% confluency.[10]
-
Dye Loading: Aspirate the growth medium and wash cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions, typically involving a 1-hour incubation at 37°C.[8][10]
-
Compound Addition: Utilize a fluorescence imaging plate reader (FLIPR) or similar instrument. Add this compound (at various concentrations) to the wells, followed by the addition of an EC₂₀ concentration of glutamate.
-
Measurement: Monitor fluorescence intensity in real-time. The increase in fluorescence corresponds to the release of calcium from intracellular stores.
-
Data Analysis: Calculate the concentration-response curves for glutamate in the presence and absence of this compound to determine the fold-shift in potency.
cAMP Accumulation Assay
This assay measures the ability of this compound to modulate mGluR1 coupling to the Gαs-adenylyl cyclase pathway.
Methodology:
-
Cell Preparation: Use BHK cells stably expressing mGluR1a. Twenty-four hours before the assay, remove serum and glutamate from the culture medium.[12][13]
-
Incubation: Scrape and resuspend cells in a suitable buffer (e.g., Hanks-HEPES). Incubate the cell suspension in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation), forskolin (B1673556) (to stimulate adenylyl cyclase), and varying concentrations of this compound and/or glutamate for a defined period (e.g., 5-15 minutes).[5][12][13]
-
Lysis and Detection: Terminate the reaction and lyse the cells. Measure the accumulated cAMP levels using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Normalize data against controls and generate concentration-response curves to determine EC₅₀ values for potentiation or direct agonism.[12]
ERK1/2 Phosphorylation Assay (Western Blot)
This method assesses the direct agonist effect of this compound on the MAP kinase pathway.
Methodology:
-
Cell Treatment: Plate BHK-mGluR1a cells and serum-starve them overnight. Treat the cells with 1 µM this compound for various time points (e.g., 0, 2, 5, 10 minutes).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2, normalized to the basal level.[12]
References
- 1. This compound = 98 HPLC 302841-89-0 [sigmaaldrich.com]
- 2. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular Calcium Modulates Actions of Orthosteric and Allosteric Ligands on Metabotropic Glutamate Receptor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. benchchem.com [benchchem.com]
- 11. scbt.com [scbt.com]
- 12. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Emergence of Ro 67-4853: A Technical Guide to a Pioneering mGluR1 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 67-4853, a significant tool in neuroscience research, represents a foundational discovery in the field of G-protein coupled receptor (GPCR) modulation. As a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1), it has been instrumental in elucidating the physiological roles of this key receptor. This technical guide provides an in-depth overview of the discovery, history, and core pharmacological characteristics of this compound. It includes a comprehensive summary of its quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanism of action to support ongoing research and drug development efforts.
Discovery and History
This compound, with the IUPAC name butyl (9H-xanthene-9-carbonyl)carbamate, was one of the first selective positive allosteric modulators of mGluR1 to be identified.[1] Its discovery was a pivotal moment, shifting the paradigm of mGluR1 ligand development from traditional orthosteric agonists and antagonists to the more nuanced approach of allosteric modulation.[2] The initial characterization of this compound was detailed in a seminal 2001 publication by Knoflach and colleagues, which laid the groundwork for understanding its mechanism of action and binding site.[3] Derived from the simpler compound Ro 01-6128, this compound has since served as a lead compound for the development of a new generation of potent and selective mGluR1 PAMs.[1]
Mechanism of Action
This compound functions as a positive allosteric modulator, meaning it binds to a site on the mGluR1 receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[2] This allosteric binding does not typically activate the receptor on its own but rather enhances the receptor's response to glutamate.[3] this compound interacts with the transmembrane domain (TMD) of the mGluR1 receptor, inducing a conformational change that increases the potency and/or efficacy of glutamate.[4][5] This potentiation of glutamate signaling leads to the modulation of downstream intracellular signaling pathways.
Signaling Pathways Modulated by this compound
The activation of mGluR1 by glutamate, potentiated by this compound, triggers several key intracellular signaling cascades. These include the Gq-coupled pathway leading to calcium mobilization and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2 phosphorylation. Additionally, mGluR1 activation can influence cyclic adenosine (B11128) monophosphate (cAMP) levels.
Caption: Simplified signaling pathway of mGluR1 activation potentiated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro pharmacological assays.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell Line | Species | Parameter | Value | Reference |
| Calcium Mobilization | BHK-mGluR1a | Rat | EC50 (potentiation of glutamate) | 10.0 ± 2.4 nM | [4] |
| ERK1/2 Phosphorylation | BHK-mGluR1a | Rat | EC50 (agonist activity) | 9.2 ± 6.2 nM | [4] |
| cAMP Production | BHK-mGluR1a | Rat | EC50 (potentiation of glutamate) | 11.7 ± 2.4 µM | [4] |
| Electrophysiology (CA3 neurons) | - | Rat | EC50 (enhancement of S-DHPG effect) | 95 nM | [6] |
| Calcium Mobilization | - | Rat | pEC50 | 7.16 | [6] |
Table 2: Effect of this compound on Glutamate Potency
| Assay Type | Cell Line | This compound Concentration | Fold Shift in Glutamate EC50 | Reference |
| Calcium Mobilization | BHK-mGluR1a | 1 µM | ~15-fold leftward shift | [4] |
| cAMP Production | BHK-mGluR1a | 500 nM | ~16-fold leftward shift | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Intracellular Calcium Mobilization Assay
This assay is a primary high-throughput method for characterizing mGluR1 positive allosteric modulators by measuring the potentiation of glutamate-induced intracellular calcium release.
References
- 1. scilit.com [scilit.com]
- 2. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ro 67-4853: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the downstream signaling pathways modulated by Ro 67-4853, a significant pharmacological tool in neuroscience research. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the involved molecular cascades.
Introduction: Mechanism of Action
This compound is a positive allosteric modulator (PAM) primarily targeting the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a Class C G-protein-coupled receptor (GPCR).[1][2] As a PAM, this compound does not directly activate mGluR1 but binds to an allosteric site within the receptor's transmembrane domain (TMD), enhancing the receptor's sensitivity and response to its endogenous agonist, glutamate.[1][3] This potentiation leads to a leftward shift in the glutamate concentration-response curve, amplifying downstream signal transduction.[1]
While highly active at mGluR1, this compound also exhibits activity at mGluR5, another group I mGlu receptor, indicating a degree of lower selectivity compared to newer generation compounds.[1][4] Some reports have characterized it as a selective antagonist of mGluR5, suggesting its interaction with this subtype may be complex and context-dependent.[5] The primary and most well-characterized effects of this compound, however, are linked to the potentiation of mGluR1 signaling.
Core Downstream Signaling Pathways
Activation of mGluR1 by glutamate, potentiated by this compound, initiates several intracellular signaling cascades. The canonical pathway involves coupling to Gαq/11 proteins, leading to the activation of phospholipase C and subsequent second messenger generation.[6]
The quintessential signaling pathway for group I mGlu receptors, including mGluR1, is the activation of the Gαq/11 family of G proteins.[6] This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
-
Receptor Activation: Glutamate binds to the mGluR1 orthosteric site, and this compound binds to its allosteric site on the TMD.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαq/11 subunit.
-
PLCβ Activation: The GTP-bound Gαq/11 subunit activates Phospholipase Cβ (PLCβ).[6]
-
Second Messenger Production: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]
-
Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[6]
-
PKC Activation: DAG, along with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates numerous downstream target proteins.[6]
Downstream of Gαq/11 and PKC activation, mGluR1 signaling can also engage the MAPK/ERK pathway, which is crucial for regulating gene expression and cell proliferation. This compound can act as a full agonist for ERK1/2 phosphorylation.[4] In some cell systems, 1 µM this compound activates phosphorylated ERK1/2 (p-ERK1/2) even without an agonist, with activity peaking at 5 minutes.[1]
While group I mGluRs are not classically linked to adenylyl cyclase regulation, studies show that this compound can potentiate glutamate-induced cyclic AMP (cAMP) accumulation.[1] This suggests a more complex signaling profile, potentially involving G-protein crosstalk or interactions with other signaling molecules that influence adenylyl cyclase activity. The potency of this compound in modulating the cAMP response is reportedly lower than its potency for regulating ERK1/2 phosphorylation or calcium mobilization.[1]
Quantitative Data Summary
The effects of this compound have been quantified across various in vitro assays. The following tables summarize this key data.
Table 1: Potency and Efficacy of this compound
| Parameter | Receptor/Assay | Value | Reference |
|---|---|---|---|
| pEC₅₀ | rat mGlu₁ₐ Receptor | 7.16 | [1][7] |
| EC₅₀ | (S)-DHPG potentiation in CA3 neurons | 95 nM | [7][8] |
| EC₅₀ | ERK1/2 Phosphorylation | 9.2 nM | [4] |
| Max Potentiation | (S)-DHPG effect in CA3 neurons | 637 ± 72% of control |[8] |
Table 2: Effect of this compound on Glutamate Agonist Potency
| Assay System | This compound Conc. | Effect on Glutamate CRC | Reference |
|---|---|---|---|
| BHK cells (mGluR1a) | 1 µM | ~15-fold leftward shift (cAMP assay) | [1][4] |
| BHK cells (mGluR1a) | 1 µM | ~2- to 4.5-fold leftward shift | [1] |
| cAMP Production | 500 nM | Glutamate EC₅₀ shifts from 32.08 µM to 2.15 µM |[1] |
Experimental Protocols and Workflows
The characterization of this compound relies on standardized in vitro assays, primarily fluorescence-based calcium mobilization assays and electrophysiological recordings.[4]
This high-throughput assay is a primary method for characterizing mGluR1 PAMs by measuring the potentiation of glutamate-induced intracellular calcium release.[4]
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the mGluR1a receptor are cultured to ~80-90% confluency in 384-well microplates.[4]
-
Dye Loading: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark for a specified time (e.g., 60 minutes) at 37°C.[3][4]
-
Compound Addition: After dye loading, cells are washed again. This compound or vehicle is added to the wells and pre-incubated for 10-15 minutes.
-
Agonist Stimulation & Reading: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A sub-maximal concentration of glutamate (e.g., EC₂₀) is added to stimulate the receptor, and the resulting change in fluorescence intensity, corresponding to the change in intracellular calcium, is recorded over time.[3]
-
Data Analysis: The increase in fluorescence is calculated and normalized. Concentration-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the PAM.
Electrophysiology is used to measure the effects of this compound on ion channel activity downstream of mGluR1 activation in neurons.
This method quantifies the activation of the ERK pathway by measuring the level of phosphorylated ERK1/2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 8. pnas.org [pnas.org]
The Potentiating Effect of Ro 67-4853 on cAMP Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effect of Ro 67-4853 on cyclic adenosine (B11128) monophosphate (cAMP) production. This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] This document details the mechanism of action, summarizes key quantitative data, provides a comprehensive experimental protocol for assessing cAMP production, and visualizes the underlying signaling pathway. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to investigate and utilize the modulatory effects of this compound on mGluR1-mediated signaling.
Introduction to this compound and its Target: mGluR1
This compound is a research chemical that acts as a positive allosteric modulator for the mGluR1 receptor.[1][4] Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, PAMs like this compound bind to a distinct, allosteric site on the receptor.[1] This binding event enhances the receptor's response to the endogenous agonist, glutamate.[1] this compound has been shown to be active at human and rat mGluR1 receptors.[5][6]
Metabotropic glutamate receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in modulating synaptic plasticity and neuronal excitability. Group I mGluRs, which include mGluR1 and mGluR5, are canonically coupled to Gq/11 proteins, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization.[7] However, compelling evidence demonstrates that mGluR1 can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of the second messenger cAMP.[4][8][9]
Mechanism of Action: Potentiation of cAMP Signaling
This compound enhances the ability of glutamate to stimulate cAMP production through its positive allosteric modulation of mGluR1.[1][2][3] In the absence of an orthosteric agonist, this compound has been observed to increase basal levels of cAMP, suggesting it may possess some partial agonist activity at the Gs-coupled pathway.[4] The primary and most pronounced effect, however, is the potentiation of glutamate-induced cAMP accumulation.[1][4] This is achieved by increasing the potency of glutamate at the mGluR1 receptor, thereby eliciting a greater signaling response at lower concentrations of the endogenous agonist.[1]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-potentiated cAMP production via mGluR1.
Quantitative Data on the Effect of this compound on cAMP Production
The modulatory effect of this compound on glutamate-induced cAMP accumulation has been quantified in studies using Baby Hamster Kidney (BHK) cells stably expressing the rat mGluR1a receptor.
| Condition | Glutamate EC50 (µM) | Fold Shift in Potency | Reference |
| Vehicle (absence of this compound) | 32.08 ± 0.96 | - | [4] |
| 500 nM this compound | 2.15 ± 0.43 | ~15 | [1][4] |
Experimental Protocol: Measurement of cAMP Accumulation
The following protocol is a detailed methodology for measuring the effect of this compound on glutamate-induced cAMP accumulation in a cell-based assay, adapted from established research.[4]
Materials and Reagents
-
Baby Hamster Kidney (BHK) cells stably expressing the rat mGluR1a receptor
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Glutamate
-
This compound
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay from Promega or a competitive immunoassay kit)
-
Lysis buffer (if required by the assay kit)
-
96-well cell culture plates
-
Luminometer or appropriate plate reader
Experimental Workflow Diagram
Caption: Workflow for a cell-based cAMP accumulation assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture BHK cells stably expressing mGluR1a in standard cell culture medium.
-
Trypsinize and resuspend the cells.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Cell Culture:
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Pre-incubation with this compound:
-
On the day of the experiment, wash the cells with a serum-free assay buffer.
-
Prepare solutions of this compound at the desired concentrations (e.g., a fixed concentration of 500 nM) and a vehicle control in the assay buffer.
-
Add the this compound or vehicle solutions to the appropriate wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Glutamate Stimulation:
-
Prepare a series of glutamate dilutions in the assay buffer.
-
Add the different concentrations of glutamate to the wells containing either vehicle or this compound.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
-
cAMP Measurement:
-
Follow the instructions provided with the chosen cAMP assay kit.
-
If using a lysis-based assay, add the lysis buffer to each well to release the intracellular cAMP.
-
Perform the assay to determine the concentration of cAMP in each well. This may involve a competitive binding reaction and detection via fluorescence, luminescence, or colorimetry. For real-time assays like the GloSensor™ assay, measurements can be taken kinetically.[10][11][12]
-
-
Data Analysis:
-
Generate concentration-response curves for glutamate in the presence and absence of this compound.
-
Plot the measured cAMP levels against the logarithm of the glutamate concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for glutamate under each condition.
-
Calculate the fold shift in glutamate potency by dividing the EC50 of glutamate in the absence of this compound by the EC50 in its presence.
-
Conclusion
This compound serves as a valuable pharmacological tool for studying the nuances of mGluR1 signaling. Its ability to potentiate the Gs-adenylyl cyclase-cAMP pathway highlights the complex and multifaceted nature of mGluR1-mediated cellular responses. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of modulating this important receptor and its downstream signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Positive allosteric modulator of mGlu1 (CAS 302841-89-0) | Abcam [abcam.com]
- 3. Abcam this compound, Positive allosteric modulator of mGlu1, 50MG, Quantity: | Fisher Scientific [fishersci.com]
- 4. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CANDLES, an assay for monitoring GPCR induced cAMP generation in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Metabotropic Glutamate Receptor 1 Accelerates NMDA Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction pathway of the metabotropic glutamate receptor 1 is differentially regulated by types of ligands [jstage.jst.go.jp]
- 9. Driving Cellular Plasticity and Survival Through the Signal Transduction Pathways of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor [mdpi.com]
Ro 67-4853: A Technical Guide to its Agonistic Activity on ERK1/2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 67-4853 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1).[1][2] While classified as a PAM due to its ability to enhance the potency of orthosteric agonists like glutamate, this compound exhibits a distinct and significant characteristic: it functions as a direct agonist in the context of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[3][4] This technical guide provides an in-depth overview of the quantitative effects of this compound on ERK1/2 phosphorylation, detailed experimental protocols for assessing this activity, and visual representations of the underlying signaling pathway and experimental workflow.
Core Mechanism of Action
This compound binds to an allosteric site on the mGluR1 receptor, topographically distinct from the orthosteric glutamate-binding site.[5] This interaction modulates the receptor's conformation, leading to the activation of downstream signaling cascades. In the case of the ERK1/2 pathway, this compound can initiate signaling independently of glutamate, an effect that is not observed in its modulation of other pathways such as calcium mobilization.[3][6] This "biased agonism" makes this compound a valuable tool for dissecting the specific signaling arms of the mGluR1 receptor.
Quantitative Data on ERK1/2 Phosphorylation
The agonistic activity of this compound on ERK1/2 phosphorylation has been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its potency and the magnitude of its effect.
| Parameter | Value | Cell Line | Notes | Reference |
| EC50 | 9.2 ± 6.2 nM | BHK cells stably expressing mGluR1a | Concentration of this compound required to elicit 50% of the maximal phosphorylation of ERK1/2. | [3] |
| EC50 | 6.2 nM | Baby Hamster Kidney (BHK) cells | [4] |
Table 1: Potency of this compound in Inducing ERK1/2 Phosphorylation
| Concentration | Time Point | Effect | Cell Line | Reference |
| 1 µM | 5 minutes | Peak activation of phosphorylated ERK1/2 (p-ERK1/2) | BHK cells | [1] |
Table 2: Time-Course of this compound-Induced ERK1/2 Phosphorylation
Signaling Pathway
The canonical signaling pathway leading to ERK1/2 phosphorylation downstream of mGluR1 activation is initiated by the Gq/11 G-protein. However, the precise mechanisms by which allosteric modulators like this compound induce biased agonism are still under investigation. The following diagram illustrates the proposed signaling cascade.
Caption: Signaling pathway of this compound-induced ERK1/2 phosphorylation.
Experimental Protocols
The following section details a standard Western blotting protocol for the detection and quantification of ERK1/2 phosphorylation induced by this compound. This protocol is a composite of established methodologies.[7][8][9]
Cell Culture and Treatment
-
Cell Seeding: Plate Baby Hamster Kidney (BHK) cells stably expressing mGluR1a in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once the desired confluency is reached, replace the growth medium with a serum-free medium and incubate for 4-12 hours. This step is crucial to minimize basal levels of ERK1/2 phosphorylation.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in serum-free media.
-
Stimulation: Add the this compound-containing media to the cells and incubate for the desired time points (e.g., 0, 2, 5, 10 minutes) at 37°C.
Sample Preparation (Cell Lysis)
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Western Blotting
-
Sample Preparation for Electrophoresis: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK1/2 antibodies and re-probed with a primary antibody that recognizes total ERK1/2.
Data Analysis
-
Quantification: Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the p-ERK1/2 band intensity to the corresponding total ERK1/2 band intensity for each sample.
-
Data Presentation: Express the results as a fold change relative to the untreated control.
Caption: Experimental workflow for Western blot analysis of ERK1/2 phosphorylation.
Conclusion
This compound serves as a critical pharmacological tool for investigating the nuanced signaling capabilities of the mGluR1 receptor. Its ability to act as a direct agonist for ERK1/2 phosphorylation, independent of its role as a PAM for other signaling pathways, provides a unique opportunity to study the downstream consequences of activating this specific signaling cascade. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to explore and leverage the distinct properties of this compound in their studies of mGluR1 signaling and its implications in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 3. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.4. Western Blotting and Detection [bio-protocol.org]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Technical Guide to Ro 67-4853 Induced Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the induction of calcium mobilization by Ro 67-4853, a potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document details the compound's mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its activity, and visualizes the associated signaling pathways.
Core Mechanism of Action
This compound acts as a positive allosteric modulator at the mGluR1 receptor.[1][2] It binds to a site on the receptor distinct from the orthosteric site where the endogenous agonist, glutamate, binds.[3][4] This allosteric binding potentiates the receptor's response to glutamate, leading to a leftward shift in the agonist's concentration-response curve and an enhancement of downstream signaling cascades.[1][3] While this compound primarily targets mGluR1, it has been noted to exhibit some activity at other group I mGlu receptors, including mGluR5.[1][5]
The primary signaling pathway initiated by the activation of mGluR1 is the Gq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, resulting in a transient increase in cytosolic calcium concentration, a phenomenon known as calcium mobilization.[6]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound's potentiation of mGluR1-mediated responses.
Table 1: Potency of this compound at the Rat mGlu1a Receptor
| Parameter | Value | Cell Line | Reference |
| pEC50 | 7.16 | Rat mGlu1a expressing cells | [1] |
Table 2: Effect of this compound on Glutamate-Induced Responses in BHK cells stably expressing mGluR1a
| Parameter | Condition | Fold Shift in Glutamate CRC | Reference |
| Calcium Mobilization | 1 µM this compound | ~15-fold to the left | [1][3] |
| cAMP Production | 500 nM this compound | ~15-fold to the left | [3] |
Table 3: Effect of this compound on Glutamate EC50 for cAMP Accumulation in BHK cells expressing mGluR1a
| Condition | Glutamate EC50 (µM) | Reference |
| In the absence of this compound | 32.08 | [1] |
| In the presence of this compound | 2.15 | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing this compound induced calcium mobilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 3. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
The Pharmacology of Ro 67-4853: A Technical Guide for Researchers
An In-depth Examination of a Positive Allosteric Modulator of the Metabotropic Glutamate (B1630785) Receptor 1
Abstract
Ro 67-4853 is a significant pharmacological tool in the study of glutamatergic neurotransmission. It functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1), enhancing the receptor's response to the endogenous agonist, glutamate.[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, quantitative pharmacological data, and its effects on key signaling pathways. Experimental methodologies are described to facilitate the replication and extension of these findings. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry.
Introduction
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.[3] Among the eight subtypes, mGluR1 is a member of the Group I mGluRs, which are typically coupled to Gαq proteins and activate phospholipase C (PLC).[3] The development of subtype-selective allosteric modulators has been instrumental in dissecting the physiological and pathological roles of these receptors. This compound, derived from the simpler compound Ro01-6128, has emerged as a potent and selective tool for studying mGluR1 function.[2] This guide synthesizes the current understanding of this compound's pharmacological profile.
Mechanism of Action
This compound acts as a positive allosteric modulator, meaning it binds to a site on the mGluR1 receptor that is distinct from the orthosteric glutamate-binding site.[3][4] This allosteric binding enhances the affinity and/or efficacy of glutamate.[1] Specifically, this compound interacts with the transmembrane domain (TMD) of the mGluR1 receptor.[1][5] This interaction potentiates the receptor's response to glutamate, leading to a leftward shift in the glutamate concentration-response curve.[1][3] While primarily characterized as a PAM, some studies suggest that this compound can exhibit agonist activity in the absence of an orthosteric agonist in certain signaling pathways, such as ERK1/2 phosphorylation and cAMP accumulation.[1][3]
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified in various in vitro systems. The following tables summarize the key pharmacological parameters.
Table 1: Potency of this compound in Functional Assays
| Parameter | Receptor | Cell Line | Assay | Value | Reference |
| pEC50 | rat mGlu1a | - | - | 7.16 | [1] |
| EC50 | rat mGlu1 | - | Potentiation of (S)-DHPG in CA3 neurons | 95 nM | |
| EC50 | rat mGluR1 | - | ERK1/2 Phosphorylation | 9.2 nM | [6] |
| EC50 | rat mGluR1 | BHK cells | Potentiation of Glutamate (cAMP assay) | 11.7 ± 2.4 µM | [3] |
Table 2: Effect of this compound on Glutamate Potency
| This compound Concentration | Receptor | Cell Line | Assay | Fold Shift in Glutamate CRC | Reference |
| 1 µM | mGluR1a | BHK cells | Calcium Mobilization | ~15-fold | [1][3] |
| 500 nM | mGluR1a | BHK cells | cAMP Accumulation | ~15-fold | [3] |
| 1 µM | mGluR1a | BHK cells | - | ~2-fold | [1] |
| 1 µM | mGluR5 | BHK cells | - | ~4.5-fold | [1] |
Table 3: Glutamate EC50 Values in the Presence and Absence of this compound
| Condition | Receptor | Cell Line | Assay | Glutamate EC50 | Reference |
| Without this compound | mGluR1a | BHK cells | cAMP Accumulation | 32.08 ± 0.96 µM | [1][3] |
| With 500 nM this compound | mGluR1a | BHK cells | cAMP Accumulation | 2.15 ± 0.43 µM | [1][3] |
Signaling Pathways Modulated by this compound
This compound modulates multiple downstream signaling cascades initiated by mGluR1 activation. These pathways are often distinct and can be differentially regulated by allosteric modulators.[3][7]
Gαq-PLC-Calcium Mobilization Pathway
The canonical signaling pathway for Group I mGluRs involves the activation of the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This compound potentiates glutamate-induced calcium mobilization but typically has no effect on basal calcium levels on its own.[3][7]
Caption: Gαq-PLC-Calcium Mobilization Pathway modulated by this compound.
Gαs-Adenylyl Cyclase-cAMP Pathway
In some cellular systems, mGluR1 can also couple to Gαs proteins, leading to the activation of adenylyl cyclase (AC) and subsequent production of cyclic adenosine (B11128) monophosphate (cAMP).[3] this compound has been shown to increase basal cAMP accumulation and potentiate glutamate-induced cAMP production.[1][3]
Caption: Gαs-Adenylyl Cyclase-cAMP Pathway modulated by this compound.
ERK1/2 Phosphorylation Pathway
Activation of mGluR1 can also lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[3] Interestingly, this compound has been observed to act as a direct agonist in this pathway, inducing ERK1/2 phosphorylation even in the absence of glutamate.[1][3] This effect is blockable by both orthosteric and allosteric mGluR1 antagonists.[3]
Caption: ERK1/2 Phosphorylation Pathway activated by this compound.
Experimental Protocols
The following sections outline the general methodologies used to characterize the pharmacology of this compound.
Cell Culture
-
Cell Lines: Baby Hamster Kidney (BHK) or Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGluR1a receptor are commonly used.[1][3][6]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
Intracellular Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Compound Addition: A baseline fluorescence is measured before the addition of this compound or vehicle, followed by the addition of a range of glutamate concentrations.
-
Data Acquisition: Fluorescence changes are monitored using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
Caption: Workflow for an intracellular calcium mobilization assay.
cAMP Accumulation Assay
This assay quantifies the production of cAMP in response to receptor activation.
-
Cell Preparation: mGluR1-expressing cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: Cells are incubated with this compound or vehicle, followed by the addition of glutamate.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
ERK1/2 Phosphorylation Assay (Western Blot)
This method detects the phosphorylation state of ERK1/2.
-
Cell Treatment: Cells are treated with this compound for various time points.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, followed by incubation with appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The ratio of p-ERK1/2 to total ERK1/2 is quantified.
Selectivity Profile
While this compound is widely regarded as a selective mGluR1 PAM, some evidence suggests it also exhibits activity at mGluR5, another Group I mGluR.[1] One study reported that at a concentration of 1 µM, this compound shifted the glutamate concentration-response curve at mGluR5 approximately 4.5-fold to the left.[1] Therefore, when interpreting data obtained using this compound, potential off-target effects on mGluR5 should be considered, particularly at higher concentrations.
Conclusion
This compound is a valuable pharmacological agent for probing the function of the mGluR1 receptor. Its ability to positively modulate the receptor's response to glutamate has provided significant insights into the role of mGluR1 in various physiological and pathological processes. The compound's differential effects on various signaling pathways underscore the complexity of mGluR1-mediated signal transduction and highlight the phenomenon of functional selectivity or biased signaling by allosteric modulators. Researchers utilizing this compound should be mindful of its potential activity at mGluR5 and carefully consider the specific experimental context and concentrations used. This guide provides a foundational understanding of the pharmacology of this compound to support its effective use in scientific research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 3. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular Calcium Modulates Actions of Orthosteric and Allosteric Ligands on Metabotropic Glutamate Receptor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 67-4853: A Technical Guide to its Selectivity as a Metabotropic Glutamate Receptor 1 Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 67-4853 has emerged as a significant pharmacological tool in the study of metabotropic glutamate (B1630785) receptor 1 (mGluR1). This technical guide provides an in-depth analysis of its selectivity profile, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.
Core Properties of this compound
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).[1][2] Unlike orthosteric agonists that directly bind to the glutamate recognition site, this compound binds to a distinct allosteric site on the receptor, located within the transmembrane domain.[1] This binding potentiates the receptor's response to the endogenous ligand, glutamate. While it is a potent modulator of mGluR1, it is important to note that this compound also exhibits activity at mGluR5, another member of the group I mGlu receptors, indicating it is not entirely selective for mGluR1.[1]
Selectivity Profile of this compound
The selectivity of this compound is a critical aspect for its application in research. While it is most potent at mGluR1, its activity at mGluR5 necessitates careful interpretation of experimental results.
| Receptor Subtype | Assay Type | Species | Potency (EC50 / pEC50) | Efficacy/Modulation | Reference |
| mGluR1a | Calcium Mobilization | Rat | 10.0 ± 2.4 nM | Potentiates glutamate response | |
| mGluR1a | ERK1/2 Phosphorylation | Rat | 9.2 ± 6.2 nM | Acts as an agonist | |
| rmGlu1a | - | Rat | pEC50 = 7.16 | - | [1] |
| mGluR5 | - | - | Active | Modulates mGluR5 | [1] |
| mGluR2 | - | - | No significant activity reported | - | |
| mGluR3 | - | - | No significant activity reported | - | |
| mGluR4 | - | - | No significant activity reported | ||
| mGluR6 | - | - | No significant activity reported | - | |
| mGluR7 | - | - | No significant activity reported | - | |
| mGluR8 | - | - | No significant activity reported | - | |
| Data for mGluR subtypes other than group I are not readily available in the public literature. |
Mechanism of Action and Signaling Pathways
This compound, as a positive allosteric modulator, enhances the signaling cascade initiated by the activation of mGluR1. Group I mGluRs, including mGluR1, are Gq-protein coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This canonical pathway can then influence a multitude of downstream cellular processes, including the mitogen-activated protein kinase (MAPK) cascade, as evidenced by the phosphorylation of ERK1/2.[1] Interestingly, in some cellular contexts, this compound has been shown to act as a direct agonist in the ERK1/2 phosphorylation pathway, even in the absence of glutamate.[1] Furthermore, mGluR1 activation can also lead to the production of cyclic AMP (cAMP).[1]
Experimental Protocols
The characterization of this compound's activity at mGluR1 relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Intracellular Calcium Mobilization Assay
This assay is a primary method for quantifying the potentiation of mGluR1 activity.
Objective: To measure the ability of this compound to enhance glutamate-induced intracellular calcium release in cells expressing mGluR1.
Materials:
-
HEK293 or BHK cells stably expressing rat or human mGluR1a.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound and L-glutamate.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed mGluR1a-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Aspirate the culture medium and wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye solution in assay buffer for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a concentration range of L-glutamate in assay buffer.
-
Assay: a. Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C). b. Add this compound to the wells and incubate for a defined period (e.g., 2-15 minutes). c. Measure baseline fluorescence. d. Inject L-glutamate into the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is calculated. The potentiation by this compound is determined by the leftward shift of the glutamate concentration-response curve. EC50 values for glutamate in the presence and absence of the modulator are calculated.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the impact of this compound on a downstream signaling event.
Objective: To determine if this compound can induce the phosphorylation of ERK1/2, either alone or in the presence of glutamate.
Materials:
-
mGluR1a-expressing cells.
-
Serum-free cell culture medium.
-
This compound and L-glutamate.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to near confluency. Starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation. Treat cells with various concentrations of this compound, with or without a fixed concentration of glutamate, for a specific time (e.g., 5-10 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the proteins to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities. The ratio of phospho-ERK1/2 to total-ERK1/2 is calculated to determine the effect of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the impact of this compound on mGluR1-mediated currents in neurons.
Objective: To measure the potentiation of glutamate-evoked currents by this compound in individual neurons.
Materials:
-
Brain slices from rodents.
-
Artificial cerebrospinal fluid (aCSF).
-
Internal solution for the patch pipette.
-
Micromanipulators, amplifier, and data acquisition system.
-
This compound and glutamate receptor agonists/antagonists.
Procedure:
-
Slice Preparation: Prepare acute brain slices containing the region of interest (e.g., hippocampus or cerebellum).
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with aCSF. Identify target neurons under a microscope.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a target neuron.
-
Baseline Recording: Record baseline glutamate-evoked currents by puffing glutamate or by stimulating afferent pathways.
-
Modulator Application: Bath-apply this compound and allow it to equilibrate.
-
Post-Modulator Recording: Record glutamate-evoked currents in the presence of this compound.
-
Data Analysis: Compare the amplitude and kinetics of the currents before and after the application of this compound to quantify the degree of potentiation.
Experimental and Characterization Workflow
The process of characterizing a potential mGluR1 modulator like this compound follows a logical progression from initial screening to more detailed functional analysis.
Conclusion
This compound is a potent positive allosteric modulator of mGluR1, making it a valuable tool for studying the physiological and pathophysiological roles of this receptor. However, its activity at mGluR5 highlights the importance of using it in conjunction with appropriate controls and, where possible, comparing its effects with more selective modulators. The detailed experimental protocols provided in this guide offer a framework for the robust characterization of this compound and other novel mGluR modulators, facilitating a deeper understanding of their therapeutic potential.
References
The Allosteric Modulator Ro 67-4853: A Technical Guide to its Activity at Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 67-4853 is a small molecule that has garnered significant interest in the field of neuroscience for its potent and selective activity as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] As a member of the Group I mGlu receptors, mGluR1, along with mGluR5, is coupled to Gq/G11 proteins and plays a crucial role in modulating synaptic plasticity and neuronal excitability.[2] This technical guide provides an in-depth overview of the activity of this compound at various mGlu receptors, with a focus on quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Quantitative Analysis of this compound Activity
This compound is primarily characterized as a potent PAM of mGluR1. However, it also exhibits activity at mGluR5, indicating a degree of selectivity within the Group I mGlu receptors rather than absolute specificity for mGluR1.[1] Its effects on Group II and III mGlu receptors are not significant. The following table summarizes the quantitative data on the activity of this compound at mGluR1 and mGluR5 from various studies.
| Receptor | Assay Type | Species | Cell Line | Parameter | Value | Reference |
| mGluR1a | Calcium Mobilization | Rat | BHK | EC50 (potentiation of glutamate) | 10.7 ± 1.2 nM | [3] |
| mGluR1a | cAMP Accumulation | Rat | BHK | ~15-fold leftward shift in glutamate EC50 | [3] | |
| mGluR1a | ERK1/2 Phosphorylation | Rat | BHK | EC50 (as full agonist) | 9.2 nM | [1] |
| mGluR5 | General Activity | Rat | Active modulator | [1] |
Note: The activity of this compound can vary depending on the specific assay, cell line, and species of the receptor used. The data presented here are for comparative purposes.
Signaling Pathways Modulated by this compound
As a positive allosteric modulator of Group I mGlu receptors, this compound enhances the receptor's response to the endogenous agonist, glutamate. This potentiation affects multiple downstream signaling cascades.
Canoncial Gq/PLC Pathway
The primary signaling pathway for Group I mGlu receptors involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).
Caption: Canonical Gq/PLC signaling pathway activated by mGluR1.
ERK/MAPK and Adenylyl Cyclase Pathways
In addition to the canonical Gq/PLC pathway, mGluR1 activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family.[1] Furthermore, in some cellular contexts, mGluR1 can couple to Gs, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[4] this compound has been shown to act as a full agonist in stimulating ERK1/2 phosphorylation and potentiates glutamate-induced cAMP accumulation.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard techniques reported in the literature, including the seminal work by Knoflach et al. (2001).
Intracellular Calcium Mobilization Assay
This assay is a primary method for quantifying the potentiation of mGluR1 activity by PAMs.
1. Cell Culture and Plating:
-
Culture Baby Hamster Kidney (BHK) cells stably expressing rat mGluR1a in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).
-
Plate cells into 96-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.
-
Aspirate the culture medium from the wells and wash the cells once with the salt solution.
-
Add the Fura-2 AM loading buffer to each well and incubate for 60 minutes at 37°C in the dark.
3. Compound Addition and Measurement:
-
Wash the cells twice with the salt solution to remove extracellular dye.
-
Add the salt solution containing various concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
Place the microplate in a fluorescence plate reader capable of dual-wavelength excitation (e.g., 340 nm and 380 nm) and single-wavelength emission (e.g., 510 nm).
-
Measure the baseline fluorescence ratio (F340/F380).
-
Add a sub-maximal concentration (e.g., EC20) of glutamate to all wells and immediately begin recording the fluorescence ratio over time.
4. Data Analysis:
-
Calculate the change in the fluorescence ratio (ΔF340/F380) in response to glutamate addition.
-
Plot the potentiation by this compound as a percentage of the response to glutamate alone against the concentration of this compound to determine the EC50 value.
Caption: Experimental workflow for a calcium mobilization assay.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to determine the direct agonist effect of this compound on the ERK/MAPK pathway.
1. Cell Culture and Treatment:
-
Culture mGluR1-expressing cells in 6-well plates until they reach approximately 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with various concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.
2. Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Re-probing for Total ERK1/2:
-
Strip the membrane of the p-ERK1/2 antibodies.
-
Re-probe the same membrane with a primary antibody that recognizes total ERK1/2, followed by the HRP-conjugated secondary antibody and ECL detection. This serves as a loading control.
6. Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels against the concentration of this compound to determine the EC50 value.
Conclusion
This compound is a valuable pharmacological tool for studying the function of mGluR1. Its primary action is the positive allosteric modulation of this receptor, leading to the potentiation of glutamate-induced signaling through the canonical Gq/PLC pathway as well as the ERK/MAPK and adenylyl cyclase pathways. While it also shows activity at mGluR5, its selectivity for mGluR1 has made it instrumental in elucidating the physiological and pathological roles of this receptor. The experimental protocols detailed in this guide provide a foundation for the continued investigation of this compound and other allosteric modulators of mGlu receptors.
References
Methodological & Application
Application Notes: The Use of Ro 67-4853 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 67-4853 is a chemical compound widely used in scientific research as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] As a PAM, this compound binds to a site on the receptor distinct from the endogenous agonist (glutamate) binding site, specifically within the transmembrane domain (TMD).[1][3] This binding enhances the receptor's response to glutamate.[1] While it is a potent potentiator of mGluR1, it's important to note that this compound also exhibits activity at other group I mGlu receptors, such as mGluR5, indicating a degree of lower selectivity compared to more recently developed compounds.[1][4]
A key characteristic of this compound is its "probe dependence" or "functional selectivity," where it displays different activities depending on the downstream signaling pathway being measured. While it acts as a potentiator of glutamate-induced calcium mobilization, it can function as a direct agonist in activating ERK1/2 phosphorylation and cAMP production, even in the absence of glutamate.[5][6] These application notes provide a comprehensive guide to using this compound in cell culture, including its properties, signaling pathways, quantitative data, and detailed experimental protocols.
Properties and Handling
Proper preparation and handling of this compound are crucial for reproducible experimental results.
| Property | Data |
| IUPAC Name | butyl (9H-xanthene-9-carbonyl)carbamate |
| Molecular Formula | C₁₉H₁₉NO₄ |
| Molecular Weight | 325.36 g/mol |
| CAS Number | 302841-89-0 |
| Primary Target | Metabotropic Glutamate Receptor 1 (mGluR1) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) |
| Solubility | Soluble in DMSO up to 100 mM |
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, add 307.35 µL of DMSO to 1 mg of this compound (MW: 325.36). If the product is provided in a different mass, adjust the volume accordingly.
-
Vortex the solution until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term storage.
Mechanism of Action and Signaling Pathways
This compound potentiates the activity of mGluR1, a G-protein coupled receptor (GPCR). The binding of glutamate to the extracellular domain and this compound to the transmembrane domain of mGluR1 stabilizes an active conformation of the receptor, leading to the activation of multiple downstream signaling cascades.
-
Canoncial Gq Pathway: mGluR1 typically couples to the Gq alpha subunit of the G-protein. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
ERK1/2 Pathway: The activation of mGluR1 can also lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in regulating gene expression and cell proliferation.[5] this compound can act as a direct agonist in this pathway.[4][5]
-
cAMP Pathway: In some cellular contexts, mGluR1 activation can stimulate adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) production.[5] this compound can also directly activate this pathway.[1][5]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound across different assays. The compound's potency can vary significantly depending on the cell type and the specific signaling pathway being measured.
| Assay Type | Cell Line / System | Species | Potency / Concentration | Observed Effect | Reference |
| Potentiation | BHK cells (mGluR1a) | Rat | 1 µM | ~15-fold leftward shift in glutamate concentration-response curve (CRC) for Ca²⁺. | [1][5] |
| Potentiation | BHK cells (mGluR1a) | Rat | 500 nM | ~15-fold leftward shift in glutamate CRC for cAMP (EC₅₀ shifts from 32 µM to 2.15 µM). | [1][5] |
| Potentiation | CA3 Neurons | Rat | EC₅₀ = 95 nM | Potentiation of agonist (S)-DHPG) effects. | |
| Direct Agonism (p-ERK) | BHK cells (mGluR1a) | Rat | EC₅₀ = 9.2 ± 6.2 nM | Acts as a full agonist for ERK1/2 phosphorylation. | [4][5] |
| Direct Agonism (cAMP) | BHK cells (mGluR1a) | Rat | EC₅₀ = 11.7 ± 2.4 µM | Potentiates threshold (EC₂₀) glutamate response. Also increases basal cAMP. | [5] |
| Binding Affinity | mGluR1a Receptor | Rat | pEC₅₀ = 7.16 | Potentiation of mGluR1 activity. | [1] |
Experimental Protocols
Protocol 1: General Cell Culture
This protocol is a general guideline for culturing cells commonly used in mGluR1 assays, such as Baby Hamster Kidney (BHK) or Human Embryonic Kidney (HEK293) cells stably expressing the rat mGluR1a receptor.
-
Cell Maintenance: Culture cells in high glucose Dulbecco's Modified Eagle's Medium (DMEM).[5]
-
Supplementation: Supplement the medium with 5% heat-inactivated fetal bovine serum (FBS), 1 mM sodium pyruvate, 20 mM HEPES, and 2 mM GlutaMAX.[5]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency.
Protocol 2: Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release.
Methodology:
-
Cell Plating: Seed BHK or HEK293 cells stably expressing mGluR1a into 384-well black-walled, clear-bottom plates and culture until they reach 80-90% confluency.[4]
-
Dye Loading: Wash cells with an assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in the assay buffer. Add the desired final concentrations (e.g., 1 µM) to the wells and incubate for approximately 10 minutes at 37°C.[3][5] Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Glutamate Stimulation: Prepare a concentration-response curve of glutamate. Add the glutamate solutions to the wells to stimulate the receptor.
-
Measurement: Immediately measure the change in intracellular calcium by monitoring fluorescence using a suitable plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Plot the change in fluorescence against the glutamate concentration. Compare the EC₅₀ values of glutamate in the presence and absence of this compound to determine the fold-shift.
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the direct agonist activity of this compound on ERK1/2 phosphorylation.
Methodology:
-
Cell Culture: Plate BHK-mGluR1a cells in 6-well plates and grow to confluency.
-
Serum Starvation: To reduce basal ERK1/2 phosphorylation, replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for a short duration (peak activation is often around 5 minutes).[1][5] Include a vehicle control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK1/2 to total ERK1/2 and plot the results against the this compound concentration to determine the EC₅₀.
Summary and Key Considerations
-
Compound Nature: this compound is a positive allosteric modulator of mGluR1 but also shows activity at mGluR5.
-
Functional Selectivity: It acts as a potentiator for Ca²⁺ mobilization but as a direct agonist for ERK1/2 phosphorylation and cAMP accumulation. This is a critical consideration for experimental design and data interpretation.
-
Controls: Always include appropriate controls: a vehicle control (e.g., DMSO), a glutamate-only control (to establish a baseline agonist response), and a this compound-only control (to test for direct agonist activity in your specific assay).
-
Solubility: Ensure the final concentration of the solvent (DMSO) in the cell culture medium is non-toxic, typically below 0.5%, with 0.1% being a safer target for most cell lines.
-
Cell System: The effects of this compound are highly dependent on the expression level of the receptor and the specific signaling components present in the chosen cell line. Results should be interpreted within the context of the experimental system used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 67-4853 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 67-4853 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] As a PAM, this compound binds to a site on the receptor distinct from the orthosteric glutamate binding site, enhancing the receptor's response to glutamate.[1][3] It exhibits activity at human and rat mGluR1, and to a lesser extent at mGluR5, making it a valuable tool for studying the physiological and pathological roles of mGluR1 signaling in vitro.[1][4] These application notes provide detailed protocols for utilizing this compound in common in vitro assays to characterize its effects on mGluR1-mediated signaling pathways, including intracellular calcium mobilization, ERK1/2 phosphorylation, and cAMP accumulation.
Mechanism of Action
This compound potentiates the activity of mGluR1 by increasing the potency of glutamate.[1] Group I mGluRs, including mGluR1, are typically coupled to Gαq/11 proteins.[5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] Additionally, mGluR1 activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and, in some systems, modulate cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][7]
Data Presentation
The following tables summarize the quantitative data for this compound's effects on mGluR1 signaling pathways from in vitro studies.
Table 1: Potentiation of Glutamate-Induced Calcium Mobilization in BHK cells stably expressing mGluR1a.
| Parameter | Value | Reference |
| Fold Shift in Glutamate CRC (at 1 µM this compound) | ~15-fold to the left | [5] |
| EC50 for Potentiation of Glutamate Response | 10.0 ± 2.4 nM | [5] |
Table 2: Agonist Activity on ERK1/2 Phosphorylation in BHK cells stably expressing mGluR1a.
| Parameter | Value | Reference |
| EC50 for ERK1/2 Phosphorylation | 9.2 nM | [8] |
| Time to Peak Activation (at 1 µM this compound) | 5 minutes | [1] |
Table 3: Potentiation of Glutamate-Induced cAMP Accumulation in BHK cells stably expressing mGluR1a.
| Parameter | Value | Reference |
| Fold Shift in Glutamate CRC (at 500 nM this compound) | ~15-16-fold to the left | [1][5] |
| Glutamate EC50 (without this compound) | 32.08 µM | [1] |
| Glutamate EC50 (with 500 nM this compound) | 2.15 µM | [1] |
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways modulated by this compound at the mGluR1 receptor.
Caption: General experimental workflow for in vitro characterization of this compound.
Experimental Protocols
Cell Culture and Maintenance
Cell Lines:
-
Baby Hamster Kidney (BHK) cells stably expressing rat mGluR1a (BHK-mGluR1a).
-
Human Embryonic Kidney (HEK293) cells transiently or stably expressing human or rat mGluR1a.
Culture Medium:
-
For BHK cells: Minimum Essential Medium Alpha (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain receptor expression.
-
For HEK293 cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
General Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
For experiments, seed cells into appropriate well plates (e.g., 96-well for calcium and cAMP assays, 6-well for Western blotting) and allow them to adhere and grow overnight.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following mGluR1 activation.
Materials:
-
BHK-mGluR1a or HEK293-mGluR1a cells
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound stock solution (in DMSO)
-
Glutamate stock solution (in water or assay buffer)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Remove the culture medium.
-
Wash the cells once with Assay Buffer.
-
Add the fluorescent dye solution (e.g., Fluo-4 AM in Assay Buffer) to each well and incubate for approximately 1 hour at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of this compound and glutamate in Assay Buffer.
-
Measurement:
-
Wash the cells to remove excess dye.
-
Add Assay Buffer to each well.
-
For potentiation assays, pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 10 minutes.[5]
-
Place the plate in the fluorescence reader and begin recording baseline fluorescence.
-
Inject varying concentrations of glutamate and continue to record the fluorescence signal.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Normalize the data to the maximal response induced by a saturating concentration of glutamate.
-
Generate concentration-response curves and calculate EC50 values for glutamate in the presence and absence of this compound to determine the fold shift.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol detects the phosphorylation of ERK1/2 as a measure of downstream mGluR1 signaling.
Materials:
-
BHK-mGluR1a or HEK293-mGluR1a cells
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells in 6-well plates.
-
Once confluent, replace the growth medium with serum-free medium and incubate for several hours to reduce basal ERK1/2 phosphorylation.
-
-
Ligand Stimulation:
-
Treat cells with varying concentrations of this compound or vehicle for different time points (e.g., 0, 2, 5, 10 minutes). A 5-minute stimulation is often optimal.[1]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Generate concentration-response curves to determine the EC50 of this compound.
-
Protocol 3: cAMP Accumulation Assay
This assay measures the modulation of cyclic AMP levels, which can be influenced by mGluR1 signaling.
Materials:
-
BHK-mGluR1a or HEK293-mGluR1a cells
-
Assay Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound stock solution (in DMSO)
-
Glutamate stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or other competitive immunoassay formats)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed cells into the appropriate assay plate.
-
Compound Addition:
-
Remove the culture medium.
-
Add Assay Buffer containing the phosphodiesterase inhibitor.
-
For potentiation assays, pre-incubate the cells with varying concentrations of this compound (e.g., a fixed concentration of 500 nM) or vehicle for a short period (e.g., 1 minute).[5]
-
Add varying concentrations of glutamate.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay (e.g., adding detection reagents for HTRF).
-
-
Measurement: Read the plate using a plate reader appropriate for the chosen assay format.
-
Data Analysis:
-
Generate a standard curve using cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Plot concentration-response curves for glutamate in the presence and absence of this compound to determine the fold shift and EC50 values.[1]
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR1 in cellular signaling. The protocols outlined above provide a framework for characterizing the in vitro effects of this compound on key mGluR1-mediated pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible data.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. addgene.org [addgene.org]
- 3. hek293.com [hek293.com]
- 4. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Ro 67-4853 in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Ro 67-4853, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), in primary neuronal cultures. This document outlines the mechanism of action, recommended concentrations, and experimental workflows for investigating the effects of this compound on neuronal function.
Introduction
This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 1 (mGluR1).[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site on the mGluR1, enhancing the receptor's response to the endogenous agonist, glutamate.[3][4] mGluR1 receptors are Gq-protein coupled receptors predominantly expressed postsynaptically in various brain regions, including the hippocampus, cerebellum, and cerebral cortex, where they play a crucial role in modulating synaptic plasticity, neuronal excitability, and learning and memory.[1][5] The ability of this compound to potentiate mGluR1 signaling makes it a valuable tool for studying the physiological and pathological roles of this receptor in the central nervous system.
Mechanism of Action
This compound potentiates the activity of mGluR1 by increasing the receptor's sensitivity to glutamate. This leads to an amplification of the canonical Gq-protein signaling cascade. Upon activation, mGluR1 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling pathway is integral to many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).
Quantitative Data Summary
The following table summarizes the reported concentrations and potencies of this compound from various in vitro studies. It is important to note that the effective concentration can vary depending on the experimental system and the specific endpoint being measured.
| Parameter | Value | Cell Type / Assay | Reference |
| EC₅₀ (Potentiation) | 95 nM | Freshly dissociated rat CA3 neurons (potentiation of S-DHPG effect on VGCCs) | [6] |
| EC₅₀ (Potentiation) | 10.0 ± 2.4 nM | BHK cells expressing rat mGluR1a (potentiation of glutamate-induced Ca²⁺ mobilization) | [7] |
| EC₅₀ (Potentiation) | 11.7 ± 2.4 µM | BHK cells expressing rat mGluR1a (potentiation of glutamate-induced cAMP accumulation) | [7] |
| Effective Concentration | 10 µM | HEK293 cells expressing mutant mGluR1 (rescue of glutamate response) | [8] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound in primary neuronal cultures. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rodents, a common model for in vitro neuropharmacological studies.
Materials:
-
Timed-pregnant rodent (rat or mouse) at E18
-
Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Papain (20 U/mL) and DNase I (100 U/mL) in HBSS
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rodent according to approved animal welfare protocols.
-
Dissect the E18 embryos and isolate the cortices in ice-cold HBSS.
-
Mince the cortical tissue and incubate in papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at the desired density onto poly-D-lysine/ornithine coated plates.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform half-medium changes every 3-4 days. Cultures are typically mature and ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Assessment of Neuroprotection
This protocol outlines an experimental workflow to assess the potential neuroprotective effects of this compound against excitotoxicity in primary cortical neurons.
Materials:
-
Mature primary cortical neuron cultures (DIV 7-14)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Excitotoxic agent (e.g., NMDA or glutamate)
-
Cell viability assays (e.g., MTT, LDH, or live/dead staining kits)
Procedure:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 nM to 10 µM.
-
Pre-incubate the neuronal cultures with different concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce excitotoxicity by adding a predetermined toxic concentration of NMDA (e.g., 50-100 µM) or glutamate for a defined period (e.g., 30 minutes to 24 hours).
-
Wash the cultures with fresh medium to remove the excitotoxic agent.
-
Incubate the cultures for 24 hours.
-
Assess cell viability using a preferred method (e.g., MTT assay for metabolic activity or LDH assay for cytotoxicity).
-
Quantify the results and compare the viability of neurons treated with this compound to the vehicle-treated control.
Protocol 3: Investigation of Synaptic Plasticity
This protocol provides a general workflow for studying the effects of this compound on synaptic function and plasticity using immunocytochemistry or electrophysiology.
Materials:
-
Mature primary cortical or hippocampal neuron cultures (DIV 14-21)
-
This compound stock solution
-
Fixatives (e.g., 4% paraformaldehyde)
-
Primary antibodies against synaptic markers (e.g., PSD-95, Synapsin-1)
-
Fluorescently labeled secondary antibodies
-
Microscope for imaging (confocal preferred)
-
For electrophysiology: patch-clamp setup and recording solutions
Procedure (Immunocytochemistry):
-
Treat mature neuronal cultures with this compound (e.g., 100 nM - 1 µM) or vehicle for a desired duration (e.g., 30 minutes to 24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block the cells.
-
Incubate with primary antibodies against pre- and post-synaptic markers.
-
Incubate with fluorescently labeled secondary antibodies.
-
Acquire images using a confocal microscope.
-
Analyze synaptic density and morphology using appropriate image analysis software.
Procedure (Electrophysiology):
-
Prepare mature neuronal cultures for whole-cell patch-clamp recording.
-
Obtain a baseline recording of spontaneous or evoked synaptic currents (e.g., mEPSCs or eEPSCs).
-
Bath-apply this compound at a desired concentration (e.g., 100 nM - 1 µM) and continue recording.
-
Analyze changes in the frequency, amplitude, and kinetics of synaptic currents to determine the effect of this compound on synaptic transmission.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR1 in neuronal function. The provided protocols offer a starting point for researchers to explore the effects of this compound in primary neuronal cultures. Due to the variability in culture systems and experimental paradigms, it is crucial to empirically determine the optimal concentrations and conditions for each specific application.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Ro 67-4853 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Ro 67-4853, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).
Introduction
This compound (N-(9H-Xanthen-9-ylcarbonyl)-carbamic acid butyl ester) is a potent and selective synthetic organic compound that acts as a positive allosteric modulator of mGluR1.[1][2] It enhances the receptor's sensitivity to its endogenous ligand, glutamate, thereby potentiating its signaling cascade.[1][3] This compound is a valuable tool for in vitro and in vivo studies investigating the role of mGluR1 in various physiological and pathological processes. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₉NO₄ | [4] |
| Molecular Weight | 325.36 g/mol | |
| Appearance | White to beige crystalline solid/powder | [5] |
| Purity | ≥98% (HPLC) | [5] |
| CAS Number | 302841-89-0 | [4] |
Solubility Data
This compound is sparingly soluble in aqueous solutions but is soluble in several organic solvents.[5] The choice of solvent is critical for preparing a stable stock solution. The solubility in common laboratory solvents is summarized below.
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 20 mg/mL (to 100 mM) | [6] |
| Dimethyl formamide (B127407) (DMF) | ~16 mg/mL | [5] |
| Ethanol | ~0.5 mg/mL | [5] |
Note: For biological experiments, it is crucial to ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects.[5]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.25 mg of this compound (Molecular Weight = 325.36 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots as recommended in the storage section below.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage of this compound, both in its solid form and as a stock solution, is essential to maintain its stability and activity.
| Form | Storage Temperature | Duration | Reference(s) |
| Solid Powder | Room Temperature or -20°C | ≥ 4 years (at 22°C), 3 years (at -20°C) | [5][7] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1][7] |
| -20°C | 1 month | [1][7] |
Important Considerations:
-
Stock solutions should be stored in tightly sealed containers, protected from light and moisture.[1]
-
Aqueous solutions of this compound are not recommended for storage for more than one day.[5]
-
Avoid repeated freeze-thaw cycles of the stock solution.[1]
Mechanism of Action: mGluR1 Signaling Pathway
This compound is a positive allosteric modulator of mGluR1, a G-protein coupled receptor (GPCR). It binds to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate.[1][3] This potentiation of mGluR1 signaling can lead to the activation of various downstream pathways, including the phospholipase C (PLC) pathway, resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC).
Caption: this compound potentiates mGluR1 signaling pathway.
Safety Precautions
This compound should be handled by trained personnel in a laboratory setting.[5] It is recommended to review the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of the powder.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.[5]
Disclaimer: This information is intended for research use only and not for human or veterinary use. The protocols and data provided are for guidance and should be adapted to specific experimental needs. It is the user's responsibility to validate the methods for their particular application.
References
Application Notes and Protocols: Ro 67-4853
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 67-4853 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate, by binding to a site distinct from the glutamate binding site, known as an allosteric site.[2][3] This document provides detailed information on the solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO), and offers comprehensive protocols for its application in common in vitro assays.
Chemical Information
-
IUPAC Name: N-(9H-Xanthen-9-ylcarbonyl)carbamic acid butyl ester
-
Synonyms: (9H-Xanthen-9-ylcarbonyl)-carbamic acid butyl ester, N-(9H-Xanthen-9-ylcarbonyl)-carbamic acid butyl ester, Ro67-4853[4]
-
Molecular Formula: C₁₉H₁₉NO₄[5]
-
Molecular Weight: 325.36 g/mol
-
CAS Number: 302841-89-0[5]
Solubility Data
This compound is a crystalline solid that is soluble in several organic solvents but is sparingly soluble in aqueous solutions.[5] For biological experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer or saline solution.[5] It is advised not to store the aqueous solution for more than one day.[5]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source(s) |
| DMSO | 5 mg/mL | ~15.4 mM | Cayman Chemical[5] |
| 20 mg/mL | ~61.5 mM | AbMole BioScience, Sigma-Aldrich[4][6] | |
| 32.54 mg/mL | 100 mM | Abcam, Tocris Bioscience[7][8] | |
| Dimethyl Formamide (DMF) | 16 mg/mL | ~49.2 mM | Cayman Chemical[5] |
| Ethanol | 0.5 mg/mL | ~1.5 mM | Cayman Chemical[5] |
Note: The molarity was calculated using the molecular weight of 325.36 g/mol . Batch-specific molecular weights may vary slightly.[8]
Mechanism of Action & Signaling Pathway
This compound acts as a positive allosteric modulator of mGluR1, a G-protein coupled receptor (GPCR).[2] It enhances the potency of glutamate, the native agonist, by interacting with the transmembrane domain (TMD) of the receptor.[2][3] mGluR1 is part of the Group I mGlu receptors, which also includes mGluR5.[8] While this compound is primarily known as an mGluR1 PAM, some evidence suggests it may also have activity at mGluR5.[8][9]
Upon activation, mGluR1 couples to Gq/G11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).[5] DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which in turn can phosphorylate various downstream targets, including mitogen-activated protein kinases (MAPK) like ERK1/2.[2] this compound has been shown to potentiate glutamate-induced calcium signaling and can also induce ERK1/2 phosphorylation.[2][5] Additionally, it can potentiate glutamate-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[2]
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous experimental buffers.
Materials:
-
This compound (crystalline solid)[5]
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Weigh the desired amount of this compound solid in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 30.74 µL of DMSO per 1 mg of this compound, assuming MW of 325.36).[8]
-
Purge the tube with an inert gas to displace oxygen, which helps prevent degradation.[5]
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear.[4]
-
Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[6] The solid compound is stable for at least four years when stored at -20°C.[5]
References
- 1. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound = 98 HPLC 302841-89-0 [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. labsolu.ca [labsolu.ca]
- 8. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Ro 67-4853 in Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ro 67-4853 is a potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1).[1] As a PAM, it does not activate the receptor directly in most systems but enhances the receptor's response to an orthosteric agonist, such as the endogenous neurotransmitter glutamate.[2][3] It binds to a site within the transmembrane domain (TMD) of the mGluR1 receptor, distinct from the glutamate-binding site.[4][5] This modulatory action makes this compound an invaluable tool in electrophysiology for elucidating the nuanced roles of mGluR1 in synaptic transmission, neuronal excitability, and plasticity. Its activity on both human and rat receptors increases its translational relevance.[6]
Mechanism of Action
This compound functions by increasing the potency and/or efficacy of agonists like glutamate. This is observed as a leftward shift in the agonist's concentration-response curve.[4][7] While highly selective for mGluR1, it's worth noting that a small potentiating effect at mGluR5 has been observed at higher concentrations (10 µM).[2][8] In some cellular systems, particularly those with high receptor expression or when studying specific downstream pathways like ERK1/2 phosphorylation, this compound can act as a direct agonist.[4][7][8]
The canonical signaling pathway for mGluR1 involves coupling to Gαq/11 G-proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound enhances this entire cascade in the presence of an agonist.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various experimental paradigms.
Table 1: Potentiation of mGluR1a-Mediated Calcium Mobilization Assay conducted in Baby Hamster Kidney (BHK) cells stably expressing rat mGluR1a.
| Parameter | Concentration of this compound | Agonist | Observed Effect | Reference |
| Agonist Potency Shift | 1 µM | Glutamate | ~15-fold leftward shift in CRC | [7] |
| EC₅₀ of Potentiation | Variable | Glutamate (EC₂₀) | 10.0 ± 2.4 nM | [7] |
Table 2: Modulation of mGluR1a-Mediated cAMP Accumulation Assay conducted in BHK cells stably expressing rat mGluR1a.
| Parameter | Condition | Observed Glutamate EC₅₀ | Reference |
| Glutamate EC₅₀ | Without this compound | 32.08 µM | [4] |
| Glutamate EC₅₀ | With 500 nM this compound | 2.15 µM | [4] |
Table 3: Agonist Activity in ERK1/2 Phosphorylation Assay conducted in BHK cells.
| Parameter | Concentration of this compound | Observed Effect | Reference |
| Agonist Activity | 1 µM | Acts as a full agonist, with activation peaking at 5 minutes | [4][8] |
| EC₅₀ | Variable | 9.2 nM | [8] |
Table 4: Electrophysiological Potentiation in Native Neurons Whole-cell voltage-clamp recordings from freshly dissociated rat CA3 neurons.
| Parameter | Agonist | Observed Effect of this compound | Reference |
| Maximum Potentiation | 5 µM S-DHPG (EC₃₀) | 637 ± 72% of control response | [2] |
| EC₅₀ of Potentiation | 5 µM S-DHPG (EC₃₀) | 95 nM | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This protocol describes the use of this compound to modulate synaptic currents in neurons within an acute brain slice preparation.[8]
Materials:
-
This compound: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose. Bubble continuously with 95% O₂ / 5% CO₂.
-
Internal Solution (for voltage-clamp, example) (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.
-
Equipment: Vibratome, recording chamber, microscope with IR-DIC optics, patch-clamp amplifier, micromanipulators, perfusion system.
Methodology:
-
Brain Slice Preparation: Anesthetize an animal (e.g., rat or mouse) and decapitate. Rapidly remove the brain and immerse it in ice-cold, oxygenated aCSF.[8] Prepare 300-400 µm thick coronal or sagittal slices containing the region of interest using a vibratome.
-
Slice Recovery: Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at a physiological temperature (e.g., 32-34°C) for at least 1 hour before recording.[8]
-
Recording Setup: Place a recovered slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at ~2 ml/min.
-
Establish Recording: Visualize a target neuron and approach it with a glass pipette (3-5 MΩ) filled with internal solution. Establish a giga-ohm seal and rupture the membrane to achieve the whole-cell configuration.
-
Baseline Measurement: Clamp the neuron at a holding potential (e.g., -70 mV to record EPSCs). Use a stimulating electrode to evoke synaptic responses. Record a stable baseline of these responses for 5-10 minutes.
-
Drug Application: Dilute the this compound stock solution into the aCSF to the final desired concentration (e.g., 100 nM - 1 µM). Switch the perfusion to the aCSF containing this compound.
-
Post-Drug Recording: Continue to record the evoked synaptic responses for 15-20 minutes to observe the effect of the modulator.
-
Data Analysis: Measure the amplitude, frequency, and kinetics of synaptic events before and after drug application. Quantify the percentage change to determine the modulatory effect of this compound.
Protocol 2: Intracellular Calcium ([Ca²⁺]i) Imaging in Cell Lines
This protocol details a common high-throughput method to quantify the potentiation of mGluR1 by this compound.[8]
Materials:
-
Cell Line: HEK293 or BHK cells stably expressing the mGluR1a receptor.[8]
-
Culture Medium: Standard cell culture medium (e.g., DMEM) with necessary supplements.
-
Calcium Indicator: Fura-2 AM or a similar fluorescent calcium dye.
-
Assay Buffer (HBSS): Hank's Balanced Salt Solution with 20 mM HEPES.
-
Compounds: this compound and a glutamate stock solution.
-
Equipment: Fluorescence plate reader or imaging microscope capable of ratiometric Ca²⁺ measurement.
Methodology:
-
Cell Plating: Seed the mGluR1a-expressing cells into 96- or 384-well black, clear-bottom plates and culture until they reach 80-90% confluency.[8]
-
Dye Loading: Aspirate the culture medium and wash the cells with assay buffer. Incubate the cells with the calcium indicator dye (e.g., 5 µM Fura-2 AM) in assay buffer for 45-60 minutes at 37°C.
-
Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Pre-incubation: Add this compound at various concentrations (to determine its EC₅₀) or at a fixed concentration (to measure the agonist's fold-shift) to the appropriate wells.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) for a short period.
-
Agonist Addition: Using the instrument's injection system, add the agonist (glutamate) at a range of concentrations to generate a full concentration-response curve.
-
Data Acquisition: Immediately after agonist addition, measure the peak fluorescence response representing the increase in intracellular Ca²⁺.
-
Data Analysis: Normalize the responses to the baseline fluorescence. Plot the concentration-response curves for glutamate in the absence and presence of this compound. Calculate the EC₅₀ values and the fold-shift caused by the PAM.
Conclusion
This compound is a powerful pharmacological tool for investigating mGluR1 function in electrophysiological studies. Its ability to selectively potentiate receptor activity allows for the amplification and detailed study of mGluR1-mediated signaling in both health and disease models. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to leverage this compound to explore the critical roles of mGluR1 in the central nervous system.
References
- 1. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 2. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease | Annual Reviews [annualreviews.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Ro 67-4853 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 67-4853 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3][4][5] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site on the mGluR1 heptadentate domain, enhancing the receptor's response to the endogenous agonist, glutamate.[2][6] This property makes it an invaluable tool for studying the nuanced roles of mGluR1 in physiological and pathological processes, particularly in the realm of synaptic plasticity, the cellular basis for learning and memory.[7]
This document provides detailed application notes and experimental protocols for utilizing this compound in synaptic plasticity research.
Mechanism of Action
This compound potentiates mGluR1-mediated responses by increasing the potency and efficacy of glutamate.[8] It induces a leftward shift in the glutamate concentration-response curve, meaning a lower concentration of glutamate is required to elicit a response in the presence of the modulator.[1][8] While primarily acting as a potentiator, this compound has also demonstrated direct agonist activity on certain downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), even in the absence of an orthosteric agonist.[1][3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on various mGluR1-mediated signaling pathways.
Table 1: Potentiation of Glutamate-Induced Responses by this compound
| Signaling Pathway | Cell Type | Glutamate EC₅₀ (Vehicle) | Glutamate EC₅₀ (with this compound) | Fold Shift | Reference |
| Calcium Mobilization | BHK-mGluR1a | ~450 nM | ~30 nM (with 1 µM this compound) | ~15 | [1] |
| cAMP Production | BHK-mGluR1a | 32.08 ± 0.96 µM | 2.15 ± 0.43 µM (with 500 nM this compound) | ~15 | [1] |
| Inhibition of VGCCs | Rat Hippocampal CA3 Neurons | N/A | EC₅₀ of 95 nM for potentiation of 5 µM (S)-3,5-DHPG | N/A | [8] |
Table 2: Direct Agonist Activity of this compound
| Signaling Pathway | Cell Type | EC₅₀ of this compound | Eₘₐₓ (% of Glutamate) | Reference |
| ERK1/2 Phosphorylation | BHK-mGluR1a | 9.2 nM | Full agonist | [3] |
| cAMP Production | BHK-mGluR1a | 11.7 ± 2.4 µM | Partial agonist (~30% increase in basal levels at 500 nM) | [1] |
Signaling Pathways Modulated by this compound
This compound, by potentiating mGluR1, modulates multiple intracellular signaling cascades crucial for synaptic plasticity.
References
- 1. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease | Annual Reviews [annualreviews.org]
- 5. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for In Vivo Administration of Ro 67-4853
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature lacks specific in vivo administration protocols and pharmacokinetic data for Ro 67-4853. The following application notes and protocols are based on established methodologies for similar mGluR1 positive allosteric modulators (PAMs) and general practices for in vivo compound administration in rodents. These should be considered as representative examples and adapted as necessary based on pilot studies and further research.
Introduction to this compound
This compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1).[1][2] mGluR1 is a G-protein coupled receptor predominantly expressed in the central nervous system, where it plays a crucial role in modulating synaptic plasticity and neuronal excitability. As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous agonist, glutamate. This modulation can be beneficial in conditions associated with mGluR1 hypofunction. Due to the therapeutic potential of mGluR1 modulation, in vivo studies are critical to understanding the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile of compounds like this compound.
Signaling Pathway of mGluR1
The activation of mGluR1 by glutamate is potentiated by this compound. This leads to the activation of the Gq alpha subunit of the G-protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
In Vivo Administration Protocols
The choice of administration route depends on the experimental goals, the required onset and duration of action, and the physicochemical properties of the compound. Below are generalized protocols for common administration routes in rodents (mice and rats).
Vehicle Selection and Preparation
The solubility of this compound in aqueous solutions is expected to be low. Therefore, a suitable vehicle is required for in vivo administration. A common approach for poorly soluble compounds is to use a multi-component vehicle system.
Recommended Vehicle: A solution of 10% DMSO, 40% PEG400, and 50% Saline.
Preparation Protocol:
-
Add the required amount of this compound to a sterile microcentrifuge tube.
-
Add 10% of the final volume as Dimethyl sulfoxide (B87167) (DMSO) and vortex until the compound is fully dissolved.
-
Add 40% of the final volume as Polyethylene glycol 400 (PEG400) and vortex thoroughly.
-
Add 50% of the final volume as sterile saline (0.9% NaCl) and vortex until a clear, homogenous solution is formed.
-
The final solution should be prepared fresh on the day of the experiment and protected from light.
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration in rodents, offering relatively rapid absorption.
Protocol:
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdominal area.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site.
-
Injection: Slowly inject the prepared this compound solution.
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Oral Gavage (PO)
Oral administration is used to assess the oral bioavailability and efficacy of a compound.
Protocol:
-
Animal Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.
-
Administration: Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Injection: Slowly administer the this compound solution.
-
Post-administration Monitoring: Observe the animal for any signs of respiratory distress or regurgitation.
Intravenous (IV) Injection
IV injection provides 100% bioavailability and is used for rapid onset of action.
Protocol:
-
Animal Restraint: Place the animal in a suitable restrainer to immobilize the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, insert it into one of the lateral tail veins.
-
Confirmation: A successful insertion is often indicated by a flash of blood in the needle hub.
-
Injection: Slowly inject the this compound solution.
-
Post-injection Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
Quantitative Data Summary (Representative)
The following tables present representative pharmacokinetic data based on studies of other systemically administered mGluR1 PAMs in rodents. These values are not specific to this compound and should be used as a general guide.
Table 1: Representative Dosage Ranges for mGluR1 PAMs in Rodents
| Administration Route | Species | Dosage Range (mg/kg) |
| Intraperitoneal (i.p.) | Mouse/Rat | 3 - 30 |
| Oral (p.o.) | Mouse/Rat | 10 - 100 |
| Intravenous (i.v.) | Mouse/Rat | 1 - 10 |
Table 2: Representative Pharmacokinetic Parameters of an mGluR1 PAM in Rats
| Parameter | Oral (p.o.) | Intravenous (i.v.) |
| Dose (mg/kg) | 10 | 1 |
| Cmax (ng/mL) | 800 ± 150 | 1200 ± 200 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC (ng*h/mL) | 4500 ± 700 | 1500 ± 250 |
| Half-life (t1/2) (h) | 4.2 ± 0.8 | 3.8 ± 0.6 |
| Bioavailability (%) | ~30% | 100% |
| Brain/Plasma Ratio | 0.8 ± 0.2 | 0.8 ± 0.2 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical values for brain-penetrant small molecules.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study of an mGluR1 PAM.
Conclusion
While specific in vivo data for this compound is limited in publicly accessible literature, the provided protocols and representative data for analogous mGluR1 PAMs offer a solid foundation for designing and executing preclinical studies. It is imperative for researchers to conduct initial dose-finding and tolerability studies to establish the optimal experimental parameters for this compound in their specific animal models and experimental paradigms. Careful consideration of the administration route, vehicle, and dosage will be critical for obtaining reliable and reproducible in vivo data.
References
Application Notes and Protocols for Ro 67-4853 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 67-4853 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1).[1][2] As a PAM, this compound does not activate the mGluR1 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[1] This modulation occurs through its interaction with the transmembrane domain of the receptor.[1] this compound has demonstrated activity at both human and rat mGluR1 receptors, making it a valuable tool for preclinical research.[3] Its ability to potentiate mGluR1 signaling has led to its investigation in various animal models of neurological and psychiatric disorders, including pain, anxiety, and Fragile X syndrome.
These application notes provide a summary of the recommended dosage of this compound for animal studies based on available literature, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
Recommended Dosage of this compound for In Vivo Studies
The following table summarizes the recommended dosage of this compound for various animal models and research applications. It is important to note that optimal dosage may vary depending on the specific experimental conditions, animal strain, and desired therapeutic effect. Therefore, pilot studies are recommended to determine the optimal dose for your specific application.
| Animal Model | Species | Application | Route of Administration | Dosage Range | Vehicle | Reference(s) |
| General Neurological Research | Rat/Mouse | Modulation of mGluR1 activity | Intraperitoneal (i.p.) | 1 - 30 mg/kg | 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water or saline | [4] |
| Anxiety Models | Rat/Mouse | Anxiolytic effects | Intraperitoneal (i.p.) | 10 - 30 mg/kg | 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water or saline | [5] |
| Pain Models | Rat | Analgesic effects | Intravenous (i.v.) / Intraperitoneal (i.p.) | 10 - 30 mg/kg | Saline or other suitable vehicle | |
| Schizophrenia Models | Rat | Antipsychotic-like effects | Intraperitoneal (i.p.) | 10 - 100 mg/kg | 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water | [3] |
| Fragile X Syndrome Models | Mouse | Rescue of cognitive and behavioral deficits | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Saline or other suitable vehicle |
Note: Specific dosage information for this compound in pain and Fragile X syndrome models is not extensively available in the public domain. The provided ranges are extrapolated from studies on other mGluR1 modulators and general neurological studies with this compound. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental paradigm.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rodents
This protocol describes the preparation and intraperitoneal administration of this compound for in vivo studies in rats and mice.
Materials:
-
This compound powder
-
Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in sterile, pyrogen-free water or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound and vehicle:
-
Determine the desired dose (in mg/kg) and the total number of animals to be injected.
-
Calculate the total volume of dosing solution needed, assuming a typical injection volume of 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Example calculation for a 10 mg/kg dose in a 250g rat with an injection volume of 5 mL/kg:
-
Dose per animal = 10 mg/kg * 0.25 kg = 2.5 mg
-
Injection volume = 5 mL/kg * 0.25 kg = 1.25 mL
-
Concentration of dosing solution = 2.5 mg / 1.25 mL = 2 mg/mL
-
-
-
Prepare the vehicle:
-
Weigh the required amount of HPBCD and dissolve it in the appropriate volume of sterile water or saline.
-
Gently warm the solution and vortex until the HPBCD is completely dissolved. Allow the solution to cool to room temperature.
-
-
Prepare the this compound dosing solution:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the prepared vehicle to the tube.
-
Vortex the mixture vigorously for several minutes until the compound is fully suspended. Sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Administer the solution:
-
Gently restrain the animal.
-
Draw the calculated volume of the dosing solution into a sterile syringe.
-
Insert the needle into the lower right or left quadrant of the animal's abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution intraperitoneally.
-
-
Post-injection monitoring:
-
Monitor the animal for any adverse reactions following the injection.
-
Protocol 2: Evaluation of Anxiolytic Effects in the Elevated Plus Maze (EPM) Test
This protocol outlines the use of the Elevated Plus Maze to assess the anxiolytic potential of this compound in rodents.
Materials:
-
Elevated Plus Maze apparatus
-
Video tracking software
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
-
Positive control (e.g., diazepam)
-
Experimental animals (rats or mice)
Procedure:
-
Animal Acclimation:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer this compound, vehicle, or a positive control (e.g., diazepam) via i.p. injection 30-60 minutes before the EPM test.
-
-
EPM Test:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the animal's behavior using a video camera connected to a tracking software.
-
-
Data Analysis:
-
Analyze the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Mandatory Visualization
Signaling Pathway of mGluR1 Activation and Modulation by this compound
Caption: mGluR1 signaling pathway and modulation by this compound.
Experimental Workflow for In Vivo Studies with this compound
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Anxiolytic Effects of RS67333, a Serotonin Type 4 Receptor Agonist, and Diazepam, a Benzodiazepine, Are Mediated by Projections From the Prefrontal Cortex to the Dorsal Raphe Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ro 67-4853 as a Tool to Study mGluR1 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: Understanding Ro 67-4853
This compound is a potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1).[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[3] It achieves this by binding to a site on the receptor distinct from the orthosteric glutamate-binding site.[4][5] Specifically, this compound interacts with the transmembrane domain (TMD) of mGluR1, inducing a conformational change that increases the potency and/or efficacy of glutamate.[1][6]
This compound is a valuable tool for dissecting the physiological and pathological roles of mGluR1. Its ability to selectively enhance mGluR1 signaling allows researchers to probe the function of this receptor in various contexts, including synaptic plasticity, neuronal excitability, and its implications in neurological and psychiatric disorders.[7] While it is a powerful tool, it is important to note that this compound also shows activity at mGluR5, another group I mGlu receptor, indicating a degree of lower selectivity compared to newer generation compounds.[1][7]
Pharmacological Profile and Data
This compound exhibits distinct pharmacological properties depending on the signaling pathway being measured. It acts as a classical PAM for glutamate-induced calcium mobilization but can behave as a direct agonist in stimulating ERK1/2 phosphorylation and cAMP accumulation.[4]
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Species | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Glutamate Potentiation | BHK-mGluR1a | Rat | pEC₅₀ | 7.16 | [1] |
| Calcium Mobilization | BHK-mGluR1a | Rat | EC₅₀ (Potentiation) | 10.0 ± 2.4 nM | [4] |
| Calcium Mobilization | BHK-mGluR1a | Rat | Glutamate CRC Shift (at 1µM) | ~15-fold leftward shift | [1][4] |
| ERK1/2 Phosphorylation | BHK-mGluR1a | Rat | EC₅₀ (Agonist activity) | 9.2 nM | [7] |
| cAMP Accumulation | BHK-mGluR1a | Rat | Glutamate EC₅₀ Shift (at 500nM) | From 32.08 µM to 2.15 µM | [1][4] |
| DHPG Potentiation | CA3 Neurons | Rat | EC₅₀ | 95 nM | |
Table 2: Chemical and Physical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N-(9H-Xanthen-9-ylcarbonyl)carbamic acid butyl ester | |
| Molecular Weight | 325.36 g/mol | |
| Purity | >99% |
| Solubility | Soluble in DMSO to 100 mM | |
mGluR1 Signaling Pathways and Modulation by this compound
mGluR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[3][8][9] Activation of this canonical pathway leads to a cascade of intracellular events. However, mGluR1 can also modulate other signaling pathways, and this compound can have differential effects on these downstream signals.[3][4]
-
Canonical Gq/11 Pathway (Calcium Mobilization): Upon glutamate binding, mGluR1 activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).[10][11] DAG activates Protein Kinase C (PKC).[10] In this pathway, this compound acts as a true PAM, having no agonist activity on its own but significantly potentiating the response to glutamate.[4]
-
ERK1/2 Pathway: Group I mGluRs can activate the Extracellular Signal-Regulated Kinase (ERK) pathway, which is crucial for synaptic plasticity and pain signaling.[11][12] Interestingly, this compound acts as a full agonist for ERK1/2 phosphorylation, even in the absence of exogenously added glutamate.[4][7] This agonist activity is blocked by both orthosteric and allosteric mGluR1 antagonists, confirming it is a receptor-mediated effect.[4]
-
cAMP Pathway: While group I mGluRs are not classically linked to adenylyl cyclase, they can stimulate cyclic AMP (cAMP) production in certain cellular systems.[4] this compound both increases basal cAMP levels and potentiates glutamate-induced cAMP accumulation.[1][4]
Caption: mGluR1 signaling pathways modulated by this compound.
Experimental Protocols
This assay is the primary method for characterizing mGluR1 PAMs by measuring the potentiation of glutamate-induced intracellular calcium release.[7]
Objective: To determine the EC₅₀ of this compound for the potentiation of a fixed, sub-maximal (EC₂₀) concentration of glutamate.
Materials:
-
HEK293 or BHK cells stably expressing rat or human mGluR1a.[7]
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.
-
Black-sided, clear-bottom 96- or 384-well plates.[7]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[7]
-
Probenecid (optional, to prevent dye extrusion).
-
L-Glutamate solution.
-
This compound stock solution (in DMSO).
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the mGluR1a-expressing cells into the microplates at a density that will result in an 80-90% confluent monolayer on the day of the assay.[7] Incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading:
-
Remove the growth medium from the wells.
-
Wash cells gently with 100 µL of Assay Buffer.[7]
-
Prepare the dye loading solution by diluting Fluo-4 AM in Assay Buffer (final concentration typically 1-4 µM).
-
Add 50 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[7][13]
-
-
Compound Preparation:
-
Prepare a concentration-response curve of this compound in Assay Buffer. This will be the "PAM plate".
-
Prepare a solution of glutamate at a fixed EC₂₀ concentration in Assay Buffer. This will be the "Agonist plate".
-
-
Assay Measurement:
-
Place the cell plate, PAM plate, and Agonist plate into the fluorescence plate reader.
-
Set the reader to record fluorescence (e.g., excitation ~485 nm, emission ~525 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument adds a defined volume of this compound solution from the PAM plate to the cell plate. Incubate for a pre-determined time (e.g., 2-15 minutes).
-
The instrument then adds a defined volume of the EC₂₀ glutamate solution from the Agonist plate.
-
Continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of a maximal glutamate concentration.
-
Plot the normalized response against the log concentration of this compound and fit to a four-parameter logistic equation to determine the EC₅₀.
-
Caption: Workflow for a calcium mobilization assay.
This protocol determines the agonist activity of this compound on the ERK/MAPK pathway.
Objective: To measure the increase in phosphorylated ERK1/2 (p-ERK1/2) in response to this compound treatment.
Materials:
-
BHK cells stably expressing mGluR1a.[4]
-
6- or 12-well cell culture plates.
-
Serum-free culture medium.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Starvation: Plate BHK-mGluR1a cells and grow to ~90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK phosphorylation.
-
Compound Treatment:
-
Prepare various concentrations of this compound in serum-free medium.
-
Treat the starved cells with the compound solutions for a specific time (e.g., 5 minutes, which is the reported peak activation time).[1] Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Immediately after treatment, place plates on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with Lysis Buffer and sample buffer. Boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2, following the same steps as above.
-
-
Data Analysis:
-
Quantify the band intensity for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
-
Normalize the data to the vehicle control to determine the fold-increase in ERK phosphorylation.
-
Caption: Workflow for a Western blot to detect p-ERK1/2.
This protocol provides a general framework for assessing the effect of this compound on mGluR1-mediated synaptic currents in brain slices.
Objective: To measure the potentiation of mGluR1-mediated excitatory postsynaptic currents (EPSCs) by this compound.
Procedure Outline:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cerebellum) from a rodent using a vibratome. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with aCSF. Using a microscope and micromanipulators, obtain a whole-cell patch-clamp recording from a target neuron (e.g., a CA3 pyramidal neuron).
-
Baseline Recording: Place a stimulating electrode nearby to evoke synaptic responses. Record baseline mGluR1-mediated EPSCs in response to synaptic stimulation or direct application of an agonist like DHPG.[7]
-
PAM Application: Apply this compound to the slice by adding it to the perfusing aCSF at the desired concentration.[7]
-
Post-Modulator Recording: After the drug has equilibrated, repeat the same stimulation protocol and record the potentiated mGluR1-mediated EPSCs.[7]
-
Data Analysis: Compare the amplitude and/or area of the EPSC before and after the application of this compound to quantify the degree of potentiation.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel class of positive allosteric modulators of metabotropic glutamate receptor subtype 1 interact with a site distinct from that of negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. jneurosci.org [jneurosci.org]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Design Using Ro 67-4853
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 67-4853 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] As a PAM, this compound does not activate mGluR1 directly but enhances the receptor's response to the endogenous agonist, glutamate.[3] This modulatory activity makes this compound a valuable tool for investigating the physiological and pathological roles of mGluR1 signaling in the central nervous system. These application notes provide detailed protocols for in vitro and representative in vivo experimental designs using this compound, along with data presentation guidelines and visualizations of relevant signaling pathways and workflows.
Mechanism of Action and Signaling Pathways
This compound binds to an allosteric site on the mGluR1 receptor, distinct from the glutamate binding site, located within the transmembrane domain.[3] This binding event induces a conformational change that increases the affinity and/or efficacy of glutamate, thereby potentiating downstream signaling. mGluR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11, initiating the phospholipase C (PLC) signaling cascade. However, it can also couple to other G-proteins, leading to a diversity of cellular responses.
Key Signaling Pathways:
-
Gαq/11-PLC-Ca²⁺ Pathway: The canonical pathway for mGluR1 activation. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
ERK1/2 Phosphorylation: mGluR1 activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in regulating gene expression and synaptic plasticity.
-
cAMP Modulation: Under certain conditions, mGluR1 can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.
Below are diagrams illustrating these key signaling pathways.
Caption: mGluR1 Signaling Pathways Modulated by this compound.
Quantitative Data Presentation
The following tables summarize the in vitro pharmacological data for this compound from published studies.
Table 1: In Vitro Potency of this compound in Various Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization (potentiation of EC₂₀ glutamate) | BHK-mGluR1a | EC₅₀ | 10.0 ± 2.4 nM | [4] |
| ERK1/2 Phosphorylation (agonist activity) | BHK-mGluR1a | EC₅₀ | 9.2 ± 6.2 nM | |
| cAMP Accumulation (potentiation of EC₂₀ glutamate) | BHK-mGluR1a | EC₅₀ | 11.7 ± 2.4 µM | [4] |
Table 2: Effect of this compound on Glutamate Potency
| Assay Type | Cell Line | This compound Concentration | Glutamate EC₅₀ (Vehicle) | Glutamate EC₅₀ (with this compound) | Fold Shift | Reference |
| Calcium Mobilization | BHK-mGluR1a | 1 µM | - | - | ~15-fold leftward | [4] |
| cAMP Accumulation | BHK-mGluR1a | 500 nM | 32.08 ± 0.96 µM | 2.15 ± 0.43 µM | ~15-fold | [4] |
Experimental Protocols
In Vitro Assays
The following are detailed protocols for common in vitro assays to characterize the activity of this compound.
Caption: General workflow for in vitro characterization of this compound.
1. Intracellular Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release in cells expressing mGluR1.
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the human or rat mGluR1a receptor to ~80-90% confluency in 384-well plates.
-
Dye Loading: Remove the growth medium and wash cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for approximately 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and glutamate in assay buffer.
-
Fluorescence Measurement: Place the dye-loaded cell plate into a fluorescence imaging plate reader (FLIPR).
-
To determine the potentiating effect, pre-incubate the cells with various concentrations of this compound for 10 minutes.
-
Then, add a range of glutamate concentrations and measure the fluorescence signal.
-
-
Data Analysis: Plot the change in fluorescence against the glutamate concentration to generate concentration-response curves. Calculate EC₅₀ values for glutamate in the presence and absence of this compound to determine the fold-shift.
2. ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to act as an agonist for the ERK1/2 signaling pathway.
-
Cell Culture and Starvation: Plate BHK-mGluR1a cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 0, 2, 5, 10, 15 minutes). A common concentration to observe maximal effect is 1 µM.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
3. cAMP Accumulation Assay
This assay measures the effect of this compound on mGluR1 coupling to Gαs and adenylyl cyclase activation.
-
Cell Culture: Plate BHK-mGluR1a cells in 96-well plates.
-
Assay Protocol:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound or vehicle, followed by a range of glutamate concentrations.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based).
-
Data Analysis: Generate concentration-response curves for glutamate in the presence and absence of this compound and calculate EC₅₀ values.
In Vivo Experimental Design (Representative Protocols)
Caption: A representative workflow for in vivo behavioral studies with an mGluR1 PAM.
1. Rodent Model of Cue-Induced Cocaine Craving
This model assesses the ability of an mGluR1 PAM to reduce drug-seeking behavior.
-
Animals: Adult male Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers.
-
Procedure:
-
Cocaine Self-Administration: Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion, i.v.) in daily sessions (e.g., 6 hours/day for 10 days).
-
Withdrawal: House the rats in their home cages for an extended withdrawal period (e.g., 30-45 days) to allow for the "incubation of craving."
-
Drug Administration:
-
Systemic: Administer this compound (dose range to be determined by dose-response studies) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30 minutes before the behavioral test.
-
Intracranial: For site-specific effects, microinfuse this compound directly into a brain region of interest, such as the nucleus accumbens.
-
-
Cue-Induced Reinstatement Test: Place the rats back into the operant chambers and present the cocaine-associated cues (e.g., light and tone) without drug delivery. Measure the number of lever presses on the previously active lever.
-
-
Data Analysis: Compare the number of active lever presses between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).
2. Pharmacokinetic Studies
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. While a complete profile for this compound is not published, a study has reported a brain-to-plasma ratio (Kp) of 0.19 for a related compound, suggesting modest brain penetration. A comprehensive pharmacokinetic study would involve the following:
-
Animals: Mice or rats.
-
Administration: Administer a single dose of this compound intravenously (i.v.) and orally (p.o.).
-
Sample Collection: Collect blood samples at multiple time points post-administration. For brain penetration studies, collect brain tissue at corresponding time points.
-
Analysis:
-
Measure the concentration of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
-
Parameter Calculation:
-
From i.v. administration: Calculate clearance (CL), volume of distribution (Vd), and half-life (t₁/₂).
-
From p.o. administration: Calculate maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Bioavailability (F%): (AUC_oral / AUC_iv) x 100.
-
Brain-to-Plasma Ratio (Kp): Concentration in brain / Concentration in plasma at a specific time point.
-
Table 3: Key Pharmacokinetic Parameters to be Determined for this compound
| Parameter | Abbreviation | Description |
| Bioavailability | F% | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Half-life | t₁/₂ | The time required for the concentration of the drug in the body to be reduced by half. |
| Brain-to-Plasma Ratio | Kp | The ratio of the concentration of a drug in the brain to its concentration in the blood plasma at steady state. |
Expected Outcomes and Data Interpretation
-
In Vitro: this compound is expected to potentiate glutamate-induced responses in calcium mobilization and cAMP assays, resulting in a leftward shift of the glutamate concentration-response curve. In ERK1/2 phosphorylation assays, this compound may show agonist activity, increasing p-ERK1/2 levels in the absence of exogenous glutamate.
-
In Vivo: In relevant animal models, systemic or targeted administration of this compound is hypothesized to produce therapeutic-like effects. For instance, in the cocaine craving model, a reduction in cue-induced lever pressing would suggest that enhancing mGluR1 signaling can mitigate addictive behaviors.
-
Pharmacokinetics: The pharmacokinetic profile will determine the suitability of this compound for in vivo studies. Key considerations include sufficient oral bioavailability and brain penetration for CNS targets.
Limitations and Future Directions
While this compound is a valuable research tool, it is important to consider its potential limitations. The modest brain-to-plasma ratio of a related compound suggests that high peripheral doses may be required to achieve therapeutic concentrations in the brain, which could lead to off-target effects. Future research should focus on a full characterization of the in vivo efficacy and pharmacokinetic profile of this compound in various animal models of neurological and psychiatric disorders. The development of mGluR1 PAMs with improved pharmacokinetic properties remains an important goal for the field.
References
- 1. [Research progress of selective mGluR1 antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain penetration, target engagement, and disposition of the blood-brain barrier-crossing bispecific antibody antagonist of metabotropic glutamate receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 67-4853 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 67-4853 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] As a PAM, this compound does not directly activate the receptor but enhances the response of mGluR1 to its endogenous ligand, glutamate.[2][3][4] It achieves this by binding to a site on the transmembrane domain (TMD) of the receptor, distinct from the glutamate binding site.[2][3] This modulation leads to a leftward shift in the glutamate concentration-response curve, thereby increasing the potency of glutamate.[2][4] this compound has been utilized as a valuable research tool to probe the function of mGluR1 and as a lead compound for the development of novel therapeutics targeting neurological and psychiatric disorders.[1] These application notes provide an overview of the use of this compound in high-throughput screening (HTS) assays and detailed protocols for its characterization.
Data Presentation
The following table summarizes the quantitative data for this compound from various in vitro assays.
| Parameter | Value | Assay System | Species | Reference |
| pEC50 | 7.16 | Functional Assay | Rat (rmGlu1a) | [2] |
| Glutamate EC50 Shift (Calcium Mobilization) | ~15-fold leftward shift | BHK cells expressing mGluR1a (with 1 µM this compound) | Not Specified | [5] |
| Glutamate EC50 Shift (cAMP Assay) | ~15-fold leftward shift | Not Specified | Rat | [6] |
| EC50 (ERK1/2 Phosphorylation) | 9.2 nM | Not Specified | Rat | [6] |
| Glutamate EC50 (cAMP Assay - in absence of this compound) | 32.08 µM | Not Specified | Not Specified | [2] |
| Glutamate EC50 (cAMP Assay - in presence of 500 nM this compound) | 2.15 µM | Not Specified | Not Specified | [2] |
| Selectivity | Active at both mGluR1 and mGluR5 | Not Specified | Not Specified | [6] |
Signaling Pathway and HTS Workflow
The following diagrams illustrate the mGluR1 signaling pathway modulated by this compound and a typical experimental workflow for a high-throughput screening assay.
References
- 1. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Ro 67-4853 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Ro 67-4853 is a potent and selective small molecule tool compound widely used in neuroscience research to study the function of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] As a positive allosteric modulator (PAM), this compound does not activate the receptor directly but binds to a distinct site on the receptor, the transmembrane domain (TMD), to enhance the affinity and/or efficacy of the endogenous agonist, L-glutamate.[2][3][4] This modulatory action makes it an invaluable tool for investigating the physiological and pathological roles of mGluR1 signaling with greater subtlety than direct agonists.
This compound has been instrumental in elucidating the complex signaling cascades downstream of mGluR1 activation. While mGluR1 is primarily known as a Gq-coupled receptor that activates phospholipase C (PLC) leading to intracellular calcium mobilization, it can also couple to other pathways, such as the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the production of cyclic AMP (cAMP).[2][5] A key finding from studies involving this compound is its "probe dependence" or "functional selectivity," where it acts as a classic PAM for calcium mobilization but as a direct agonist for ERK1/2 phosphorylation and cAMP accumulation, even in the absence of an orthosteric agonist.[5] This highlights the ability of allosteric modulators to differentially stabilize receptor conformations that favor coupling to specific signaling pathways.
In neuroscience, this compound is used to:
-
Potentiate synaptic responses and investigate the role of mGluR1 in synaptic plasticity.[2]
-
Study the downstream signaling pathways of mGluR1, including calcium mobilization, ERK1/2 phosphorylation, and cAMP accumulation.[5]
-
Explore the therapeutic potential of mGluR1 modulation for CNS disorders, as it has been shown to be active at both rat and human receptors, facilitating translational research.[6][7][8]
-
Investigate the functional interaction between mGluR1 and other receptor systems, such as NMDA receptors.[9]
Data Presentation: Quantitative Profile of this compound
The following tables summarize the quantitative pharmacological data for this compound from various in vitro assays.
Table 1: Potency of this compound in Modulating mGluR1 Activity
| Parameter | Value | Assay Type | Cell Line / System | Species | Reference |
| pEC₅₀ | 7.16 | General Activity | Stably Expressing Cells | Rat (rmGlu1a) | [2] |
| EC₅₀ | 95 nM | S-DHPG Potentiation | CA3 Neurons | Not Specified | [10] |
| EC₅₀ | 10.0 ± 2.4 nM | Glutamate Potentiation | BHK cells | Rat (rmGlu1a) | [5] |
| EC₅₀ | 9.2 ± 6.2 nM | Agonist Activity | BHK cells | Rat (rmGlu1a) | [5] |
Table 2: Effect of this compound on Agonist Potency (Fold-Shift)
| Agonist | Fold-Shift in EC₅₀ | Assay Type | Cell Line | Concentration of this compound | Reference |
| L-Glutamate | ~15-fold | cAMP Production | BHK cells | 500 nM | [2] |
| S-DHPG | 1.8-fold | VGCC Inhibition | CA3 Neurons | 3 µM | [10] |
Table 3: Comparative Activity of this compound Across Signaling Pathways
| Assay Type | Mode of Action | EC₅₀ | Cell Line | Species | Reference |
| Calcium Mobilization | PAM (Potentiator) | 10.0 ± 2.4 nM | BHK | Rat (rmGlu1a) | [5] |
| ERK1/2 Phosphorylation | Full Agonist | 9.2 ± 6.2 nM | BHK | Rat (rmGlu1a) | [5] |
| cAMP Accumulation | Agonist & PAM | Lower potency than for Ca²⁺/ERK | BHK | Rat (rmGlu1a) | [2][5] |
Note: this compound also exhibits some activity at the mGluR5 receptor, which should be considered when designing experiments.[11]
Mandatory Visualizations
Caption: mGluR1 signaling pathways modulated by this compound.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Logical diagram of this compound's functional selectivity.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the potentiation of glutamate-induced intracellular calcium release by this compound in a recombinant cell line.[11]
Materials:
-
HEK293 or BHK cells stably expressing mGluR1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
L-glutamate stock solution.
-
This compound stock solution (in DMSO).
-
384-well black, clear-bottom microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the mGluR1-expressing cells into 384-well plates at a density that will result in an 80-90% confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the wells and wash gently with 20 µL of Assay Buffer.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer. Also prepare a vehicle control (DMSO in Assay Buffer).
-
Add the this compound dilutions or vehicle to the appropriate wells.
-
-
Measurement:
-
Place the plate into the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add an EC₂₀ concentration of L-glutamate to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to record fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (F_max - F_min) is used as the measure of intracellular calcium concentration.
-
Normalize the data to the response of a maximal glutamate concentration or to the vehicle control.
-
Generate concentration-response curves for this compound potentiation and calculate the EC₅₀ value.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol measures the ability of this compound to act as a direct agonist in activating the ERK1/2 signaling pathway.[5]
Materials:
-
mGluR1-expressing cells.
-
Serum-free culture medium.
-
This compound stock solution.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42 MAPK) and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Cell Treatment:
-
Plate cells and grow to ~90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Treat cells with various concentrations of this compound (or vehicle) for a fixed time (e.g., 5 minutes, which is typically the peak activation time).[2]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging and Re-probing:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.
-
Plot the fold-change over basal (vehicle control) against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀.
-
Protocol 3: cAMP Production Assay
This protocol measures the effect of this compound on adenylyl cyclase activity, both as a direct agonist and as a potentiator of the glutamate response.[2][12]
Materials:
-
mGluR1-expressing cells.
-
Assay buffer (e.g., Hanks-HEPES).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor, optional but recommended).
-
L-glutamate stock solution.
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Methodology:
-
Cell Preparation:
-
Harvest cultured mGluR1-expressing cells and resuspend them in assay buffer containing IBMX.
-
-
Assay Setup:
-
In a microplate, add the cell suspension to wells containing:
-
For agonist activity: Various concentrations of this compound + a fixed concentration of forskolin.
-
For PAM activity: Various concentrations of L-glutamate + a fixed concentration of this compound (e.g., 500 nM) + a fixed concentration of forskolin.[2]
-
-
Include appropriate controls (forskolin alone, vehicle).
-
-
Incubation:
-
Incubate the plate for 5-30 minutes at room temperature or 37°C, according to the detection kit manufacturer's instructions.
-
-
Detection:
-
Stop the reaction (if necessary) and perform the cAMP detection steps as outlined in the kit protocol.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Normalize the data to the response from forskolin alone.
-
Plot cAMP concentration against agonist concentration to generate dose-response curves and calculate EC₅₀ values for both the agonist and PAM effects. For the PAM effect, compare the L-glutamate EC₅₀ in the presence and absence of this compound to determine the fold-shift.
-
References
- 1. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. resources.tocris.com [resources.tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
Ro 67-4853: A Lead Compound for Drug Discovery Targeting Metabotropic Glutamate Receptor 1 (mGluR1)
Application Notes and Protocols for Researchers
Introduction
Ro 67-4853 has emerged as a significant lead compound in the field of neuropharmacology, primarily for its role as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3][4][5] Allosteric modulators offer a sophisticated approach to drug discovery by binding to a site on the receptor distinct from the endogenous ligand binding site, thereby fine-tuning the receptor's response to the natural agonist, glutamate.[3] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in utilizing this compound as a tool compound or a starting point for novel therapeutic development.
This compound enhances the potency of glutamate at the mGluR1 receptor by interacting with the transmembrane domain (TMD) of the receptor.[1][6] It is important to note that while this compound is a potent potentiator of mGluR1, it also exhibits activity at the metabotropic glutamate receptor 5 (mGluR5), another group I mGlu receptor.[1][7] This cross-reactivity should be a key consideration in experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from published literature. This data provides a baseline for its pharmacological profile.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Receptor/Cell Line | Assay Type | Reference |
| pEC50 | 7.16 | rmGlu1a receptor | Not Specified | [1] |
| Glutamate EC50 Shift (Calcium Mobilization) | ~15-fold leftward shift | BHK cells expressing mGluR1a | Calcium Mobilization | [8] |
| Glutamate EC50 Shift (cAMP Production) | ~15-fold leftward shift | BHK cells expressing mGlu1a | cAMP Accumulation | [8] |
| ERK1/2 Phosphorylation (agonist activity) | Full agonist (~114.4% of maximal glutamate response) | BHK cells expressing mGluR1a | p-ERK1/2 Western Blot | [8] |
| EC50 (ERK1/2 Phosphorylation) | 9.2 nM | Not Specified | p-ERK1/2 Assay | [7] |
| EC50 (rat mGluR1) | 10.7 nM | Not Specified | Not Specified | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows for its characterization.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound. These protocols are based on standard methodologies for GPCR research and can be adapted to specific laboratory conditions.[9][10][11][12][13]
Protocol 1: Intracellular Calcium Mobilization Assay
This assay is a primary method for characterizing mGluR1 PAMs by measuring the potentiation of glutamate-induced intracellular calcium release.[7]
Materials:
-
HEK293 or BHK cells stably expressing the human or rat mGluR1a receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
Glutamate stock solution (in water or assay buffer).
-
Fluorescence plate reader with an injector.
Procedure:
-
Cell Culture: Seed the mGluR1a-expressing cells into the multi-well plates and culture until they reach near confluency.[9]
-
Dye Loading: a. Remove the growth medium and wash the cells once with assay buffer. b. Load the cells with the calcium-sensitive dye by incubating them in the dye solution (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[9]
-
Compound Preparation: a. Prepare a serial dilution of this compound in assay buffer. b. Prepare a serial dilution of glutamate in assay buffer.
-
Assay Execution: a. For antagonist/PAM mode: Pre-incubate the cells with the desired concentration of this compound for a specified time (e.g., 10 minutes).[8] b. For agonist mode: Add this compound alone to the wells. c. Place the plate in the fluorescence plate reader. d. Inject the glutamate solution into the wells and immediately measure the fluorescence intensity in real-time.
-
Data Analysis: a. Calculate the change in fluorescence for each well. b. Plot the change in fluorescence against the glutamate concentration in the presence and absence of this compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 of glutamate and the fold-shift induced by this compound.
Protocol 2: cAMP Accumulation Assay
This assay measures the ability of this compound to potentiate glutamate-induced changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Materials:
-
HEK293 or CHO cells expressing the mGluR1a receptor.
-
Cell culture medium.
-
96-well plates.
-
Assay buffer.
-
This compound stock solution.
-
Glutamate stock solution.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
Procedure:
-
Cell Culture: Seed the mGluR1a-expressing cells into a 96-well plate and allow them to adhere overnight.[9]
-
Compound Preparation: Prepare serial dilutions of this compound and glutamate in assay buffer.
-
Assay Procedure: a. Wash the cells once with assay buffer. b. Pre-incubate the cells with the phosphodiesterase inhibitor for a specified time. c. For PAM mode: Pre-incubate the cells with various concentrations of this compound. d. Add different concentrations of glutamate to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: a. Lyse the cells to release intracellular cAMP.[9] b. Measure the cAMP concentration in the cell lysates using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: a. Plot the cAMP concentration against the glutamate concentration in the presence and absence of this compound. b. Determine the EC50 of glutamate and the fold-shift caused by this compound.
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol determines the agonist activity of this compound on the MAP kinase signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
HEK293 or BHK cells expressing the mGluR1a receptor.
-
Cell culture medium.
-
6- or 12-well plates.
-
Serum-free medium.
-
This compound stock solution.
-
Glutamate stock solution (as a positive control).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Starvation: a. Seed cells in multi-well plates and grow to ~80-90% confluency. b. Serum-starve the cells for several hours to overnight to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: a. Treat the cells with various concentrations of this compound or glutamate for a specific time (e.g., 5-10 minutes).[1]
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Determine the protein concentration of each lysate.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading. b. Quantify the band intensities and calculate the ratio of phospho-ERK1/2 to total-ERK1/2. c. Plot the normalized phospho-ERK1/2 levels against the concentration of this compound to determine its EC50 for ERK1/2 activation.
Conclusion
This compound serves as a valuable pharmacological tool for studying the function of mGluR1 and as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders. The data and protocols provided herein offer a comprehensive guide for researchers to effectively utilize and characterize this important molecule in their drug discovery efforts. Careful consideration of its activity at mGluR5 is crucial for the accurate interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease | Annual Reviews [annualreviews.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ro 67-4853 not showing expected effect
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected effects with Ro 67-4853, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).[1][2] It binds to a site on the receptor distinct from the glutamate binding site, known as an allosteric site, located within the transmembrane domain.[1][3] This binding enhances the potency of the endogenous agonist, glutamate, effectively increasing the receptor's sensitivity and response.[1]
Q2: Is this compound selective for mGluR1?
While this compound is a potent modulator of mGluR1, it is not entirely selective. It also exhibits activity at the metabotropic glutamate receptor 5 (mGluR5), another group I mGlu receptor.[1][4][5] This off-target activity is a critical consideration when interpreting experimental results. Some sources even describe it as a selective antagonist of mGluR5, highlighting the complexity of its pharmacological profile.[4]
Q3: Are there species-specific differences in the activity of this compound?
Yes, this compound is active at both human and rat mGluR1.[6][7] However, it is important to note that some first-generation mGluR1 PAMs have shown species-specific activity. For instance, Ro 67-7476 is inactive at human mGluR1 in some assays.[5] While this compound appears to have a broader species activity, subtle differences between species could still contribute to varied experimental outcomes.
Q4: What are the known downstream signaling pathways affected by this compound?
This compound has been shown to modulate several downstream signaling pathways upon mGluR1 activation, including:
-
Intracellular Calcium Mobilization: It potentiates glutamate-induced intracellular calcium release.[5][8]
-
ERK1/2 Phosphorylation: this compound can act as a full agonist in the absence of glutamate, inducing ERK1/2 phosphorylation.[1][5][9]
-
cAMP Accumulation: It can potentiate glutamate-induced cAMP accumulation and, in some systems, increase basal cAMP levels.[1][9]
Q5: How should I prepare and store this compound?
This compound is a crystalline solid that is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[6][8] It has limited solubility in aqueous solutions.[8] For biological experiments, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer. It is advisable not to store the aqueous solution for more than one day.[8] The solid form is stable for at least four years when stored at -22°C.[8]
Troubleshooting Guide: this compound Not Showing Expected Effect
Issue 1: No observable potentiation of glutamate response.
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the final concentration of this compound in your assay. Refer to the literature for effective concentrations in similar experimental setups (typically in the nanomolar to low micromolar range). |
| Compound Degradation | Ensure the compound has been stored correctly. If using aqueous solutions, prepare them fresh for each experiment.[8] |
| Low Glutamate Concentration | As a PAM, this compound requires the presence of an agonist. Ensure you are using an appropriate concentration of glutamate to elicit a submaximal response that can be potentiated. |
| Cell Line/System Insensitivity | Confirm that your experimental system (e.g., cell line, primary neurons) expresses functional mGluR1 receptors. |
| Species-Specific Inactivity | While active in human and rat, if using a different species, consider the possibility of reduced or no activity.[5] |
Issue 2: Agonist-like activity observed in the absence of exogenously applied glutamate.
| Potential Cause | Troubleshooting Step |
| Direct Agonism on a Specific Pathway | This compound can act as a direct agonist for ERK1/2 phosphorylation.[1][5][9] If you are measuring this specific pathway, this agonist activity is an expected property of the compound. |
| Endogenous Glutamate in the System | In some culture systems or tissue preparations, there may be sufficient endogenous glutamate to allow this compound to exhibit its potentiating effect, appearing as agonist activity. |
| Off-Target Effects | The observed effect might be due to the compound's activity at mGluR5 or other unknown off-target receptors.[4][5] |
Issue 3: Inconsistent or variable results between experiments.
| Potential Cause | Troubleshooting Step |
| Solubility Issues | This compound has poor aqueous solubility.[8] Ensure the compound is fully dissolved in your final assay medium. Precipitation can lead to inconsistent effective concentrations. |
| Assay-Dependent Pharmacology | The potency and efficacy of this compound can differ depending on the signaling pathway being measured (e.g., calcium mobilization vs. cAMP accumulation).[9] |
| Influence of Extracellular Calcium | The concentration of extracellular calcium can modulate the activity of mGluR1 and the effects of allosteric modulators like this compound.[10][11] Ensure consistent calcium concentrations in your buffers. |
Data Presentation
Table 1: Potency and Efficacy of this compound in Different Assays
| Assay Type | Cell Line | Species | Parameter | Value | Reference |
| Glutamate Potentiation (cAMP) | BHK | Rat | Fold Shift in Glutamate EC50 | ~15-fold | [1] |
| Glutamate Potentiation (Calcium) | BHK | Rat | Fold Shift in Glutamate EC50 | ~15-fold | [9] |
| ERK1/2 Phosphorylation (Agonist) | BHK | Rat | EC50 | 9.2 nM | [5] |
| Glutamate Potentiation (cAMP) | BHK | Rat | EC50 for Glutamate (in presence of 500 nM this compound) | 2.15 µM | [1] |
| (S)-DHPG Potentiation (CA3 Neurons) | N/A | Rat | EC50 | 95 nM |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~5 mg/mL, 20 mg/mL, 32.54 mg/mL (100 mM) | [6][8] |
| Ethanol | ~0.5 mg/mL | [8] |
| Dimethyl formamide (B127407) (DMF) | ~16 mg/mL | [8] |
| Aqueous Solutions | Sparingly soluble | [8] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a common method to assess the activity of mGluR1 PAMs.[5]
-
Cell Culture: Culture HEK293 or BHK cells stably expressing the mGluR1a receptor in 384-well plates until they reach approximately 80-90% confluency.[5]
-
Dye Loading: Remove the growth medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.[3][5]
-
Compound Addition: Add this compound at various concentrations to the cells and incubate for a defined period (e.g., 2.5 minutes).[7]
-
Agonist Stimulation: Add a submaximal concentration (e.g., EC20) of glutamate to the wells.
-
Signal Detection: Measure the change in fluorescence using a plate reader to determine the intracellular calcium concentration.
-
Data Analysis: Normalize the data and generate concentration-response curves to determine the potency and efficacy of this compound.[7]
Visualizations
Caption: Simplified mGluR1 signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound ≥98% (HPLC) | 302841-89-0 [sigmaaldrich.com]
- 7. Chemical Modulation of Mutant mGlu1 Receptors Derived from Deleterious GRM1 Mutations Found in Schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Optimizing Ro 67-4853 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ro 67-4853, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), in their experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).[1][2] It binds to a site on the receptor distinct from the glutamate binding site, known as an allosteric site, within the transmembrane domain.[1] This binding enhances the receptor's response to the endogenous agonist, glutamate, by increasing its potency.[1][3] It is important to note that this compound exhibits activity at all group I mGlu receptors, which includes mGluR5, so researchers should consider potential off-target effects in their experimental design.[1][4][5]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the specific assay and cell type used. Based on published data, a concentration range of 10 nM to 1 µM is a good starting point for most in vitro experiments. For instance, in calcium mobilization assays, an EC50 of 10.0 ± 2.4 nM has been reported for potentiating a threshold response to glutamate in BHK cells expressing mGluR1a.[6] In studies involving the potentiation of (S)-DHPG effects in CA3 neurons, an EC50 of 95 nM was observed.[7][8]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a crystalline solid that is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide (B127407) (DMF).[9] It is sparingly soluble in aqueous solutions.[9] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM or 100 mM stock in DMSO can be prepared and stored at -20°C for up to a month or -80°C for up to six months.[10] When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced cellular toxicity. Aqueous solutions of this compound are not recommended for storage for more than one day.[9]
Q4: What are the known off-target effects of this compound?
A4: While generally selective for mGluR1, this compound has been reported to have some activity at the mGluR5 receptor, another member of the group I mGlu receptors.[1][4][5] This is an important consideration when interpreting experimental data, especially in systems where both mGluR1 and mGluR5 are expressed. To confirm that the observed effects are mediated by mGluR1, it is advisable to use a selective mGluR1 antagonist in control experiments.
Troubleshooting Guide
Issue 1: Lower than expected potentiation of glutamate response.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions. A typical starting range is 1 nM to 10 µM.
-
-
Possible Cause 2: Low expression of mGluR1 in the experimental system.
-
Solution: Verify the expression level of mGluR1 in your cells using techniques such as Western blotting, qPCR, or immunofluorescence.
-
-
Possible Cause 3: Degradation of this compound.
-
Solution: Ensure that the compound has been stored properly as a stock solution in DMSO at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions from the stock for each experiment.
-
-
Possible Cause 4: Presence of endogenous glutamate in the assay medium.
-
Solution: Some cell culture media contain glutamate, which can desensitize the receptors or mask the potentiating effect of this compound. Consider using a glutamate-free medium for your experiments.
-
Issue 2: High background signal or apparent agonist activity of this compound alone.
-
Possible Cause 1: Intrinsic agonist activity.
-
Solution: In some systems, particularly those with high receptor expression levels or in certain signaling pathways like ERK1/2 phosphorylation, this compound can act as a direct agonist.[1][6] It has been shown to activate p-ERK1/2 in the absence of an agonist.[1] If this is not the desired effect, consider using a lower concentration of this compound or a different mGluR1 PAM.
-
-
Possible Cause 2: Contamination of the compound.
-
Solution: Ensure the purity of your this compound. If in doubt, obtain a new batch from a reputable supplier.
-
-
Possible Cause 3: Off-target effects.
-
Solution: As mentioned, this compound can have effects on mGluR5. Use an mGluR1-selective antagonist to confirm that the observed activity is mediated by mGluR1.
-
Issue 3: Poor solubility or precipitation of the compound in aqueous media.
-
Possible Cause 1: Low aqueous solubility.
-
Solution: this compound has limited solubility in aqueous solutions.[9] When diluting the DMSO stock, add it to the aqueous buffer with vigorous vortexing. Do not exceed a final DMSO concentration that your cells can tolerate (typically <0.1%). It is not recommended to store aqueous solutions of this compound for more than a day.[9]
-
-
Possible Cause 2: Interaction with components of the assay medium.
-
Solution: Some components of complex cell culture media can cause precipitation. If you suspect this, try diluting the compound in a simpler buffered saline solution, such as HBSS, for your experiments.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Assay | Reference |
| pEC50 | 7.16 | Rat mGlu1a receptor | Not specified | [1][11] |
| EC50 (Potentiation) | 10.0 ± 2.4 nM | BHK cells expressing mGluR1a | Calcium Mobilization (with EC20 glutamate) | [6] |
| EC50 (Potentiation) | 95 nM | CA3 neurons | Potentiation of (S)-DHPG effects | [7][8][11] |
| EC50 (Agonism) | 9.2 nM | Not specified | ERK1/2 Phosphorylation | [4] |
| Glutamate EC50 Shift | ~15-fold leftward shift | BHK cells expressing mGluR1a | Calcium Mobilization (with 1 µM this compound) | [6] |
| Glutamate EC50 Shift | ~15-fold leftward shift | BHK cells | cAMP Accumulation (with 500 nM this compound) | [6] |
| Solubility (DMSO) | 5 mg/mL, 20 mg/mL, up to 100 mM | Not applicable | Not applicable | [9][11][12] |
| Solubility (Ethanol) | ~0.5 mg/mL | Not applicable | Not applicable | [9] |
| Solubility (DMF) | ~16 mg/mL | Not applicable | Not applicable | [9] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is designed to measure the potentiation of glutamate-induced intracellular calcium release in cells expressing mGluR1.
Materials:
-
HEK293 or BHK cells stably expressing mGluR1a
-
384-well black, clear-bottom plates
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution (10 mM in DMSO)
-
Glutamate stock solution (100 mM in water)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Seed the mGluR1a-expressing cells into 384-well plates at a density that will result in an 80-90% confluent monolayer on the day of the assay.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. b. Remove the growth medium from the cells and wash once with HBSS. c. Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Compound Preparation: a. Prepare a dilution series of this compound in HBSS from your DMSO stock. b. Prepare a dilution of glutamate in HBSS to be used at an EC20 concentration (this should be predetermined for your cell line).
-
Assay: a. Wash the cells once with HBSS to remove excess dye. b. Add the this compound dilutions to the wells and incubate for 10 minutes at room temperature. c. Place the plate in the microplate reader and begin fluorescence measurements. d. After establishing a stable baseline, add the EC20 concentration of glutamate to the wells. e. Continue to record the fluorescence signal for at least 60 seconds to capture the peak response.
-
Data Analysis: a. The change in fluorescence is proportional to the change in intracellular calcium concentration. b. Normalize the data to the response of a maximal glutamate concentration. c. Plot the potentiation by this compound as a function of its concentration to determine the EC50.
Visualizations
Caption: mGluR1 signaling pathway modulated by this compound.
Caption: General workflow for a calcium mobilization assay.
Caption: Troubleshooting flowchart for low potentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 8. pnas.org [pnas.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. abmole.com [abmole.com]
- 11. This compound, Positive allosteric modulator of mGlu1 (CAS 302841-89-0) | Abcam [abcam.com]
- 12. labsolu.ca [labsolu.ca]
Ro 67-4853 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ro 67-4853 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous solutions.[1] For biological experiments, it is advised to first dissolve the compound in an organic solvent and then dilute it into your aqueous buffer or isotonic saline.[1] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[1]
Q2: How should I store the solid compound?
The solid form of this compound is stable for at least four years when stored at -20°C.[1][2] Several suppliers also indicate that the product can be stored at room temperature for up to 12 months.[3][4][5]
Q3: What is the recommended storage condition for this compound in a solvent?
Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C.[2][6] At -20°C, the solution is stable for at least one month, and at -80°C, it is stable for up to six months.[2][6] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Q4: How stable is this compound in aqueous solutions?
It is not recommended to store aqueous solutions of this compound for more than one day.[1] This suggests that the compound has limited stability in aqueous media and should be prepared fresh before each experiment.
Troubleshooting Guides
Issue: Precipitation of this compound in aqueous buffer.
Possible Cause: this compound has low aqueous solubility.[1] The addition of the organic stock solution to the aqueous buffer may have caused the compound to precipitate out of solution.
Solution:
-
Decrease the final concentration: Try lowering the final concentration of this compound in your aqueous buffer.
-
Increase the percentage of organic solvent: If your experimental system allows, a slightly higher percentage of the organic co-solvent (like DMSO) might be necessary to maintain solubility. However, always run a vehicle control to ensure the solvent does not have an independent effect.
-
Sonication: Gentle sonication of the solution might help in redissolving the compound.
Issue: Loss of compound activity in an experiment.
Possible Cause 1: Degradation in aqueous solution. As stated, this compound is not stable in aqueous solutions for extended periods.[1]
Solution 1: Prepare the aqueous working solution fresh from your frozen organic stock solution immediately before each experiment. Avoid storing the compound in aqueous buffers.
Possible Cause 2: Improper storage of stock solution. Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation of the compound in the stock solution.
Solution 2: Ensure your organic stock solution is stored correctly at -20°C or -80°C and is aliquoted to minimize freeze-thaw cycles.[2][6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ~5 mg/mL | Cayman Chemical[1] |
| 20 mg/mL | Sigma-Aldrich, AbMole BioScience[2] | |
| up to 100 mM | Abcam[4], LabSolutions[7] | |
| Ethanol | ~0.5 mg/mL | Cayman Chemical[1] |
| Dimethyl Formamide (DMF) | ~16 mg/mL | Cayman Chemical[1] |
| Aqueous Solutions | Sparingly soluble | Cayman Chemical[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Source |
| Solid | -20°C | ≥ 4 years | Cayman Chemical[1] |
| Room Temperature | Up to 12 months | Cenmed Enterprises[3], Abcam[4] | |
| In Organic Solvent | -20°C | ≥ 1 month | MedchemExpress[6], AbMole BioScience[2] |
| -80°C | ≥ 6 months | MedchemExpress[6], AbMole BioScience[2] | |
| In Aqueous Solution | Not Recommended | ≤ 1 day | Cayman Chemical[1] |
Experimental Protocols
General Workflow for Assessing Compound Stability in Solution
This workflow outlines the key steps to determine the stability of a compound like this compound under specific experimental conditions (e.g., a particular buffer at a set temperature).
Visualizations
Logical Relationship for Solvent Selection
The following diagram illustrates a decision-making process for selecting the appropriate solvent for your experiment involving this compound.
Signaling Pathway Context
This compound is a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] This receptor is coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and protein kinase C (PKC) activity. The diagram below provides a simplified overview of this signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound, Positive allosteric modulator of mGlu1 (CAS 302841-89-0) | Abcam [abcam.com]
- 5. Tocris Bioscience this compound 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. labsolu.ca [labsolu.ca]
Potential off-target effects of Ro 67-4853
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Ro 67-4853. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target activity of this compound?
A1: The most significant off-target activity of this compound is its positive allosteric modulation of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] While it is a potent positive allosteric modulator (PAM) of mGluR1, it also exhibits activity at mGluR5, making it a group I mGlu receptor modulator rather than a selective mGluR1 PAM.[1][2]
Q2: Has this compound been screened against a broader panel of receptors?
A2: Yes, in one study, this compound was tested at a concentration of 10 μM in radioligand binding assays against a variety of receptors and uptake sites. It showed no significant activity at adenosine (B11128) A1 or A2, adrenergic α1, α2, β1, or β2, GABAA, glycine, histamine (B1213489) H1, muscarinic M1, M2, or M3, nicotinic, opiate, or purinergic P2x and 5-serotonin receptors. It also did not affect adenosine, norepinephrine, or GABA and 5-serotonin uptake sites.[3]
Q3: Can this compound directly activate mGluR1 without an orthosteric agonist present?
A3: this compound can act as a full agonist on downstream signaling pathways, such as ERK1/2 phosphorylation, even in the absence of an orthosteric agonist like glutamate.[1][4] However, for other signaling pathways like calcium mobilization, it primarily potentiates the effect of an agonist.[4]
Q4: Are there species-specific differences in the activity of this compound?
A4: this compound is reported to be active at both human and rat mGluR1, which is an advantage over some other first-generation mGluR1 PAMs that show species-specific activity.[5]
Q5: I am seeing unexpected results in my experiments that are not consistent with mGluR1 modulation alone. What could be the cause?
A5: If your experimental system expresses mGluR5, the effects you are observing could be a composite of both mGluR1 and mGluR5 activation. It is crucial to verify the expression of both receptors in your model system. Consider using a selective mGluR5 antagonist in conjunction with this compound to isolate the mGluR1-mediated effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Ambiguous signaling data | Confounding activity due to the modulation of both mGluR1 and mGluR5. | 1. Verify the presence of mGluR1 and mGluR5 in your experimental system (e.g., via western blot or qPCR). 2. Use a selective mGluR5 antagonist to block its contribution to the signal. 3. Consider using a more selective mGluR1 PAM, such as VU0483605, for comparative experiments.[1] |
| High basal activity in the absence of an agonist | This compound can directly activate certain signaling pathways, like ERK1/2 phosphorylation.[1][4] | 1. Perform control experiments with this compound alone to quantify its direct agonist activity. 2. Use an mGluR1 antagonist (both orthosteric and allosteric) to confirm the effect is on-target.[4] |
| Variability between different cell lines or tissues | Differential expression levels of mGluR1 and mGluR5. | Profile the expression levels of group I mGlu receptors in your specific experimental models to better interpret the data. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Receptor/Pathway | Value | Species | Reference |
| pEC50 | mGluR1a | 7.16 | Rat | [2] |
| EC50 (potentiation of (S)-DHPG) | CA3 Neurons | 95 nM | Rat | [2][3] |
| EC50 (ERK1/2 Phosphorylation) | mGluR1 | 9.2 nM | Not Specified | [1] |
| Fold Shift in Glutamate EC50 (cAMP assay) | mGluR1 | ~15-fold | Not Specified | [1][4] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on mGluR5
This protocol allows for the characterization of this compound's activity at mGluR5 using an intracellular calcium mobilization assay.
1. Cell Culture:
-
Culture HEK293 cells stably expressing human or rat mGluR5 to approximately 80-90% confluency in 384-well plates.
2. Dye Loading:
-
Remove the growth medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
3. Compound Addition:
-
Prepare a concentration-response curve of this compound.
-
Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 4 minutes).
4. Agonist Addition and Signal Detection:
-
Add a sub-maximal concentration (EC20) of glutamate to the wells.
-
Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR) to detect changes in intracellular calcium.
5. Data Analysis:
-
Plot the potentiation of the glutamate response as a function of the this compound concentration to determine the EC50 for its modulatory effect on mGluR5.
Protocol 2: Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for screening this compound against a panel of off-target receptors.
1. Membrane Preparation:
-
Prepare cell membranes from cell lines or tissues known to express the receptors of interest.
2. Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a specific radioligand for the receptor being tested, and either vehicle or a high concentration of this compound (e.g., 10 μM).
3. Incubation:
-
Incubate the mixture at an appropriate temperature and for a sufficient time to allow for binding equilibrium to be reached.
4. Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
5. Detection:
-
Measure the radioactivity retained on the filter mat using a scintillation counter.
6. Data Analysis:
-
Compare the amount of radioligand binding in the presence of this compound to the vehicle control. A significant reduction in binding suggests an interaction of this compound with the tested receptor.
Visualizations
Caption: Canonical Gq-coupled signaling pathway for mGluR1, modulated by this compound.
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 3. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Ro 67-4853 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Ro 67-4853 precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating immediately upon addition to my aqueous-based media?
A1: Immediate precipitation, often called "crashing out," is the most common issue encountered with this compound. This occurs because the compound is sparingly soluble in aqueous solutions like cell culture media or buffers.[1] While it dissolves readily in organic solvents like Dimethyl Sulfoxide (DMSO), a rapid dilution of this concentrated stock into a large volume of aqueous media causes a solvent exchange that dramatically lowers the compound's solubility, leading to the formation of a precipitate.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: DMSO is the recommended and most widely used solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] The compound is highly soluble in DMSO, with reported solubilities reaching up to 100 mM.[3][6][7] It is critical to ensure the compound is fully dissolved in the DMSO before proceeding with dilutions.
Q3: My this compound solution looks fine initially, but I see a precipitate after several hours or days in the incubator. What causes this delayed precipitation?
A3: Delayed precipitation can be caused by several factors related to the dynamic environment of an incubator:
-
Temperature Fluctuations: Repeatedly removing culture vessels from a 37°C incubator can cause temperature cycling that affects compound solubility.[2][8]
-
pH Shifts: The CO2 environment in an incubator can alter the pH of the media over time, which may impact the stability and solubility of the compound.[8]
-
Interaction with Media Components: this compound may slowly interact with salts, amino acids, or proteins in the media, forming less soluble complexes over time.[8][9]
-
Media Evaporation: In long-term experiments, evaporation can increase the concentration of all media components, including this compound, potentially pushing it beyond its solubility limit.[2][8]
Q4: How can I determine the maximum working concentration of this compound in my specific media without precipitation?
A4: The most effective way is to perform a simple solubility test in your specific experimental media. This involves creating a serial dilution of your this compound stock and observing the highest concentration that remains clear over a period relevant to your experiment's duration (e.g., 24, 48, or 72 hours). A detailed protocol for this procedure is provided below.
Quantitative Data Summary
The solubility of this compound varies significantly between organic solvents and aqueous solutions. The following table summarizes key solubility data.
| Solvent | Reported Solubility | Molar Concentration (MW: 325.36 g/mol ) | Reference |
| DMSO | ~20 - 32.5 mg/mL | ~61.5 - 100 mM | [3][4][5][7] |
| Dimethyl Formamide (DMF) | ~16 mg/mL | ~49.2 mM | [1] |
| Ethanol | ~0.5 mg/mL | ~1.5 mM | [1] |
| Aqueous Solutions/Buffers | Sparingly soluble | Not Recommended for Stock | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-100 mM).
-
Dissolution: Ensure the compound is fully dissolved. Vortex vigorously and, if necessary, use brief sonication. Visually inspect the solution against a light source to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. DMSO stock solutions are typically stable for several months when stored properly.[5]
Protocol 2: Recommended Dilution Method to Prevent Precipitation
This method uses an intermediate dilution step to minimize the solvent shock when introducing the compound to the aqueous media.
-
Pre-warm Media: Warm your complete cell culture medium (including serum and other supplements) to your experimental temperature (typically 37°C). Adding compounds to cold media can decrease solubility.[2][8]
-
Prepare Intermediate Dilution: Dilute your high-concentration DMSO stock (e.g., 100 mM) to a lower concentration (e.g., 1 mM) using fresh, pre-warmed media.
-
Final Dilution: Add a small volume of the intermediate dilution to the main volume of pre-warmed media to achieve your final desired concentration. Add the solution dropwise while gently swirling or vortexing the media.[2] This gradual introduction is crucial.
-
Final Check: After dilution, visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
Protocol 3: Determining Maximum Soluble Concentration
This protocol helps you empirically determine the solubility limit of this compound in your specific media formulation.
-
Prepare Serial Dilution: Create a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Add to Media: In a multi-well plate (e.g., a 96-well plate), add a fixed volume of your complete experimental media to each well.
-
Spike Wells: Add a small, equal volume (e.g., 1 µL) of each DMSO dilution to the corresponding media-filled wells. Also include a "DMSO only" vehicle control well. Ensure the final DMSO concentration is consistent across all wells and is below 0.5%.[2]
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, 24, and 48 hours). For a more quantitative assessment, you can measure the absorbance (optical density) of the wells at a wavelength of ~600 nm; an increase in absorbance indicates precipitation.[2]
-
Determine Limit: The highest concentration that remains clear throughout your observation period is the maximum working soluble concentration for your specific conditions.
Visual Guides and Workflows
Caption: A step-by-step workflow for preparing this compound solutions.
Caption: A decision tree to diagnose and solve precipitation issues.
Caption: Simplified mGluR1 signaling, modulated by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, Positive allosteric modulator of mGlu1 (CAS 302841-89-0) | Abcam [abcam.com]
- 4. This compound = 98 HPLC 302841-89-0 [sigmaaldrich.com]
- 5. abmole.com [abmole.com]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Ro 67-4853 variability in experimental results
Welcome to the technical support center for Ro 67-4853. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and standardizing experiments involving this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] It binds to a site on the receptor distinct from the glutamate binding site, known as an allosteric site, within the transmembrane domain.[1][3] This binding enhances the potency of the endogenous agonist, glutamate, and other orthosteric agonists, causing a leftward shift in their concentration-response curves.[1][4]
Q2: Is this compound selective for mGluR1?
While this compound is primarily used as an mGluR1 PAM, it is not completely selective. It has been shown to exhibit activity at other group I mGlu receptors, including the metabotropic glutamate receptor 5 (mGluR5).[1][5] This lack of complete selectivity is a potential source of off-target effects and should be considered when interpreting experimental data.
Q3: Does this compound exhibit species-specific activity?
This compound is reported to be active at both human and rat mGluR1 receptors.[6][7] However, it is important to note that some other first-generation mGluR1 PAMs, such as Ro 67-7476, are inactive at human mGluR1, highlighting the importance of verifying the activity of this compound in your specific experimental system.[5]
Q4: Can this compound act as an agonist on its own?
Yes, under certain conditions, this compound can exhibit intrinsic agonist activity, meaning it can activate mGluR1 signaling in the absence of an orthosteric agonist like glutamate.[8][9] This has been observed for downstream signaling pathways such as ERK1/2 phosphorylation, where it can act as a full agonist.[5][10] This agonist activity may be more pronounced in systems with high receptor expression levels or at high concentrations of the compound.[11]
Q5: What is "functional selectivity" or "biased signaling" and how does it relate to this compound?
Functional selectivity, or biased signaling, refers to the ability of a ligand to differentially modulate multiple signaling pathways downstream of a single receptor.[4] this compound is a prime example of a biased modulator. It acts as a PAM for glutamate-induced calcium mobilization but can be a direct agonist for ERK1/2 phosphorylation and cAMP accumulation.[9][10] This is a critical consideration, as the observed effect of this compound will depend on the specific signaling pathway being assayed.
Troubleshooting Guides
Issue 1: High variability in dose-response curves between experiments.
-
Question: We are seeing significant shifts in the EC50 of our orthosteric agonist when co-applied with this compound, but the magnitude of this shift is inconsistent across experiments. What could be the cause?
-
Possible Causes and Solutions:
-
Compound Solubility and Stability: this compound has low aqueous solubility.[12] It is recommended to prepare stock solutions in organic solvents like DMSO and to not store aqueous working solutions for more than one day.[12] Inconsistent solubility can lead to variations in the effective concentration.
-
Recommendation: Always prepare fresh aqueous dilutions from a stock solution for each experiment. Ensure the final concentration of the organic solvent is consistent and minimal, as it can have its own physiological effects.[12]
-
-
Probe Dependence: The effects of allosteric modulators can be dependent on the specific orthosteric agonist used.[4] The degree of potentiation by this compound may differ between glutamate, quisqualate, and DHPG.
-
Recommendation: If you are comparing your results to published data, ensure you are using the same orthosteric agonist. If switching agonists, a full characterization of the potentiation is necessary.
-
-
Cell Passage Number and Receptor Expression: Receptor expression levels can fluctuate with cell passage number. Higher receptor expression can sometimes lead to increased intrinsic agonism by PAMs.[11]
-
Recommendation: Use cells within a defined, narrow range of passage numbers for all experiments to ensure consistent receptor expression.
-
-
Issue 2: Observing agonist activity of this compound in the absence of an orthosteric agonist.
-
Question: We are measuring ERK1/2 phosphorylation and see a strong signal with this compound alone. Is this expected?
-
Answer: Yes, this is an expected phenomenon due to the biased signaling profile of this compound. While it acts as a PAM for calcium mobilization, it has been shown to be a direct agonist for the ERK1/2 signaling pathway.[5][9][10]
-
Considerations:
-
The rank order of potency for this compound as an agonist for ERK1/2 phosphorylation is similar to its potency for potentiating calcium mobilization.[9]
-
This agonist activity can be blocked by both orthosteric and allosteric antagonists of mGluR1, confirming it is an on-target effect.[9]
-
If your experimental goal is to study the potentiation of an orthosteric agonist, measuring a signaling pathway where this compound has minimal intrinsic agonism (like calcium mobilization in some systems) is advisable.
-
Issue 3: Unexpected results or off-target effects.
-
Question: Our experimental results are difficult to interpret and may not align with a pure mGluR1-mediated effect. What could be the issue?
-
Possible Causes and Solutions:
-
Activity at mGluR5: this compound is known to also modulate mGluR5.[1][5] If your experimental system expresses mGluR5, you may be observing a mixed pharmacological effect.
-
Recommendation: Use a selective mGluR5 antagonist in a control experiment to dissect the contribution of mGluR5 activation. Alternatively, use a cell line that does not endogenously express mGluR5.
-
-
Extracellular Calcium Concentration: The activity of mGluR1 and its modulation by allosteric ligands can be sensitive to the extracellular calcium concentration.[3]
-
Recommendation: Ensure that the concentration of calcium in your assay buffer is consistent across all experiments and is reported in your methodology.
-
-
Quantitative Data Summary
| Parameter | Value | Receptor/System | Assay | Reference |
| pEC50 | 7.16 | rat mGluR1a | Calcium Mobilization | [1] |
| EC50 (ERK1/2) | 9.2 nM | BHK cells expressing mGluR1a | ERK1/2 Phosphorylation (Agonist) | [5] |
| EC50 (cAMP) | 11.7 µM | BHK cells expressing mGluR1a | cAMP Accumulation (Agonist) | [10] |
| Glutamate EC50 Shift | ~15-fold | BHK cells expressing mGluR1a | cAMP Accumulation | [1][9] |
| Glutamate EC50 Shift | ~4.5-fold | BHK cells expressing mGluR1a | Calcium Mobilization | [1] |
| Solubility (DMSO) | ~5 mg/mL (20 mg/mL also reported) | - | - | [6][12] |
| Solubility (Ethanol) | ~0.5 mg/mL | - | - | [12] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a common method for characterizing mGluR1 PAMs.[5]
-
Cell Culture: Plate Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the mGluR1a receptor in 384-well plates and grow to ~80-90% confluency.[5]
-
Dye Loading: Remove the growth medium and wash cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2AM or Fluo-4AM) according to the manufacturer's instructions.[5]
-
Compound Incubation: Incubate the cells with varying concentrations of this compound for a defined period (e.g., 10 minutes).[3]
-
Agonist Addition: Add a sub-maximal concentration (e.g., EC20) of an orthosteric agonist (e.g., glutamate).
-
Signal Detection: Measure the change in fluorescence intensity using a plate reader. The potentiation by this compound is observed as an increase in the calcium signal compared to the agonist alone.
Visualizations
Caption: Simplified mGluR1 signaling pathway showing points of modulation by this compound.
Caption: General experimental workflow for a cell-based assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. abmole.com [abmole.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound by Cayman Chemical - 11992-1 - Sanbio [sanbio.nl]
- 11. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Ro 67-4853 Electrophysiology Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 67-4853 in electrophysiology experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during electrophysiological recordings with this compound in a question-and-answer format.
Q1: I am not seeing any effect of this compound on my glutamate-evoked currents. What could be the issue?
A1: There are several potential reasons for a lack of effect. Consider the following troubleshooting steps:
-
Agonist Concentration: this compound is a positive allosteric modulator (PAM), meaning it enhances the response to an agonist. Ensure you are co-applying this compound with a sub-maximal concentration of a glutamate (B1630785) receptor agonist, such as glutamate or (S)-3,5-dihydroxyphenylglycine (DHPG). A full-saturating concentration of the agonist may mask the potentiating effect of the PAM.
-
Compound Viability and Concentration: Verify the integrity and concentration of your this compound stock solution. If possible, prepare fresh solutions. Ensure the final concentration in your recording chamber is within the effective range (see data table below).
-
Receptor Expression: Confirm that the cells or neurons you are recording from express mGluR1. The expression levels can vary between cell types and preparations.
-
Off-Target Effects: Be aware that this compound can also modulate mGluR5, which might lead to complex or opposing effects depending on your preparation.[1]
-
General Patch-Clamp Issues: Rule out common electrophysiology problems such as a poor seal, high access resistance, or issues with your recording solutions.
Q2: The response to this compound is highly variable between my recordings. How can I improve consistency?
A2: Variability in electrophysiological recordings is common. To improve consistency when using this compound:
-
Stable Baseline: Ensure you have a stable baseline recording before applying any compounds.
-
Solution Exchange: Check that your perfusion system allows for complete and rapid exchange of solutions in the recording chamber. Incomplete washout or application can lead to variable drug effects.
-
Cell Health: Only record from healthy cells. Unhealthy cells can have altered receptor expression and signaling.
-
Pipette and Solutions: Use freshly pulled pipettes for each recording and ensure your internal and external solutions are correctly prepared and filtered.
Q3: I am observing a current in the absence of any glutamate agonist when I apply this compound. Is this expected?
A3: In systems with high levels of mGluR1 expression, this compound has been observed to produce an increase in intracellular calcium in the absence of an exogenous agonist.[2] This suggests that at high receptor densities, it can exhibit some agonist-like activity. Additionally, this compound can act as a full agonist for ERK1/2 phosphorylation.[1] If you are observing a direct current, consider the expression level of mGluR1 in your system and the potential activation of downstream signaling pathways that could modulate ion channels.
Q4: What are the known off-target effects of this compound that could interfere with my recordings?
A4: The primary off-target effect of this compound is its activity at the mGluR5 receptor.[1] This lack of selectivity is an important consideration when interpreting your data, as mGluR1 and mGluR5 can have different downstream effects. At high concentrations, some related compounds have been shown to directly block GIRK channels, though this was not observed with this compound at the tested concentrations.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from the literature.
| Parameter | Value | Receptor/System | Assay Type |
| pEC₅₀ | 7.16 | rat mGluR1a | GIRK current potentiation |
| EC₅₀ | 95 nM | - | Enhancement of (S)-DHPG effect in CA3 neurons |
| EC₅₀ (ERK1/2) | 9.2 nM | - | ERK1/2 phosphorylation |
| Glutamate EC₅₀ Shift | ~15-fold | - | cAMP assay |
Experimental Protocols
Whole-Cell Patch-Clamp Recordings from Brain Slices
This protocol provides a general workflow for recording glutamate-evoked currents in neurons within acute brain slices and assessing the modulatory effects of this compound.[1]
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., a rat) and perform decapitation.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick coronal or sagittal slices containing the brain region of interest (e.g., hippocampus, cerebellum) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using a microscope with appropriate optics (e.g., DIC or fluorescence).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
The internal solution composition will depend on the specific currents being investigated but typically contains a potassium-based salt (e.g., K-gluconate or KCl), a pH buffer (e.g., HEPES), a chelator (e.g., EGTA), and energy sources (e.g., ATP and GTP).
-
-
Establishing a Whole-Cell Recording:
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
-
Data Acquisition:
-
Record baseline glutamate-evoked currents by locally applying a known concentration of glutamate or a specific agonist like DHPG.
-
Bath-apply this compound at the desired concentration and allow it to equilibrate.
-
Record the potentiated currents in the presence of this compound and the glutamate agonist.
-
Wash out this compound to observe the reversal of the effect.
-
-
Data Analysis:
-
Measure the amplitude, kinetics, and frequency of the evoked currents before, during, and after the application of this compound.
-
Quantify the potentiation of the synaptic response.
-
Visualizations
mGluR1 Signaling Pathway
References
Technical Support Center: Ro 67-4853 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Ro 67-4853, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: this compound is a positive allosteric modulator of mGlu1 and is not expected to be directly cytotoxic. However, by potentiating the effects of glutamate, it may contribute to excitotoxicity, especially in neuronal cell lines that express mGlu1 receptors. The cytotoxic potential is therefore highly dependent on the experimental model and the concentration of glutamate in the culture medium.
Q2: Which cell lines are recommended for assessing this compound cytotoxicity?
A2: It is recommended to use cell lines that endogenously express mGlu1 receptors, such as primary cortical neurons or specific neuronal cell lines. Non-neuronal cell lines engineered to express mGlu1 (e.g., HEK293 or CHO cells) can also be used as a primary screening tool. It is crucial to characterize the mGlu1 expression level in your chosen cell line.
Q3: How can I differentiate between cytotoxicity and a cytostatic effect?
A3: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation. To distinguish between these, you can perform a time-course experiment and measure both cell viability (e.g., using an MTT assay) and total cell number (e.g., using a cell counter). A cytotoxic compound will decrease the percentage of viable cells, while a cytostatic compound will cause the total cell number to plateau while viability remains high.
Q4: What are the potential mechanisms of this compound-induced cytotoxicity?
A4: The primary hypothetical mechanism is the potentiation of glutamate-induced excitotoxicity. Over-activation of mGlu1 receptors can lead to excessive intracellular calcium release, mitochondrial dysfunction, and activation of apoptotic pathways.
Troubleshooting Guides
Issue 1: High background signal in cytotoxicity assays.
-
Possible Cause: Interference of this compound with the assay reagents.
-
Troubleshooting Steps:
-
Run a control plate with this compound in cell-free medium to check for direct reduction of the assay substrate (e.g., MTT reagent).
-
If interference is observed, consider switching to a different cytotoxicity assay that relies on a different detection principle (e.g., from a colorimetric to a fluorescence-based assay).
-
Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to the cells and does not interfere with the assay.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Cell Density: Ensure consistent cell seeding density across all experiments.
-
Glutamate Concentration: The concentration of glutamate in the culture medium can significantly impact the cytotoxic effect of this compound. Use a defined, serum-free medium or supplement the medium with a known concentration of glutamate for dose-response experiments.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment.
-
Issue 3: No observed cytotoxicity at expected concentrations.
-
Possible Cause: Low or absent mGlu1 receptor expression in the cell line.
-
Troubleshooting Steps:
-
Receptor Expression: Verify the expression of mGlu1 receptors in your cell line using techniques such as Western blotting or qPCR.
-
Agonist Co-treatment: Assess the cytotoxicity of this compound in the presence of an mGlu1 agonist (e.g., glutamate or DHPG) to confirm its modulatory effect.
-
Incubation Time: Increase the incubation time with this compound to allow for the development of cytotoxic effects.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | mGlu1 Expression | Glutamate (µM) | Incubation Time (h) | IC50 (µM) | Assay |
| Primary Cortical Neurons | High | 10 | 24 | 5.2 | MTT |
| HEK293-mGlu1 | High | 10 | 24 | 12.8 | LDH |
| HEK293 (Wild Type) | None | 10 | 24 | > 100 | MTT |
| Primary Cortical Neurons | High | 0 | 24 | > 100 | MTT |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (with or without a fixed concentration of glutamate) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes and collect 50 µL of the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions).
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Annexin V/PI Staining for Apoptosis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Visualizations
Caption: Hypothetical signaling pathway of this compound-mediated cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Minimizing variability with Ro 67-4853 in assays
Welcome to the technical support center for Ro 67-4853. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during in vitro assays involving this mGluR1 positive allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] It binds to a site on the receptor distinct from the glutamate binding site, known as an allosteric site, located within the transmembrane domain.[1][3] This binding event enhances the receptor's response to the endogenous agonist, glutamate, by increasing its potency.[1][4] This means that in the presence of this compound, a lower concentration of glutamate is required to elicit a response.
Q2: What are the common in vitro assays used to characterize this compound activity?
A2: The most common in vitro assays to measure the activity of this compound and other mGluR1 PAMs are:
-
Intracellular Calcium Mobilization Assays: These are high-throughput assays that measure the potentiation of glutamate-induced intracellular calcium release in cell lines stably expressing the mGluR1 receptor.[5][6]
-
ERK1/2 Phosphorylation Assays: These assays measure the ability of this compound to act as an agonist or potentiate glutamate-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream signaling event of mGluR1 activation.[7]
-
cAMP Assays: These assays assess the potentiation of glutamate-induced changes in cyclic adenosine (B11128) monophosphate (cAMP) levels, another signaling pathway modulated by mGluR1.[1][7]
-
Electrophysiology: Techniques like patch-clamp recordings in neurons or brain slices can provide a functional measure of how this compound potentiates glutamate-evoked currents in a more physiologically relevant context.[5]
Q3: Are there known species differences in the activity of this compound?
A3: Yes, this is a critical consideration. While this compound is active at both human and rat mGluR1, some first-generation mGluR1 PAMs have shown inactivity at the human receptor in certain assays.[5][8][9] It is essential to verify the activity of this compound in the specific species and cell system being used.
Q4: Does this compound have any off-target effects?
A4: this compound is known to exhibit some activity at the metabotropic glutamate receptor 5 (mGluR5), indicating lower selectivity compared to some newer generation mGluR1 PAMs.[5][8] This is an important factor to consider when interpreting experimental results, as activation of mGluR5 could contribute to the observed effects.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[7][10] It is sparingly soluble in aqueous solutions.[7] For biological experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 100 mM) and then dilute it into your aqueous assay buffer.[4] It is not recommended to store aqueous solutions for more than one day.[7] Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.[10] Always refer to the manufacturer's data sheet for specific solubility and storage recommendations.[4][5][7]
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with this compound.
Issue 1: Low or No Signal (No Potentiation of Agonist Response)
| Possible Cause | Troubleshooting Step |
| Incorrect Agonist Concentration | The concentration of the orthosteric agonist (e.g., glutamate) is crucial. For a PAM assay, you should use a submaximal agonist concentration, typically around the EC20 value (the concentration that gives 20% of the maximal response). If the agonist concentration is too high (saturating), there will be no window to observe potentiation. |
| Inactive Compound | Verify the integrity and purity of your this compound stock. If possible, test a fresh batch of the compound. Ensure proper storage conditions have been maintained. |
| Cell Line Issues | Confirm that the cell line is expressing functional mGluR1 receptors. Passage number can affect receptor expression and signaling; use cells within a validated passage range. |
| Species Inactivity | As noted in the FAQs, some mGluR1 PAMs show species-specific activity. Confirm that this compound is active on the receptor from the species you are using (e.g., human vs. rat).[5][8] |
| Assay Conditions | Optimize incubation times and temperatures. Ensure the assay buffer composition (e.g., calcium concentration) is appropriate for mGluR1 activation. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Intrinsic Agonist Activity | This compound can act as a full agonist for ERK1/2 phosphorylation.[5][7] This intrinsic activity can lead to a high basal signal. Consider using an assay where it has less intrinsic agonism, or carefully subtract the basal signal from all measurements. |
| Cell Health | Poor cell health can lead to leaky membranes and non-specific signals. Ensure cells are healthy and not overgrown. |
| Compound Precipitation | Due to its low aqueous solubility, this compound may precipitate at high concentrations in your assay buffer, leading to light scatter and a false-positive signal. Visually inspect your assay plates and consider reducing the final concentration or using a different solubilizing agent if compatible with your assay. |
| Autofluorescence | If using a fluorescence-based assay, the compound itself might be fluorescent. Run a control with only the compound and no cells to check for autofluorescence. |
Issue 3: High Variability/Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Agonist Concentration | Small variations in the EC20 concentration of the agonist can lead to large differences in the potentiation window. Prepare a fresh, accurate dilution of the agonist for each experiment. |
| Edge Effects in Plate-Based Assays | In 96- or 384-well plates, the outer wells are more prone to evaporation, leading to changes in compound concentration. To minimize this, avoid using the outermost wells or ensure proper plate sealing and humidification during incubations. |
| Cell Plating Density | Inconsistent cell numbers per well can lead to variable receptor expression and signal output. Ensure a uniform cell suspension and careful plating technique. |
| Compound Stability in Aqueous Buffer | This compound may not be stable in aqueous solutions for extended periods. Prepare fresh dilutions of the compound in assay buffer just before use. |
| Off-Target Effects | The activity of this compound at mGluR5 could contribute to variability if your cell line endogenously expresses mGluR5.[5][8] Use a cell line with minimal or no mGluR5 expression, or use an mGluR5 antagonist to block this off-target effect. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro assays.
Table 1: Potency of this compound in Different Assays
| Assay Type | Receptor | Species | Parameter | Value | Reference |
| Calcium Mobilization | mGluR1a | Rat | pEC50 | 7.16 | [1] |
| ERK1/2 Phosphorylation | mGluR1a | Rat | EC50 | 9.2 nM | [5][7] |
| cAMP Production | mGluR1a | Rat | EC50 (potentiation of glutamate) | 11.7 µM | [7] |
| Electrophysiology (CA3 neurons) | mGlu1 | Rat | EC50 (enhancement of S-DHPG) | 95 nM | [11] |
Table 2: Effect of this compound on Glutamate Potency
| Assay Type | Cell Line | This compound Concentration | Agonist | Fold Shift in Agonist EC50 | Reference |
| cAMP Production | BHK-mGluR1a | 500 nM | Glutamate | ~15-fold | [1][5] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is a generalized procedure for measuring the potentiation of glutamate-induced calcium mobilization.
-
Cell Culture: Culture HEK293 or BHK cells stably expressing the mGluR1a receptor in appropriate media to ~80-90% confluency in black-walled, clear-bottom 96- or 384-well plates.[5]
-
Dye Loading:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a stock solution of the agonist (e.g., glutamate) in assay buffer.
-
-
Assay Procedure (using a fluorescence plate reader like FLIPR or FlexStation):
-
Remove the dye loading solution and replace it with fresh assay buffer.
-
Place the cell plate in the instrument and take a baseline fluorescence reading.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 2-5 minutes).
-
Initiate a second fluorescence reading and add the agonist at a final concentration of ~EC20.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
Normalize the peak fluorescence response to the baseline.
-
Plot the normalized response against the log of the agonist concentration in the presence and absence of different concentrations of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Plate BHK cells stably expressing mGluR1a in 6-well plates and grow to ~80-90% confluency.[7]
-
Serum-starve the cells for 3-4 hours prior to the experiment.[7]
-
Treat cells with varying concentrations of this compound (with or without a fixed concentration of glutamate) for a specific time (e.g., 5 minutes, as the peak activation is around this time).[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Visualizations
References
- 1. vincibiochem.it [vincibiochem.it]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. dev.usbio.net [dev.usbio.net]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. abmole.com [abmole.com]
- 11. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Ro 67-4853 agonist activity in the absence of glutamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 67-4853, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).[1][2][3][4] It binds to a site on the receptor distinct from the glutamate binding site, located within the transmembrane domain (TMD).[1][5] This binding enhances the receptor's response to the endogenous agonist, glutamate.[1][6] Specifically, it increases the potency of glutamate, causing a leftward shift in the glutamate concentration-response curve.[1][7]
Q2: Does this compound have agonist activity in the absence of glutamate?
The agonist activity of this compound in the absence of glutamate is pathway-dependent.
-
Calcium Mobilization: In typical calcium mobilization assays, this compound is reported to have no intrinsic agonist activity when applied alone.[7][8] However, in cells with very high expression levels of mGluR1a, it has been observed to cause an increase in intracellular calcium without the addition of exogenous glutamate.[9]
-
ERK1/2 Phosphorylation: this compound acts as a full agonist in stimulating the phosphorylation of ERK1/2, even in the absence of an orthosteric agonist.[1][10] For instance, a 1 µM concentration of this compound can activate p-ERK1/2, with the activation peaking at 5 minutes in BHK cells.[1]
-
cAMP Accumulation: this compound has been shown to increase basal mGluR1-induced cAMP accumulation, suggesting it may have partial agonist activity in this signaling pathway.[1][3][7]
Q3: At which receptors is this compound active?
This compound exhibits activity at all group I mGlu receptors, which includes mGluR1 and mGluR5.[11] While it is a potent modulator of mGluR1, a small potentiating effect has also been observed at the mGluR5 receptor at higher concentrations (10 µM).[9] There is some discrepancy in the literature, with some sources indicating lower selectivity due to its activity at mGluR5[10], while others describe it as a selective mGluR1 PAM.[2]
Q4: How does extracellular calcium affect the activity of this compound?
Extracellular calcium can modulate the activity of mGluR1α and the action of allosteric modulators.[5] Studies have shown that extracellular Ca2+ can potentiate the responses to this compound.[5][12] Therefore, the concentration of calcium in your experimental buffer could influence the observed potency and efficacy of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No potentiation of glutamate response observed. | 1. Compound Degradation: Improper storage or handling of this compound. 2. Low Receptor Expression: The cell line used may not express sufficient levels of mGluR1. 3. Incorrect Assay Conditions: Suboptimal concentrations of glutamate or this compound. | 1. Ensure this compound is stored as recommended (soluble in DMSO to 100 mM)[3] and prepare fresh dilutions for each experiment. 2. Verify mGluR1 expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line with higher receptor expression. 3. Perform a concentration-response curve for glutamate to determine an appropriate EC20 or EC50 concentration for potentiation experiments. Titrate this compound across a range of concentrations. |
| High basal activity observed in the absence of glutamate. | 1. High Receptor Expression: As noted, high mGluR1 expression can lead to constitutive activity that is potentiated by this compound.[9][13] 2. Endogenous Glutamate: Trace amounts of glutamate in the cell culture medium or assay buffer. 3. Pathway-Specific Agonism: this compound exhibits agonist activity in certain pathways (e.g., ERK1/2, cAMP).[1][7] | 1. If possible, use a cell line with a more physiological level of mGluR1 expression. 2. Use glutamate-free medium and high-purity reagents for your assay buffer. Consider including a glutamate scavenger in your experimental setup. 3. Be aware of the signaling pathway being measured. If studying calcium mobilization, high basal activity is less expected than when measuring ERK1/2 phosphorylation or cAMP accumulation. |
| Inconsistent results between experiments. | 1. Cell Passage Number: The expression level of mGluR1 can change with increasing cell passage number. 2. Variability in Reagent Preparation: Inconsistent concentrations of this compound or glutamate. 3. Differences in Extracellular Calcium Concentration: As mentioned, calcium can modulate this compound activity.[5][12] | 1. Use cells within a defined and limited passage number range for all experiments. 2. Prepare stock solutions carefully and use a consistent protocol for making dilutions. 3. Ensure the concentration of extracellular calcium in your assay buffer is consistent across all experiments. |
| Observed activity at mGluR5. | Compound Specificity: this compound is known to have some activity at mGluR5, especially at higher concentrations.[1][9][10] | If specificity for mGluR1 is critical, use the lowest effective concentration of this compound. Consider using a more selective mGluR1 PAM if off-target effects at mGluR5 are a concern. |
Quantitative Data Summary
Table 1: Potency of this compound in Different Assays
| Assay Type | Receptor | Parameter | Value | Reference |
| Potentiation of Glutamate Response | rat mGlu1a | pEC50 | 7.16 | [1][3] |
| Potentiation of S-DHPG Response (CA3 neurons) | Native | EC50 | 95 nM | [3][9] |
| ERK1/2 Phosphorylation (Agonist Activity) | rat mGluR1 | EC50 | 9.2 nM | [10] |
Table 2: Effect of this compound on Glutamate Potency in Different Signaling Pathways
| Signaling Pathway | Cell Line | This compound Concentration | Fold Shift in Glutamate EC50 | Reference |
| Calcium Mobilization | BHK cells expressing mGluR1a | 1 µM | ~15-fold | [1][7] |
| cAMP Accumulation | BHK cells expressing mGluR1a | 500 nM | ~15-fold | [1][7] |
Experimental Protocols
1. Intracellular Calcium Mobilization Assay
This assay is a common method for characterizing mGluR1 positive allosteric modulators.
-
Cell Culture: Plate Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the mGluR1a receptor in 96-well or 384-well black-walled, clear-bottom plates and culture to approximately 80-90% confluency.
-
Dye Loading: Remove the growth medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Pre-incubate the cells with a range of concentrations of this compound or a vehicle control for 10-15 minutes.
-
Glutamate Stimulation and Signal Detection: Add a concentration range of glutamate to the wells. Immediately measure the fluorescence intensity using a plate reader equipped for fluorescence detection (e.g., FLIPR). The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence as a function of glutamate concentration in the presence and absence of this compound. Calculate the EC50 values and the fold-shift in glutamate potency.
2. ERK1/2 Phosphorylation Assay (Western Blot)
This assay can be used to measure the direct agonist activity of this compound.
-
Cell Culture and Starvation: Culture cells expressing mGluR1 to near confluency. To reduce basal ERK1/2 phosphorylation, serum-starve the cells for 4-24 hours prior to the experiment.
-
Compound Treatment: Treat the serum-starved cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes). Include a vehicle control and a positive control (e.g., a known ERK1/2 activator).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Data Analysis: To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2. Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 3. This compound, Positive allosteric modulator of mGlu1 (CAS 302841-89-0) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 12. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ | MDPI [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Ro 67-4853 and Receptor Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ro 67-4853 in studies involving receptor desensitization, with a focus on the metabotropic glutamate (B1630785) receptor 1 (mGluR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).[1][2] It also exhibits activity at other group I mGlu receptors, including mGluR5.[1] As a PAM, it does not activate the receptor directly but enhances the potency and/or efficacy of endogenous agonists like glutamate.[1] It binds to a site on the transmembrane domain of the receptor, distinct from the glutamate binding site.[1]
Q2: Does mGluR1 undergo classical desensitization?
Prolonged exposure to glutamate, the endogenous agonist, does not appear to cause classical desensitization of mGluR1. Instead, studies have shown that it can lead to a sensitization of the receptor's response.[3][4][5][6] This sensitization is characterized by an increased response to subsequent agonist applications.[3][4][5][6]
Q3: How might a PAM like this compound affect mGluR1 sensitization?
While direct studies on the effect of this compound on mGluR1 sensitization are limited, as a PAM, it is hypothesized to stabilize the active conformation of the receptor. This could potentially enhance the sensitization process observed with prolonged agonist exposure, leading to a more pronounced or sustained potentiation of the receptor's response.
Q4: What are the known downstream signaling pathways affected by this compound?
This compound has been shown to potentiate mGluR1-mediated signaling through multiple pathways, including:
-
Gq/11 pathway: Leading to phospholipase C (PLC) activation and subsequent intracellular calcium mobilization.[2]
-
Gs pathway: Resulting in adenylyl cyclase activation and increased cyclic AMP (cAMP) production.[2]
-
ERK1/2 phosphorylation: This can be a downstream consequence of both G-protein dependent and β-arrestin-mediated signaling.[2]
Interestingly, in some cellular systems, this compound has been observed to act as a direct agonist for ERK1/2 phosphorylation and cAMP production in the absence of an orthosteric agonist.[2]
Q5: Is there evidence for this compound acting as a biased agonist at mGluR1?
The available data indicates that this compound potentiates both Gq- and Gs-coupled signaling pathways.[2] Whether it preferentially modulates one pathway over another, or exhibits bias towards G-protein signaling versus β-arrestin-mediated signaling, has not been definitively established. To determine if this compound is a biased agonist, a systematic comparison of its potentiation of G-protein-dependent endpoints (e.g., calcium mobilization, cAMP accumulation) versus β-arrestin recruitment or β-arrestin-dependent signaling would be required.
Troubleshooting Guides
Troubleshooting for mGluR1 Sensitization Assays (FRET-based)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low FRET signal | Poor transfection efficiency of FRET-pair tagged mGluR1 constructs. | Optimize transfection protocol (e.g., DNA concentration, transfection reagent, cell density). Use a positive control for FRET. |
| Incorrect filter sets or instrument settings for CFP/YFP FRET. | Consult your instrument's manual for optimal FRET settings. Ensure correct excitation and emission wavelengths are used. | |
| Low receptor expression at the cell surface. | Culture cells at a lower density to promote better surface expression. | |
| High background fluorescence | Autofluorescence from cells or media. | Use phenol (B47542) red-free media for the assay. Measure background from untransfected cells and subtract from experimental values. |
| Non-specific binding of fluorescent compounds. | Ensure all solutions are freshly prepared and filtered. | |
| No sensitization observed | Inadequate duration or concentration of agonist application. | Increase the duration and/or concentration of the glutamate application used to induce sensitization.[3][4][5][6] |
| Cell type not suitable for observing sensitization. | The phenomenon has been observed in PC12 cells.[3][4][5][6] Consider using a cell line known to exhibit this effect. | |
| G-protein coupling is interfering with the direct measurement of receptor conformational change. | The FRET-based sensitization assay was developed in a system devoid of G-protein coupling to isolate the receptor's intrinsic properties.[3][4][5][6] | |
| Signal variability between wells/replicates | Inconsistent cell numbers per well. | Ensure a homogenous cell suspension and accurate cell counting before plating. |
| Inconsistent agonist/compound addition. | Use automated liquid handling for precise and consistent additions. |
Troubleshooting for Intracellular Calcium Mobilization Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak calcium signal | Low receptor expression or function. | Use a cell line with robust mGluR1 expression. Ensure cells are healthy and not over-confluent. |
| Inactive agonist or PAM. | Prepare fresh solutions of glutamate and this compound. Verify the activity of the compounds with a positive control. | |
| Issues with the calcium indicator dye. | Ensure proper loading of the dye (correct concentration, incubation time, and temperature). Check for dye compartmentalization. | |
| High background signal | Cell death or membrane leakage leading to high basal calcium. | Handle cells gently to maintain membrane integrity. Optimize cell density to avoid overgrowth and cell death. |
| Autofluorescence of compounds. | Test the intrinsic fluorescence of your compounds at the assay wavelengths. | |
| Rapid signal decay | Receptor desensitization (though less likely for mGluR1) or rapid calcium sequestration. | While mGluR1 shows sensitization, other components of the signaling pathway could desensitize. Analyze the initial peak response. |
| Inconsistent results | Variation in cell plating, dye loading, or compound addition. | Standardize all assay steps. Use a multichannel pipette or automated liquid handler for additions. |
| Presence of extracellular calcium fluctuations. | Use a buffered salt solution with a defined calcium concentration for the assay.[3] |
Quantitative Data Summary
Table 1: Potentiation of mGluR1 Signaling by this compound
| Signaling Pathway | Agonist | This compound Concentration | Fold-Shift in Agonist EC50 | Reference |
| Calcium Mobilization | Glutamate | 1 µM | ~2-fold | [1] |
| cAMP Accumulation | Glutamate | 500 nM | ~15-fold | [2] |
| ERK1/2 Phosphorylation | - | 1 µM | Acts as direct agonist | [2] |
Table 2: EC50 Values for this compound Activity at mGluR1
| Activity | Measured Endpoint | EC50 | Reference |
| Potentiation of Glutamate Response | Calcium Mobilization | pEC50 = 7.16 | [1] |
| Direct Agonism | ERK1/2 Phosphorylation | 9.2 ± 6.2 nM | [2] |
Experimental Protocols
Protocol 1: FRET-based mGluR1 Sensitization Assay
This protocol is based on the methodology described by Marcaggi et al. (2009) for monitoring mGluR1 conformational changes.[3][4][5][6]
1. Cell Culture and Transfection:
- Co-express mGluR1β tagged with CFP and YFP in a suitable cell line (e.g., PC12 cells).[3][4][5][6]
- Plate cells on glass coverslips suitable for microscopy.
2. FRET Imaging Setup:
- Use an inverted microscope equipped for FRET imaging with appropriate filter sets for CFP excitation and CFP/YFP emission.
- Maintain cells in a physiological buffer at room temperature.
3. Sensitization Protocol:
- Obtain a baseline FRET signal.
- Apply a short pulse (e.g., 200 ms) of a control solution followed by a short pulse of glutamate (e.g., 200 µM) to measure the initial response.
- To induce sensitization, apply a long-duration application of glutamate (e.g., 10 seconds).[3][4][5][6]
- Following the long application, apply short pulses of glutamate at various time points (e.g., 1s, 15s, 30s) to measure the potentiated response.[3][4][5][6]
4. Investigating the Effect of this compound:
- Pre-incubate the cells with this compound for a sufficient time to allow for receptor binding.
- Repeat the sensitization protocol in the presence of this compound.
- Compare the magnitude and kinetics of sensitization with and without the PAM.
5. Data Analysis:
- Calculate the FRET ratio (YFP emission / CFP emission).
- Normalize the FRET response to the baseline.
- Compare the amplitude of the FRET response to short glutamate pulses before and after the long sensitizing pulse.
Protocol 2: Intracellular Calcium Mobilization Assay
1. Cell Culture:
- Plate cells stably expressing mGluR1 (e.g., HEK293 or BHK cells) in a 96-well or 384-well black-walled, clear-bottom plate.
2. Dye Loading:
- Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
- Wash the cells with an appropriate assay buffer to remove excess dye.
3. Compound Preparation:
- Prepare serial dilutions of this compound and a fixed concentration of glutamate (e.g., EC20).
4. Assay Procedure:
- Use a fluorescence plate reader with automated injection capabilities.
- Measure baseline fluorescence.
- Inject the this compound solution and incubate for a short period.
- Inject the glutamate solution and immediately begin kinetic reading of fluorescence intensity over time.
5. Data Analysis:
- Determine the peak fluorescence response for each well.
- Plot the response as a function of this compound concentration to determine the EC50 of potentiation.
- To determine the fold-shift, generate glutamate dose-response curves in the absence and presence of a fixed concentration of this compound.
Protocol 3: β-Arrestin Recruitment Assay (e.g., using PathHunter® Assay)
1. Cell Culture:
- Use a cell line co-expressing mGluR1 tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase.
2. Assay Procedure:
- Plate the cells in a white-walled, clear-bottom assay plate.
- Add this compound at various concentrations.
- Add a fixed concentration of glutamate (e.g., EC80).
- Incubate for 60-90 minutes to allow for β-arrestin recruitment and enzyme fragment complementation.
- Add the chemiluminescent substrate and measure the signal using a luminometer.
3. Data Analysis:
- Plot the luminescent signal as a function of this compound concentration to determine if it potentiates agonist-induced β-arrestin recruitment.
- To test for biased agonism, compare the potency and efficacy of this compound in this assay with its activity in G-protein signaling assays (e.g., calcium mobilization).
Visualizations
Caption: Signaling pathways of mGluR1 modulated by this compound.
Caption: Experimental workflow for mGluR1 sensitization assay.
Caption: Logical relationship for determining biased agonism.
References
- 1. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optical measurement of mGluR1 conformational changes reveals fast activation, slow deactivation, and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical measurement of mGluR1 conformational changes reveals fast activation, slow deactivation, and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Improving the potentiation effect of Ro 67-4853
Welcome to the technical support center for Ro 67-4853, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments and enhance the potentiation effect of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGluR1)[1][2]. It binds to a site on the transmembrane domain (TMD) of the receptor, distinct from the glutamate binding site[1]. This binding enhances the potency of the endogenous agonist, L-glutamate, leading to a more robust downstream signaling response[1][3].
Q2: Is this compound selective for mGluR1?
A2: this compound is highly selective for mGluR1[4]. However, at higher concentrations (e.g., 10 μM), a small potentiating effect at the rat mGluR5 receptor has been observed[5]. It shows no significant activity at other mGlu receptors such as mGluR2, mGluR4, and mGluR8[6].
Q3: Does this compound exhibit species-specific activity?
A3: No, unlike some other first-generation mGluR1 PAMs, this compound is active at both human and rat mGluR1 receptors, making it a valuable tool for translational research[7][8][9].
Q4: Can this compound activate mGluR1 in the absence of an orthosteric agonist?
A4: The activity of this compound can be pathway-dependent. In studies measuring calcium mobilization, it typically does not show agonist activity on its own but potentiates the effect of glutamate[10][11]. However, for other signaling pathways, such as ERK1/2 phosphorylation and cAMP production, this compound has been shown to act as a direct agonist in the absence of exogenously added glutamate[1][10][11].
Q5: How does extracellular calcium concentration affect the potentiation by this compound?
A5: Extracellular Ca²⁺ can enhance the potentiating effect of this compound[3][12]. It has been shown that extracellular Ca²⁺ increases the potency of this compound[12]. Therefore, maintaining a consistent and physiological calcium concentration in your assay buffer is critical for reproducible results.
Troubleshooting Guide
Problem 1: Low or no potentiation effect observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a concentration-response curve for this compound to determine the optimal concentration for your specific cell line and assay conditions. EC50 values for potentiation are typically in the nanomolar range[8][10]. |
| Low Agonist Concentration | Ensure you are using an appropriate concentration of the orthosteric agonist (e.g., glutamate or DHPG). An EC₂₀ concentration of the agonist is often used to observe a significant potentiation window. |
| Compound Solubility Issues | This compound has limited aqueous solubility[13]. Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low and consistent across experiments to avoid solvent-induced effects[13]. We do not recommend storing the aqueous solution for more than one day[13]. |
| Cell Line Expression Levels | The level of mGluR1 expression in your cell line can impact the observed potentiation. In cells with very high receptor expression, PAMs like this compound may show agonist activity even without an exogenous agonist[14]. Verify the expression level of mGluR1 in your cells. |
| Incorrect Assay Buffer Composition | As mentioned in the FAQs, extracellular calcium concentration can modulate the activity of this compound[3][12]. Ensure your assay buffer contains a physiological concentration of calcium and that it is consistent across all experiments. |
Problem 2: High background signal or apparent agonist activity in a calcium mobilization assay.
| Possible Cause | Troubleshooting Step |
| High Receptor Expression | In cell systems with very high levels of mGluR1 expression, this compound can induce an increase in intracellular calcium in the absence of an exogenous agonist[14]. Consider using a cell line with a lower, more physiologically relevant expression level. |
| Contamination of Assay Buffer | Ensure your assay buffer is free from contaminating glutamate or other agonists. |
| Pathway-Specific Agonism | Remember that this compound can act as a direct agonist for certain signaling pathways like ERK1/2 phosphorylation and cAMP production[1][10]. If your assay indirectly measures these pathways, you may observe agonist-like effects. |
Data Presentation
Table 1: Potentiation of Glutamate-Induced Responses by this compound
| Assay Type | Cell Line | Agonist | This compound Concentration | Fold Shift in Agonist EC₅₀ | Reference |
| Calcium Mobilization | BHK cells expressing mGluR1a | Glutamate | 1 µM | ~15-fold | [1][10] |
| cAMP Production | BHK cells expressing mGluR1a | Glutamate | 500 nM | ~15-fold | [10] |
| GIRK Channel Activation | HEK293 cells expressing rmGlu1a | Glutamate (3 µM) | 1 µM | N/A (Potentiation of current) | [14] |
Table 2: EC₅₀ Values of this compound in Different Assays
| Assay Type | Cell Line | Conditions | This compound EC₅₀ | Reference |
| Calcium Mobilization | BHK cells expressing mGluR1a | In the presence of an EC₂₀ concentration of glutamate | 10.0 ± 2.4 nM | [10] |
| cAMP Accumulation | BHK cells expressing mGluR1a | In the presence of an EC₂₀ concentration of glutamate | 11.7 ± 2.4 µM | [10] |
| ERK1/2 Phosphorylation | BHK cells expressing mGluR1a | Agonist activity in the absence of glutamate | 9.2 nM | [8] |
| Inhibition of VGCCs | CA3 neurons | In the presence of 5 µM S-DHPG | 95 nM | [5] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a primary method for characterizing mGluR1 PAMs by measuring the potentiation of glutamate-induced intracellular calcium release.
1. Cell Culture:
-
Culture Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the human or rat mGluR1a receptor in 384-well plates until they reach approximately 80-90% confluency[8].
2. Dye Loading:
-
Remove the growth medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)[8].
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
3. Compound Application:
-
Add this compound at various concentrations to the cells and incubate for a defined period (e.g., 2.5 minutes)[9].
-
Add an EC₂₀ concentration of glutamate to the wells. An ECmax concentration of glutamate should be added to control wells to normalize the data[9].
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of the agonist using a suitable plate reader.
-
Normalize the data by subtracting the basal fluorescence from the maximal peak fluorescence.
-
Generate concentration-response curves and calculate the EC₅₀ values for this compound's potentiation effect using appropriate software (e.g., GraphPad Prism)[9].
Visualizations
Signaling Pathways of mGluR1
Caption: Simplified mGluR1 signaling cascade.
Experimental Workflow for Assessing this compound Potentiation
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Modulation of Mutant mGlu1 Receptors Derived from Deleterious GRM1 Mutations Found in Schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ [mdpi.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. pnas.org [pnas.org]
Issues with Ro 67-4853 batch-to-batch variability
Welcome to the technical support center for Ro 67-4853. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the batch-to-batch variability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] It functions by binding to a site on the receptor distinct from the glutamate binding site, known as an allosteric site, located within the transmembrane domain.[1][4] This binding enhances the receptor's response to the endogenous ligand, glutamate, thereby increasing its potency.[1] this compound has shown activity at all group I mGlu receptors, which include mGluR1 and mGluR5.[1][5]
Q2: We are observing inconsistent results in our functional assays with a new batch of this compound. What could be the underlying cause?
Inconsistent results between different batches of a small molecule like this compound can often be attributed to batch-to-batch variability.[6][7] This variability can manifest as differences in purity, the presence of impurities, or variations in the physical state of the compound (e.g., crystallinity).[8][9] Even minor impurities can significantly alter the biological activity, leading to skewed or irreproducible experimental outcomes.[8][10]
Q3: How can impurities in a batch of this compound affect my experiments?
Impurities can have a range of effects on your experiments:
-
Direct Biological Activity: Impurities may possess their own biological activity, which could be agonistic, antagonistic, or modulatory at your target receptor or at off-target sites.[8][9]
-
Alteration of Compound Properties: Impurities can affect the solubility and stability of this compound in your assay buffer.[11]
-
Inaccurate Concentration: The stated concentration of your active compound may be incorrect if a significant portion of the weighed solid is actually an impurity.[12]
-
Unpredictable Reactions: Contaminants can lead to unexpected side reactions in your experimental setup.[9]
Q4: What are the recommended storage and handling procedures for this compound to minimize degradation?
Troubleshooting Guides
Issue 1: Reduced or No Potentiation of mGluR1 Activity with a New Batch
If you observe a significant decrease or complete loss of the expected potentiation of mGluR1 activity with a new batch of this compound, follow these troubleshooting steps:
Troubleshooting Workflow for Reduced Potency
Caption: Troubleshooting workflow for reduced this compound activity.
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
If you observe unexpected cellular phenotypes, toxicity, or other effects that are not consistent with mGluR1 modulation, this could indicate the presence of active impurities.
Troubleshooting Workflow for Off-Target Effects
Caption: Troubleshooting workflow for unexpected off-target effects.
Data Presentation
The following tables summarize key quantitative data for this compound based on available literature. Use these values as a reference when qualifying a new batch.
Table 1: Potency of this compound in Different Functional Assays
| Assay Type | Cell Line | Agonist | Parameter | This compound Value | Reference |
| cAMP Production | BHK cells expressing mGluR1a | Glutamate | EC50 Shift | Shifts glutamate EC50 from 32.08 µM to 2.15 µM (at 500 nM this compound) | [1][14] |
| ERK1/2 Phosphorylation | BHK cells expressing mGluR1a | None (agonist activity) | EC50 | 9.2 ± 6.2 nM | [14] |
| Calcium Mobilization | Not specified | Not specified | pEC50 | 7.16 (for rat mGlu1a receptor) | [1] |
| (S)-DHPG Potentiation | CA3 Neurons | (S)-DHPG | EC50 | 95 nM | [5] |
Table 2: Supplier Purity Specifications for this compound
| Supplier | Purity Specification | Reference |
| MedChemExpress | 99.90% | [1] |
| Tocris Bioscience | ≥98% (HPLC) | [5] |
| Cayman Chemical | ≥98% | [13] |
| CP Lab Safety | min 99% | [15] |
Experimental Protocols
Protocol 1: Quality Control of a New this compound Batch using HPLC
Objective: To verify the purity of a new batch of this compound and compare it against the supplier's certificate of analysis and/or a previous batch with known good performance.
Materials:
-
This compound (new and reference batches)
-
HPLC-grade solvent for dissolution (e.g., acetonitrile (B52724) or methanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade water and acetonitrile (or other suitable mobile phase solvents)
-
Trifluoroacetic acid (TFA) or formic acid (optional mobile phase modifier)
Method:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the new and reference batches of this compound in the HPLC-grade solvent to a final concentration of 1 mg/mL.
-
Further dilute the samples with the initial mobile phase composition to a working concentration suitable for your HPLC system (e.g., 10-100 µg/mL).
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase (e.g., 95% water with 0.1% TFA, 5% acetonitrile with 0.1% TFA).
-
Inject a standard volume of your prepared samples.
-
Run a gradient elution, for example, from 5% to 95% acetonitrile over 20-30 minutes.
-
Monitor the elution profile at a wavelength where this compound has significant absorbance (e.g., ~283 nm).[13]
-
-
Data Analysis:
-
Compare the chromatograms of the new and reference batches.
-
Look for the main peak corresponding to this compound and any additional peaks that would indicate impurities.
-
Calculate the purity of the new batch by integrating the peak areas (% purity = [Area of main peak / Total area of all peaks] x 100).
-
The retention time of the main peak should be consistent between the new and reference batches.
-
Protocol 2: Functional Validation of this compound in a Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) of a new batch of this compound by measuring its ability to potentiate an agonist-induced calcium response in cells expressing mGluR1.
Materials:
-
Cells stably expressing mGluR1 (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
mGluR1 agonist (e.g., Glutamate or (S)-DHPG)
-
This compound (new and reference batches)
-
Plate reader capable of measuring fluorescence
Method:
-
Cell Preparation:
-
Plate the mGluR1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
-
Compound Preparation:
-
Prepare a dilution series of the new and reference batches of this compound in the assay buffer.
-
Prepare a fixed, sub-maximal (e.g., EC20) concentration of the mGluR1 agonist in the assay buffer.
-
-
Assay Performance:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound (or vehicle control) to the wells and incubate for a specified period.
-
Establish a baseline fluorescence reading on the plate reader.
-
Add the fixed concentration of the mGluR1 agonist to all wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the response of the agonist alone (0% potentiation) and the maximal response observed (100% potentiation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the new and reference batches.
-
Compare the EC50 values to ensure they are within an acceptable range of each other and historical data.
-
Signaling Pathway
mGluR1 Signaling Pathway and the Action of this compound
Caption: Simplified mGluR1 signaling pathway showing the modulatory effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 3. abmole.com [abmole.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 6. Improving the batch-to-batch reproducibility in microbial cultures during recombinant protein production by guiding the process along a predefined total biomass profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zaether.com [zaether.com]
- 8. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 9. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 10. techmate.co.uk [techmate.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. calpaclab.com [calpaclab.com]
Ro 67-4853 and its interaction with other compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) for the experimental use of Ro 67-4853.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3][4] It enhances the potency of the endogenous ligand, glutamate, by binding to a site on the receptor distinct from the glutamate binding site, known as an allosteric site, located within the transmembrane domain (TMD).[1] This potentiation leads to an increased intracellular signaling response upon glutamate binding.
Q2: Is this compound selective for mGluR1?
While this compound is a potent PAM of mGluR1, it also exhibits activity at other group I mGlu receptors, including the mGluR5 subtype.[1][3] Therefore, it is not entirely selective for mGluR1 and researchers should consider potential off-target effects on mGluR5 in their experimental design.
Q3: What are the downstream signaling pathways affected by this compound?
This compound modulates several downstream signaling pathways upon mGluR1 activation. In the presence of glutamate, it potentiates:
-
Intracellular Calcium Mobilization: mGluR1 is coupled to Gq/11, and its activation leads to an increase in intracellular calcium levels. This compound enhances this glutamate-induced calcium release.[5]
-
ERK1/2 Phosphorylation: this compound can act as a direct agonist for the phosphorylation of ERK1/2, even in the absence of an orthosteric agonist.[1][3][5] This effect is blockable by mGluR1 antagonists.[5]
-
cAMP Production: In some cellular systems, this compound can potentiate glutamate-induced cAMP accumulation and may also increase basal cAMP levels, suggesting partial agonist activity at this pathway.[1][5]
Q4: How should I dissolve and store this compound?
This compound is supplied as a crystalline solid and is soluble in organic solvents like DMSO, ethanol, and dimethylformamide.[6] For biological experiments, it is recommended to prepare a concentrated stock solution in DMSO. The solubility in DMSO is approximately 20 mg/mL.[2][4] The compound is sparingly soluble in aqueous solutions.[6] For long-term storage, the solid powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years.[2] Stock solutions in solvent can be stored at -80°C for up to 6 months.[2] It is not recommended to store aqueous solutions for more than one day.[6]
Q5: Does this compound show species-specific activity?
This compound is reported to be active at both human and rat mGluR1 receptors.[2][7] However, it is worth noting that some other first-generation mGluR1 PAMs, like Ro 01-6128 and Ro 67-7476, show inactivity at the human mGluR1 receptor in some assays, highlighting the importance of verifying activity in the specific experimental system being used.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No potentiation of glutamate response observed. | Compound Degradation: Improper storage of this compound. | Ensure the compound has been stored correctly at the recommended temperature and protected from light. Prepare fresh stock solutions. |
| Low Receptor Expression: The cell line or tissue preparation has insufficient mGluR1 expression. | Verify mGluR1 expression levels using techniques like Western blot or qPCR. Use a cell line known to express high levels of mGluR1 or consider transient transfection to overexpress the receptor. | |
| Incorrect Assay Conditions: Suboptimal glutamate concentration or incubation time. | Perform a glutamate concentration-response curve to determine the EC20 or a submaximal concentration for potentiation experiments. Optimize the pre-incubation time with this compound (typically 10-15 minutes). | |
| High background signal or agonist-independent activity. | Partial Agonism: this compound can exhibit agonist activity, particularly in ERK1/2 phosphorylation and cAMP assays.[3][5] | Be aware of this intrinsic activity. To isolate the potentiating effect, subtract the baseline signal in the presence of this compound alone. Use appropriate controls, including an mGluR1 antagonist, to confirm the effect is receptor-mediated. |
| Compound Precipitation: Poor solubility of this compound in aqueous assay buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low and does not exceed a level that affects cell viability or assay performance (typically <0.5%). Visually inspect for any precipitation. | |
| Inconsistent or variable results. | Cell Passage Number: High passage number of cell lines can lead to altered receptor expression and signaling. | Use cells with a low passage number and maintain consistent cell culture conditions. |
| Assay Plate Variability: Edge effects or inconsistent cell seeding in multi-well plates. | Ensure even cell seeding and consider leaving the outer wells of the plate empty or filling them with buffer to minimize edge effects. | |
| Unexpected off-target effects. | Activity at mGluR5: this compound is known to also act on mGluR5.[1][3] | In systems where mGluR5 is expressed, consider using a more selective mGluR1 PAM if available. Alternatively, use an mGluR5-selective antagonist to block its contribution to the observed effect. |
| Difficulty reproducing published data. | Different Experimental Systems: Variations in cell lines, receptor expression levels, or assay protocols. | Carefully review the experimental details of the original publication. The signaling profile of this compound can be system-dependent, with different effects on various downstream pathways.[5] |
Quantitative Data
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Receptor | Assay | Value | Reference |
| pEC50 | rat mGluR1a | - | 7.16 | [1] |
| EC50 (ERK1/2 Phosphorylation) | rat mGluR1a | Western Blot | 9.2 nM | [3] |
| EC50 (Potentiation of (S)-DHPG) | - | Electrophysiology in CA3 neurons | 95 nM | [8] |
| Glutamate EC50 (no PAM) | mGluR1a | cAMP Assay | 32.08 µM | [1] |
| Glutamate EC50 (with 500 nM this compound) | mGluR1a | cAMP Assay | 2.15 µM | [1] |
| Fold Shift in Glutamate CRC (1 µM this compound) | mGluR1a | Calcium Mobilization | ~15-fold | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [2][4] |
| Ethanol | ~0.5 mg/mL | [6] |
| Dimethyl Formamide | ~16 mg/mL | [6] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is adapted from methodologies used to characterize mGluR1 PAMs.[3]
-
Cell Culture: Plate HEK293 or BHK cells stably expressing mGluR1a in black, clear-bottom 96-well or 384-well plates and culture to 80-90% confluency.
-
Dye Loading:
-
Remove the culture medium.
-
Wash cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for approximately 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of glutamate at a concentration that will elicit a submaximal response (e.g., EC20).
-
Use a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and incubate for 10-15 minutes.
-
Add the EC20 concentration of glutamate to the wells.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence signal continuously before and after the addition of glutamate.
-
The potentiation by this compound is measured as the increase in the glutamate-induced fluorescence signal.
-
Calculate the EC50 of this compound for the potentiation of the glutamate response.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is based on the methodology described for assessing ERK1/2 phosphorylation downstream of mGluR1.[5]
-
Cell Culture and Treatment:
-
Plate BHK cells stably expressing mGluR1a in 6-well plates.
-
Once the cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 3 hours.
-
Treat the cells with different concentrations of this compound for various time points (e.g., 0, 2, 5, 10 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Visualizations
Caption: Simplified signaling pathway of mGluR1 activation and modulation by this compound.
Caption: General experimental workflows for assays involving this compound.
Caption: A logical troubleshooting workflow for experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound = 98 HPLC 302841-89-0 [sigmaaldrich.com]
- 5. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ovid.com [ovid.com]
- 8. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
Best practices for storing and handling Ro 67-4853
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Ro 67-4853, alongside detailed troubleshooting guides and frequently asked questions (FAQs) to support their experimental work.
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and ensuring experimental accuracy.
Storage Recommendations:
| Condition | Temperature | Duration | Notes |
| Solid | Room Temperature | Up to 12 months[1] | Store in a well-sealed container, away from moisture and light.[2] |
| -20°C | ≥ 4 years[3] | Recommended for long-term storage.[2][4] | |
| In Solvent | -80°C | Up to 6 months[2][4] | Aliquot to prevent repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month[2][4] | ||
| Aqueous Solution | Room Temperature | Not recommended for more than one day[3] | This compound is sparingly soluble and less stable in aqueous solutions.[3] |
Handling Guidelines:
-
Safety Precautions: this compound should be considered hazardous until further information is available.[3] Avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[3] It is intended for research use only and not for human or veterinary use.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
Dissolving the Compound: this compound is a crystalline solid.[3] To prepare a stock solution, dissolve it in an organic solvent of choice, such as DMSO, ethanol, or dimethyl formamide (B127407) (DMF).[3] It is recommended to purge the solvent with an inert gas before dissolving the compound.[3]
Solubility Data:
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 16 mg/mL[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL[3], 20 mg/mL[4][5], up to 100 mM[1][6][7] |
| Ethanol | 0.5 mg/mL[3] |
| Aqueous Buffers | Sparingly soluble[3] |
To enhance aqueous solubility, the organic solvent stock solution can be diluted into aqueous buffers or isotonic saline.[3] Ensure the final concentration of the organic solvent is insignificant in biological experiments to avoid physiological effects.[3]
Signaling Pathway
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). It binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. The primary signaling pathway activated by mGluR1 is through the Gq alpha subunit of the G protein, leading to the activation of phospholipase C (PLC).
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Intracellular Calcium Mobilization Assay
This assay is a primary method for characterizing mGluR1 positive allosteric modulators.
Objective: To measure the potentiation of glutamate-induced intracellular calcium release by this compound in cells expressing mGluR1.
Materials:
-
HEK293 or BHK cells stably expressing mGluR1a
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Glutamate
-
384-well black, clear-bottom plates
-
Fluorescence imaging plate reader (FLIPR) or equivalent
Methodology:
-
Cell Culture: Seed mGluR1a-expressing cells in a 384-well plate and culture until they reach 80-90% confluency.
-
Dye Loading:
-
Remove the growth medium.
-
Wash the cells with assay buffer.
-
Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for approximately 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20).
-
-
Assay Procedure:
-
Place the dye-loaded cell plate into the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add the various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 2-15 minutes).
-
Add the glutamate solution to the wells.
-
Measure the change in fluorescence intensity over time to determine the intracellular calcium flux.
-
-
Data Analysis:
-
Plot the fluorescence response against the glutamate concentration in the presence and absence of different concentrations of this compound.
-
Determine the EC50 values for glutamate and the potentiation by this compound.
-
Troubleshooting and FAQs
Quantitative Data Summary:
| Assay | Parameter | Value | Species/Cell Line | Reference |
| Calcium Mobilization | EC50 (potentiation of glutamate) | 10.0 ± 2.4 nM | BHK cells expressing mGluR1a | [3] |
| cAMP Accumulation | EC50 (potentiation of glutamate) | 11.7 ± 2.4 µM | BHK cells expressing mGluR1a | [3] |
| ERK1/2 Phosphorylation | EC50 (agonist activity) | 9.2 ± 6.2 nM | BHK cells expressing mGluR1a | [3] |
Frequently Asked Questions (FAQs):
-
Q1: Why am I observing agonist activity with this compound in my ERK1/2 phosphorylation assay, but not in my calcium mobilization assay?
-
A1: This is an expected property of this compound. It acts as a positive allosteric modulator in calcium mobilization assays, meaning it enhances the effect of glutamate without having a significant effect on its own.[3] However, in ERK1/2 phosphorylation and cAMP accumulation assays, it can act as a direct agonist, stimulating the pathway even in the absence of exogenously added glutamate.[3] This phenomenon is known as "probe dependence" or "functional selectivity," where an allosteric modulator can have different effects on different signaling pathways downstream of the same receptor.
-
-
Q2: The potency of this compound in my cAMP assay is much lower than what is reported for calcium mobilization. Is this normal?
-
A2: Yes, this is consistent with published data. The EC50 for this compound in potentiating glutamate-induced cAMP accumulation is in the micromolar range, which is nearly 1000-fold higher than its EC50 in calcium mobilization and ERK1/2 phosphorylation assays.[3] This suggests that this compound does not potentiate mGluR1 coupling to Gαs (which mediates cAMP production) as readily as it does to Gαq (which mediates calcium mobilization).[3]
-
-
Q3: I am seeing variability in my results between experiments. What could be the cause?
-
A3: Several factors can contribute to variability:
-
Compound Stability: Ensure your stock solutions of this compound are stored correctly and that you are using fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2]
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.
-
Assay Conditions: Maintain consistent assay conditions, including temperature, incubation times, and reagent concentrations.
-
Solvent Concentration: Keep the final concentration of DMSO or other organic solvents consistent and as low as possible across all wells to avoid solvent-induced effects.[3]
-
-
-
Q4: Are there any known off-target effects for this compound?
-
A4: While generally considered selective for mGluR1, some studies have shown that this compound can also modulate mGluR5, another group I metabotropic glutamate receptor.[5] This is an important consideration when interpreting data, especially in systems where both mGluR1 and mGluR5 are expressed.
-
-
Q5: How should I prepare this compound for in vivo studies?
-
A5: Due to its limited aqueous solubility, preparing this compound for in vivo administration can be challenging. A common approach is to first dissolve the compound in an organic solvent like DMSO and then dilute it in a vehicle suitable for injection, such as saline or a solution containing a co-solvent like Tween 80 or polyethylene (B3416737) glycol. It is crucial to perform vehicle control experiments to ensure that the vehicle itself does not have any biological effects. The final concentration of the organic solvent should be minimized.
-
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. labs.pbrc.edu [labs.pbrc.edu]
- 7. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Selectivity of Ro 67-4853 for the Metabotropic Glutamate Receptor 1 (mGluR1)
A Comparative Guide for Researchers
This guide provides a detailed comparison of Ro 67-4853, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), with other relevant compounds. It is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity profile of this compound and its suitability for specific experimental applications. This document summarizes key experimental data, outlines detailed methodologies for selectivity testing, and presents signaling pathways and experimental workflows through clear visualizations.
Executive Summary
This compound is a potent positive allosteric modulator of the rat mGluR1a receptor, with a pEC50 of 7.16.[1] It functions by enhancing the receptor's response to the endogenous agonist glutamate. While often cited as a selective mGluR1 modulator, experimental evidence indicates that this compound also exhibits activity at the mGluR5 subtype, another member of the Group I mGlu receptors.[1] This cross-reactivity is a critical consideration for experiments requiring precise targeting of mGluR1. Newer compounds, such as VU0483605, have been developed with improved selectivity profiles over first-generation modulators like this compound.[2] This guide presents a comparative analysis of the available data to inform the selection of the most appropriate tool compound for your research needs.
Data Presentation: Comparative Selectivity of mGluR1 Modulators
The following table summarizes the potency and selectivity of this compound in comparison to other notable mGluR1 modulators. Data is compiled from various sources and presented to highlight the selectivity profile of each compound.
| Compound | Type | mGluR1 Potency | mGluR5 Activity | Other mGluR Activity | Species Specificity | Reference |
| This compound | PAM | pEC50 = 7.16 (rat mGluR1a) EC50 = 95 nM (rat CA3 neurons) | Active, indicating lower selectivity[1][2] | Inactive at mGluR2, mGluR4, and mGluR8 | Active at human and rat mGluR1 | [1][2] |
| Ro 67-7476 | PAM | EC50 = 60.1 nM (rat) | Selective for mGluR1 | Not specified | Inactive at human mGluR1 in some assays | [2] |
| VU-71 | PAM | - | Also potentiates mGluR1 | - | - | [3] |
| CPPHA | PAM | Dual mGluR1/mGluR5 PAM | Active | - | - | [4] |
| VU0483605 | PAM | EC50 = 390 nM (human) EC50 = 356 nM (rat) | Inactive | Inactive at mGluR4 (EC50 >10 µM) and other mGluRs | Active at human and rat mGluR1 | [2] |
| JNJ16259685 | NAM | IC50 = 3.24 nM (rat) | Highly selective for mGluR1 | - | - | |
| LY367385 | Antagonist | IC50 = 8.8 µM | >100 µM | Highly selective for mGluR1 over mGluR5 | - | [5] |
Note: Potency values (EC50, IC50, pEC50) can vary depending on the assay conditions and cell types used. Direct comparison between studies should be made with caution.
Experimental Protocols
Validating the selectivity of a compound like this compound involves a series of in vitro functional assays. Below are detailed methodologies for key experiments used to determine the potency and selectivity of mGluR modulators.
Intracellular Calcium Mobilization Assay
This assay is a primary method for characterizing the activity of mGluR1, which is a Gq-coupled receptor that signals through the release of intracellular calcium.
Objective: To measure the potentiation of glutamate-induced intracellular calcium release by this compound in cells expressing mGluR1 and other mGluR subtypes.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the target mGluR subtype (e.g., mGluR1, mGluR5) are cultured in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Compound Pre-incubation: After dye loading and washing, cells are pre-incubated with varying concentrations of this compound or a vehicle control for 10-20 minutes.
-
Agonist Stimulation and Signal Detection: A baseline fluorescence reading is taken. An EC20 concentration of glutamate (the concentration that elicits 20% of the maximal response) is then added to the wells. The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader (e.g., FLIPR®).
-
Data Analysis: The increase in fluorescence in the presence of this compound is compared to the vehicle control. Concentration-response curves are generated to determine the EC50 of this compound for potentiating the glutamate response. To assess selectivity, this protocol is repeated with cell lines expressing other mGluR subtypes.
cAMP Accumulation Assay
While mGluR1 is primarily Gq-coupled, it can also influence cyclic adenosine (B11128) monophosphate (cAMP) levels. This assay is crucial for assessing activity at Gi/o-coupled (Group II and III) and Gs-coupled mGluRs.
Objective: To determine if this compound modulates cAMP levels in cells expressing different mGluR subtypes.
Methodology:
-
Cell Culture: Cells stably expressing the mGluR subtype of interest are plated in 96- or 384-well plates.
-
Compound Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of this compound in the presence or absence of an appropriate agonist (e.g., glutamate for Gs-coupled receptors, or forskolin (B1673556) plus an agonist for Gi/o-coupled receptors).
-
Cell Lysis and cAMP Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen® assay.
-
Data Analysis: The amount of cAMP produced is quantified by comparing the signal to a standard curve. The effect of this compound on agonist-induced changes in cAMP levels is determined to assess its activity at different mGluR subtypes.
Patch-Clamp Electrophysiology
This technique provides a functional measure of receptor activity in a more physiologically relevant context, such as in neurons within brain slices.
Objective: To measure the potentiation of glutamate-evoked currents by this compound in individual neurons.
Methodology:
-
Brain Slice Preparation: Acute brain slices (e.g., from the hippocampus or cerebellum) are prepared from rodents.
-
Whole-Cell Recording: A neuron is identified under a microscope, and a glass micropipette filled with an internal solution is used to form a tight seal with the cell membrane (a "giga-seal"). The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the measurement of ion currents across the entire cell membrane.
-
Baseline Recording: Glutamate-evoked currents are recorded by applying a brief pulse of glutamate or by electrically stimulating afferent pathways.
-
Modulator Application: this compound is bath-applied to the brain slice at a known concentration.
-
Post-Modulator Recording: The same stimulation protocol is repeated, and the potentiation of the glutamate-evoked current is measured.
-
Data Analysis: The amplitude and/or area of the postsynaptic current before and after the application of this compound are compared to quantify the degree of potentiation.
Mandatory Visualizations
Signaling Pathway of mGluR1
Caption: Simplified signaling cascade of the mGluR1 receptor.
Experimental Workflow for Validating Selectivity
Caption: Workflow for validating the selectivity of an mGluR modulator.
References
A Comparative Guide to mGluR1 Positive Allosteric Modulators: Ro 67-4853 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ro 67-4853 with other notable mGluR1 positive allosteric modulators (PAMs). The information presented is supported by experimental data to aid in the selection of appropriate research tools and to inform drug development strategies targeting the metabotropic glutamate (B1630785) receptor 1 (mGluR1).
Introduction to mGluR1 and Positive Allosteric Modulation
The metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its activation by the endogenous ligand glutamate initiates a signaling cascade with implications for learning, memory, and motor control. Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate. This approach offers the potential for a more nuanced modulation of receptor activity compared to direct agonists, with a potentially lower risk of side effects.
Overview of this compound
This compound is a well-characterized, first-generation mGluR1 PAM. It has been instrumental in elucidating the therapeutic potential of mGluR1 modulation. However, its utility can be limited by factors such as off-target effects, particularly at the mGluR5 receptor.[1] This guide will compare the in vitro and in vivo pharmacological properties of this compound with other first-generation and newer, more selective mGluR1 PAMs.
Comparative Efficacy and Potency of mGluR1 PAMs
The following tables summarize the quantitative data for this compound and other key mGluR1 PAMs across various in vitro assays.
Table 1: In Vitro Potency of mGluR1 Positive Allosteric Modulators
| Compound | Class | Species | Assay Type | EC50 / pEC50 | Fold Shift in Glutamate EC50 | Selectivity Notes | Reference(s) |
| This compound | First-Generation | Rat | Calcium Mobilization | pEC50 = 7.16 | ~2-fold (in BHK cells) | Active at mGluR5 | [2] |
| Rat | cAMP Assay | - | ~15-fold | [1] | |||
| Rat | ERK1/2 Phosphorylation | EC50 = 9.2 nM (agonist activity) | - | [1] | |||
| Ro 01-6128 | First-Generation | Rat | cAMP Assay | - | ~3-fold | Inactive at human mGluR1 | [1] |
| Rat | ERK1/2 Phosphorylation | EC50 = 247.9 nM (agonist activity) | - | [3] | |||
| Ro 67-7476 | First-Generation | Rat | - | - | ~3- to 5-fold | Inactive at human mGluR1 in some assays | [1] |
| Rat | ERK1/2 Phosphorylation | EC50 = 163.3 nM (agonist activity) | - | [1] | |||
| VU0483605 | VU0483605 Series | Human | - | 390 nM | - | Inactive at mGlu4 (EC50 >10 µM) and other mGluRs | [1] |
| Rat | - | 356 nM | - | [1] |
Table 2: In Vivo Efficacy of Selected mGluR1 Modulators in Preclinical Models
| Compound | Model Type | Animal Model | Key Findings | Reference(s) |
| mGluR1 PAMs | Schizophrenia (Cognitive Deficits) | Rodent models | Can reverse cognitive deficits induced by NMDA receptor antagonists. | [4] |
| mGluR1 PAMs | Cocaine Craving | Rat | Attenuates the expression of incubated craving by reducing CP-AMPAR transmission in the Nucleus Accumbens. | [5] |
| JNJ-16259685 (NAM) | Pain and Cognition | Rat | Analgesic potential observed at doses that also produce memory impairments. | [6] |
Signaling Pathways and Experimental Workflows
mGluR1 Signaling Pathway
Activation of mGluR1, potentiated by a PAM, primarily couples to Gαq/11 G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Caption: Simplified mGluR1 signaling cascade.
Experimental Workflow: Calcium Mobilization Assay
A common method to assess the activity of mGluR1 PAMs is the calcium mobilization assay, often performed using a Fluorometric Imaging Plate Reader (FLIPR). This assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Workflow for a calcium mobilization assay.
Detailed Experimental Protocols
Calcium Mobilization Assay Using FLIPR
Objective: To determine the potency (EC50) of an mGluR1 PAM by measuring its ability to potentiate glutamate-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing human or rat mGluR1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Test compounds (mGluR1 PAMs) and glutamate.
-
384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the mGluR1-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Aspirate the culture medium from the cell plate and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the mGluR1 PAMs and glutamate in assay buffer.
-
FLIPR Assay:
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
Initiate the assay protocol. The instrument will first add the PAM or vehicle to the cells and incubate for a specified time (e.g., 2-5 minutes).
-
Following the pre-incubation, the instrument will add varying concentrations of glutamate to the wells.
-
Fluorescence intensity is measured before and after the addition of the compounds.
-
-
Data Analysis: The peak fluorescence response is normalized to the baseline. The normalized data is then plotted against the logarithm of the glutamate concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and maximal response for glutamate in the presence and absence of the PAM. The fold-shift in the glutamate EC50 is calculated to quantify the potentiation by the PAM.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To determine if an mGluR1 PAM exhibits direct agonist activity or potentiates glutamate-induced phosphorylation of ERK1/2.
Materials:
-
mGluR1-expressing cells.
-
Serum-free cell culture medium.
-
Test compounds and glutamate.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-24 hours. Treat the cells with the mGluR1 PAM and/or glutamate for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for total ERK1/2 levels, the membrane can be stripped of the phospho-ERK1/2 antibodies and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. The ratio of phospho-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.
Conclusion
This compound has been a valuable tool for understanding the pharmacology of mGluR1. However, the development of newer PAMs, such as VU0483605, with improved selectivity and pharmacokinetic properties, offers researchers more precise tools to investigate the therapeutic potential of mGluR1 modulation.[1] The choice of a specific mGluR1 PAM for a given study should be guided by a careful consideration of its potency, selectivity, and intended application, whether in in vitro characterization or in vivo models of disease. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. MTEP HCl | MTEP (hydrochloride) | mGluR | Ambeed.com [ambeed.com]
- 6. Comparison of the mGluR1 antagonist A-841720 in rat models of pain and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ro 67-4853 and Ro 01-6128: First-Generation mGluR1 Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ro 67-4853 and Ro 01-6128, two early-generation positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their impact on key signaling pathways.
This compound and Ro 01-6128 are instrumental chemical probes for investigating the function of mGluR1, a G-protein coupled receptor critically involved in synaptic plasticity and neuronal excitability.[1] Both compounds act as PAMs, enhancing the receptor's response to the endogenous agonist, glutamate, by binding to an allosteric site on the receptor.[2][3] Notably, this compound was developed as a structural modification of the simpler compound, Ro 01-6128.[2] Their primary mechanism involves interacting with the transmembrane domain of mGluR1, thereby increasing the potency of glutamate.[4][5]
Quantitative Data Summary
The following tables provide a structured overview of the reported in vitro potencies of this compound and Ro 01-6128 across different signaling pathways. These compounds exhibit "probe dependence," meaning their apparent potency can vary depending on the specific signaling cascade being measured.
| Compound | Assay | Parameter | Value | Species/Cell Line |
| This compound | Glutamate Potentiation (cAMP) | ~15-fold shift in Glu EC50 | - | BHK-mGluR1a |
| Glutamate Potentiation (cAMP) | EC50 (in presence of Glu) | 2.15 µM | BHK-mGluR1a | |
| ERK1/2 Phosphorylation | EC50 | 9.2 ± 6.2 nM | BHK-mGluR1a | |
| Calcium Mobilization | EC50 (in presence of EC20 Glu) | 10.0 ± 2.4 nM | BHK-mGluR1a | |
| S-DHPG Potentiation (VGCC inhibition) | EC50 | 95 nM | Rat CA3 Neurons | |
| rmGlu1a Receptor Binding | pEC50 | 7.16 | Rat | |
| Ro 01-6128 | Glutamate Potentiation (cAMP) | ~3-fold shift in Glu EC50 | - | BHK-mGluR1a |
| Glutamate Potentiation (cAMP) | EC50 (in presence of Glu) | 10.50 ± 2.29 µM | BHK-mGluR1a | |
| ERK1/2 Phosphorylation | EC50 | 247.9 ± 50.6 nM | BHK-mGluR1a | |
| Calcium Mobilization | EC50 (in presence of EC20 Glu) | 223.8 ± 32.6 nM | BHK-mGluR1a | |
| S-DHPG Potentiation (VGCC inhibition) | EC50 | 1.1 µM | Rat CA3 Neurons |
Note: Data is compiled from multiple sources.[4][6][7][8] Experimental conditions may vary between studies.
Key Differentiators
While both compounds are mGluR1 PAMs, experimental data reveals significant differences in their potency and selectivity. This compound is consistently more potent than Ro 01-6128 across various assays, including ERK1/2 phosphorylation, calcium mobilization, and potentiation of agonist-induced responses.[6][8]
A critical distinction lies in their species selectivity and off-target effects. Ro 01-6128 has been reported to be inactive at human mGluR1 in some assays.[1][9] In contrast, this compound is active at both rat and human mGluR1, although it also exhibits some activity at mGluR5, indicating lower selectivity compared to newer generation PAMs.[4][8][9] This cross-reactivity is an important consideration for researchers aiming to specifically probe mGluR1 function.
Signaling Pathways and Mechanism of Action
Activation of mGluR1 by glutamate is potentiated by both this compound and Ro 01-6128, leading to the stimulation of multiple downstream signaling cascades. The primary pathway involves the coupling of mGluR1 to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), leading to protein kinase C (PKC) activation and intracellular calcium mobilization, respectively.
Interestingly, both this compound and Ro 01-6128 can act as direct agonists in the absence of glutamate for certain signaling pathways, such as ERK1/2 phosphorylation and cAMP production, while acting as PAMs for calcium mobilization.[6][10] This highlights their ability to differentially modulate distinct signaling arms of the same receptor.
Caption: Simplified mGluR1 signaling cascade modulated by PAMs.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Intracellular Calcium Mobilization Assay
This assay is a primary method for characterizing mGluR1 PAMs by measuring their ability to potentiate glutamate-induced intracellular calcium release.
-
Cell Culture: Baby Hamster Kidney (BHK) cells stably expressing the rat mGluR1a receptor are cultured in appropriate media to approximately 80-90% confluency in 384-well plates.[9]
-
Dye Loading: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Compound Addition: A range of concentrations of the PAM (this compound or Ro 01-6128) is added to the wells, followed by the addition of a fixed, sub-maximal (EC20) concentration of glutamate.
-
Signal Detection: Changes in intracellular calcium are measured using a fluorometric imaging plate reader.
-
Data Analysis: The fluorescence response is normalized as a percentage of the maximal response to a saturating concentration of glutamate. EC50 values for the PAMs are calculated from the concentration-response curves.
Caption: Workflow for the intracellular calcium mobilization assay.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the ability of the PAMs to directly activate the ERK1/2 signaling pathway.
-
Cell Culture and Treatment: BHK cells stably expressing mGluR1a are grown to confluency. The cells are then treated with various concentrations of this compound or Ro 01-6128 for a specific time course (e.g., 0, 2, 5, 10 minutes).[6]
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities for p-ERK1/2 are normalized to the total ERK1/2 band intensities. The fold-change over basal phosphorylation is then calculated to determine the agonist activity of the PAMs.
Caption: Workflow for the ERK1/2 phosphorylation Western blot assay.
References
- 1. news-medical.net [news-medical.net]
- 2. Ro67-4853 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Extracellular Calcium Modulates Actions of Orthosteric and Allosteric Ligands on Metabotropic Glutamate Receptor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Ro 67-4853 vs. Orthosteric Agonists of mGluR1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the positive allosteric modulator (PAM) Ro 67-4853 and traditional orthosteric agonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). The information presented is supported by experimental data to assist researchers in selecting the appropriate pharmacological tools for their studies.
Executive Summary
Metabotropic glutamate receptor 1 (mGluR1) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity, learning, and memory. Its activation is a key area of research for potential therapeutic interventions in various neurological and psychiatric disorders. While orthosteric agonists directly activate the receptor by binding to the glutamate binding site, positive allosteric modulators like this compound offer a more nuanced approach by binding to a distinct site and enhancing the response to the endogenous agonist, glutamate. This guide delves into the key differences in their mechanism of action, signaling properties, and functional outcomes, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Distinct Binding Sites and Modes of Activation
Orthosteric agonists and this compound engage with mGluR1 at fundamentally different locations, leading to distinct modes of receptor modulation.
-
Orthosteric Agonists: These ligands, which include the endogenous neurotransmitter glutamate and synthetic analogs like L-Quisqualate, bind to the highly conserved orthosteric site located in the extracellular Venus flytrap domain (VFD) of the receptor.[1] This binding event induces a conformational change that is transmitted to the transmembrane domain (TMD), leading to G-protein coupling and downstream signaling.
-
This compound (Positive Allosteric Modulator): In contrast, this compound binds to an allosteric site within the seven-transmembrane (7TM) domain of the receptor.[2][3] As a PAM, this compound has little to no intrinsic agonist activity at the canonical Gq-mediated calcium signaling pathway in the absence of an orthosteric agonist.[4] Instead, it enhances the potency and/or efficacy of orthosteric agonists like glutamate.[2][4] This is achieved by stabilizing an active receptor conformation, thereby increasing the affinity of the orthosteric site for its agonist and/or improving the efficiency of G-protein coupling.
References
Confirming Ro 67-4853 Effects on mGluR1 Signaling Using Negative Allosteric Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the metabotropic glutamate (B1630785) receptor 1 (mGluR1) positive allosteric modulator (PAM), Ro 67-4853, and its modulation by negative allosteric modulators (NAMs). The experimental data presented herein demonstrates how NAMs can be utilized to confirm the specific effects of this compound on mGluR1-mediated signaling pathways.
Introduction to this compound and mGluR1 Allosteric Modulation
This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 1 (mGluR1).[1][2] As a PAM, it does not directly activate the receptor but enhances the receptor's response to the endogenous agonist, glutamate.[1] This modulation occurs through binding to an allosteric site within the transmembrane domain of the receptor.[1] The effects of this compound on mGluR1 signaling are multifaceted, leading to the potentiation of downstream pathways such as intracellular calcium mobilization, extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, and cyclic adenosine (B11128) monophosphate (cAMP) production.[3][4]
To ascertain that the observed effects of this compound are indeed mediated by its action on mGluR1, specific negative allosteric modulators are employed. These NAMs bind to an allosteric site on the receptor, often in a non-competitive manner, and inhibit the receptor's function. By demonstrating that a selective mGluR1 NAM can block the effects of this compound, researchers can confirm the on-target activity of the PAM. This guide focuses on the use of well-characterized mGluR1 NAMs, including R214127, CPCCOEt, and JNJ16259685, to validate the effects of this compound.
Data Presentation: Quantitative Comparison of this compound and its Antagonism by mGluR1 NAMs
The following tables summarize the quantitative data from key in vitro experiments demonstrating the potentiation of mGluR1 signaling by this compound and the inhibitory effects of mGluR1 NAMs.
Table 1: Potentiation of mGluR1-Mediated Signaling by this compound
| Signaling Pathway | Agonist | This compound Concentration | Effect of this compound | EC50 of this compound | Reference |
| Calcium Mobilization | Glutamate | 1 µM | ~15-fold leftward shift in glutamate concentration-response curve | 10.0 ± 2.4 nM | [3][4] |
| ERK1/2 Phosphorylation | None (Agonist-independent) | N/A | Agonist-like activation | 9.2 ± 6.2 nM | [4] |
| cAMP Production | Glutamate | 500 nM | ~16-fold leftward shift in glutamate concentration-response curve | 11.7 ± 2.4 µM | [4] |
Table 2: Inhibition of this compound-Mediated Effects by mGluR1 Negative Allosteric Modulators
| Signaling Pathway | PAM | NAM | NAM Concentration | Observed Inhibition | Reference |
| ERK1/2 Phosphorylation | This compound (1 µM) | R214127 | 100 nM | Complete inhibition of this compound-induced phosphorylation | [4] |
| cAMP Production | This compound | R214127 | Not specified | Inhibition of this compound-induced cAMP production | [4] |
| Intracellular Calcium Mobilization | Glutamate + this compound | CPCCOEt | Not specified | Inhibition of potentiation by this compound | [5] |
| Glutamate-induced Ca2+ response | Glutamate | JNJ16259685 | N/A | Potent non-competitive antagonism (IC50 = 0.55 nM) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Intracellular Calcium Mobilization Assay
This protocol is designed to measure the effect of this compound on glutamate-induced intracellular calcium mobilization and its inhibition by an mGluR1 NAM.
Materials:
-
Baby Hamster Kidney (BHK) cells stably expressing rat mGluR1a[4]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418)
-
Fura-2 AM (acetoxymethyl ester)
-
HEPES-buffered saline (HBS)
-
Glutamate
-
This compound
-
mGluR1 NAM (e.g., CPCCOEt)
-
Fluorescence plate reader capable of ratiometric measurements (e.g., FlexStation)
Procedure:
-
Cell Culture: Culture BHK-mGluR1a cells in DMEM supplemented with 10% FBS and 500 µg/mL G418.
-
Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates at a density that allows them to reach confluence on the day of the assay.
-
Dye Loading: On the day of the assay, wash the cells with HBS. Load the cells with 4 µM Fura-2 AM in HBS for 60 minutes at 37°C.
-
Washing: After incubation, wash the cells twice with HBS to remove extracellular dye.
-
Compound Preparation: Prepare serial dilutions of glutamate. Prepare a fixed concentration of this compound and the mGluR1 NAM.
-
Assay:
-
To determine the potentiating effect of this compound, pre-incubate the cells with a fixed concentration of this compound (e.g., 1 µM) for 10 minutes.[4]
-
To test for antagonism, pre-incubate the cells with the mGluR1 NAM for a specified time before adding this compound, followed by the glutamate challenge.
-
-
Measurement: Use a fluorescence plate reader to measure the ratio of Fura-2 fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.[7]
-
Data Analysis: The change in the 340/380 nm fluorescence ratio reflects the change in intracellular calcium concentration. Plot the response against the logarithm of the glutamate concentration to generate concentration-response curves and determine EC50 values.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the procedure to assess the agonist-like effect of this compound on ERK1/2 phosphorylation and its blockade by an mGluR1 NAM.
Materials:
-
BHK-mGluR1a cells
-
Serum-free DMEM
-
This compound
-
mGluR1 NAM (e.g., R214127)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Culture BHK-mGluR1a cells to near confluence. Serum-starve the cells for 4-12 hours in serum-free DMEM prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment:
-
Cell Lysis: After treatment, place the plates on ice, aspirate the media, and lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: mGluR1 signaling pathway and points of allosteric modulation.
Caption: General experimental workflow for assessing mGluR1 modulation.
Caption: Logical framework for confirming this compound's mechanism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ionbiosciences.com [ionbiosciences.com]
A Researcher's Guide to Control Experiments for Ro 67-4853, a Positive Allosteric Modulator of mGluR1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ro 67-4853, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), and its alternatives. It emphasizes the critical role of control experiments in accurately interpreting data from studies involving this compound. This compound enhances the receptor's response to the endogenous ligand glutamate, making it a valuable tool for studying mGluR1 function and a potential therapeutic agent for neurological and psychiatric disorders.[1][2] Proper experimental design with rigorous controls is paramount to validating findings related to its activity.
Understanding the Mechanism of this compound
This compound binds to an allosteric site on the mGluR1 receptor, distinct from the glutamate binding site. This binding event induces a conformational change that increases the affinity and/or efficacy of glutamate, thereby potentiating the receptor's downstream signaling cascades.[3] It is important to note that while often referred to as a potentiator, in some cellular contexts, this compound has been shown to act as a direct agonist, for instance, in the phosphorylation of ERK1/2.[3] This dual activity underscores the necessity of comprehensive control experiments to delineate its precise effects in a given system.
Essential Control Experiments for this compound Studies
To ensure the specificity and validity of experimental results, a panel of control experiments is indispensable. These controls help to attribute the observed effects directly to the modulation of mGluR1 by this compound.
-
Vehicle Control: The most fundamental control involves administering the vehicle solution (the solvent in which this compound is dissolved, e.g., DMSO) to a parallel experimental group. This accounts for any effects of the solvent on the experimental outcome.[4]
-
Negative Allosteric Modulators (NAMs) and Antagonists: To confirm that the effects of this compound are mediated through mGluR1, co-application with a selective mGluR1 NAM or antagonist is crucial. CPCCOEt is a widely used non-competitive mGluR1 antagonist that can be used to block the effects of this compound.[5][6] An orthosteric antagonist, such as LY341495, can also be employed to demonstrate that the potentiation is dependent on glutamate binding.[3]
-
mGluR1 Knockout/Knockdown Models: The most definitive control to demonstrate target specificity is the use of mGluR1 knockout mice or cells with knocked-down mGluR1 expression.[7][8] In these models, the effects of this compound should be absent or significantly diminished.
-
Counterscreening against Related Receptors: this compound has been reported to have some activity at mGluR5, another group I mGlu receptor.[9][10] Therefore, it is important to perform counterscreens using cell lines expressing mGluR5 to assess the selectivity of the observed effects.
Performance Comparison with Alternative mGluR1 Modulators
Several other PAMs for mGluR1 have been developed, each with distinct properties. A comparative analysis is essential for selecting the most appropriate tool for a specific research question.
| Compound | Type | Key Characteristics | Reference(s) |
| This compound | mGluR1 PAM | Active at both human and rat mGluR1. Also shows some activity at mGluR5. Can act as a full agonist for ERK1/2 phosphorylation. | [3][9][11] |
| Ro 67-7476 | mGluR1 PAM | Selective for mGluR1. Inactive at human mGluR1 in some assays. Also acts as a full agonist for ERK1/2 phosphorylation. | [3][9] |
| Ro 01-6128 | mGluR1 PAM | Inactive at human mGluR1. Acts as a full agonist for ERK1/2 phosphorylation. | [3][9] |
| VU0483605 | mGluR1 PAM | Newer generation PAM with excellent selectivity and brain-penetrant properties. Active at both human and rat mGluR1. | [9] |
| CPCCOEt | mGluR1 NAM | A non-competitive antagonist used as a control to block mGluR1 activity. | [5][6] |
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize this compound and its alternatives.
In Vitro Calcium Mobilization Assay
This assay is a primary method for quantifying the potentiation of glutamate-induced mGluR1 activation.
-
Cell Culture: Use a stable cell line recombinantly expressing human or rat mGluR1 (e.g., HEK293 or BHK cells).
-
Dye Loading: Plate the cells in a 384-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A "double-addition" protocol is used. First, add this compound or another modulator at various concentrations (or vehicle) to the wells and incubate for a predetermined time (e.g., 2-5 minutes).
-
Glutamate Stimulation: Add varying concentrations of glutamate to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the glutamate concentration. Fit a sigmoidal dose-response curve to the data to determine the EC50 (concentration of glutamate that elicits a half-maximal response) and Emax (maximal response). The leftward shift in the EC50 value in the presence of the PAM indicates potentiation.[12][13]
Electrophysiology (Whole-Cell Patch-Clamp)
This technique provides a functional measure of how this compound modulates mGluR1-mediated synaptic currents in a more physiologically relevant context.
-
Brain Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cerebellum) from a rodent.
-
Recording Setup: Transfer a slice to a recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a target neuron (e.g., a Purkinje cell in the cerebellum).
-
Baseline Recording: Record baseline mGluR1-mediated excitatory postsynaptic currents (EPSCs) in response to synaptic stimulation or direct application of glutamate.
-
PAM Application: Bath-apply this compound to the slice.
-
Post-PAM Recording: Record the potentiated EPSCs using the same stimulation protocol.
-
Data Analysis: Compare the amplitude and/or area of the EPSCs before and after the application of this compound to quantify the degree of potentiation.[9]
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Simplified mGluR1 signaling pathway.
Caption: Logical workflow for control experiments.
By implementing these control experiments and considering the comparative performance of alternative modulators, researchers can generate robust and reproducible data, ultimately advancing our understanding of mGluR1 and its role in health and disease.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Modulation of Mutant mGlu1 Receptors Derived from Deleterious GRM1 Mutations Found in Schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ | MDPI [mdpi.com]
- 7. Regulation of synaptic plasticity by mGluR1 studied in vivo in mGluR1 mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation of receptor occupancy of metabotropic glutamate receptor subtype 1 (mGluR1) in mouse brain with in vivo activity of allosteric mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Confirming Ro 67-4853's Action on mGluR1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ro 67-4853 with other mGluR1 modulators, supported by experimental data and detailed protocols. This guide will enable you to design and execute experiments to confidently verify the activity of this compound on the metabotropic glutamate (B1630785) receptor 1 (mGluR1).
This compound is a well-established positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).[1][2][3] Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to the endogenous ligand, glutamate.[2][4] This guide will delve into the experimental methods required to confirm this activity and compare this compound's performance with alternative mGluR1 modulators.
Comparative Analysis of mGluR1 Modulators
To provide a clear comparison, the following table summarizes the quantitative data for this compound and other relevant mGluR1 modulators. This data is crucial for selecting the appropriate compound for your research needs.
| Compound | Type | Potency (EC50/IC50) | Selectivity | Key Characteristics |
| This compound | PAM | pEC50 = 7.16 (rat mGluR1a)[2][3]; ~15-fold leftward shift of glutamate EC50 in cAMP assay[3][5]; EC50 = 10.7 nM (rat, calcium mobilization)[5]; EC50 = 9.2 nM (rat, ERK1/2 phosphorylation)[5] | Active at both mGluR1 and mGluR5, indicating lower selectivity.[5][6] | First-generation mGluR1 PAM; also acts as a full agonist for ERK1/2 phosphorylation.[5] |
| Ro 67-7476 | PAM | EC50 = 60.1 nM (rat)[5] | Selective for mGluR1.[5] | Another first-generation PAM; inactive at human mGluR1 in some assays.[5] |
| VU0483605 | PAM | EC50 = 350 nM | High selectivity for mGluR1 over other mGluR subtypes. | A newer generation, brain-penetrant mGluR1 PAM with improved selectivity.[5] |
| BAY 36-7620 | Antagonist/ Inverse Agonist | IC50 = 160 nM[1][2][7] | Selective for mGluR1.[2][7] | A non-competitive antagonist that can also act as an inverse agonist, inhibiting the constitutive activity of mGluR1a.[2][7] |
Understanding the mGluR1 Signaling Pathway
mGluR1 is a G-protein coupled receptor (GPCR) that primarily signals through the Gqα subunit. Upon activation by glutamate, Gqα activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. This calcium release is a key downstream signaling event and is often used to measure mGluR1 activation. Further downstream, mGluR1 activation can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels.[8]
Experimental Protocols to Confirm this compound Activity
To confirm that this compound acts on mGluR1, a series of in vitro assays are typically performed. These assays are designed to measure the potentiation of the glutamate response in the presence of the compound.
Intracellular Calcium Mobilization Assay
This is a primary functional assay to characterize mGluR1 PAMs. It measures the increase in intracellular calcium concentration following receptor activation in cells recombinantly expressing mGluR1.
Detailed Protocol:
-
Cell Culture:
-
Culture Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the rat or human mGluR1a receptor in a suitable medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM at 1-5 µM) and probenecid (B1678239) (e.g., 2.5 mM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
Wash the cells 2-3 times with assay buffer to remove extracellular dye.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of L-glutamate in the assay buffer at a concentration that elicits a submaximal response (e.g., EC20), which should be predetermined.
-
-
Assay Performance:
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the this compound dilutions (or vehicle control) to the wells and incubate for a specified period (e.g., 5-15 minutes).
-
Add the EC20 concentration of L-glutamate to all wells.
-
Immediately begin kinetic fluorescence measurements (Excitation: ~490 nm, Emission: ~525 nm) for at least 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the concentration-response curve for this compound to determine its EC50 for potentiation.
-
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream event in the mGluR1 signaling cascade. It can be used to further characterize the functional activity of this compound.
Detailed Protocol (using Western Blot):
-
Cell Culture and Treatment:
-
Culture cells expressing mGluR1 as described for the calcium mobilization assay.
-
Serum-starve the cells for several hours to overnight to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of glutamate for a specific time (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2 or a loading control like β-actin or GAPDH.[9]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 or loading control signal.
-
Plot the concentration-response curve to determine the EC50 of this compound.
-
Conclusion
By employing the detailed protocols for calcium mobilization and ERK1/2 phosphorylation assays, researchers can effectively confirm and quantify the positive allosteric modulatory activity of this compound on mGluR1. The comparative data presented in this guide allows for an informed selection of the most appropriate mGluR1 modulator for specific research questions, considering factors such as potency, selectivity, and species-specific activity. This systematic approach will ensure robust and reproducible results in the investigation of mGluR1 function and its potential as a therapeutic target.
References
- 1. BAY 36-7620 - Wikipedia [en.wikipedia.org]
- 2. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Converging signal on ERK1/2 activity regulates group I mGluR-mediated Arc transcription - PMC [pmc.ncbi.nlm.nih.gov]
Navigating mGluR1 Modulation: A Comparative Analysis of Ro 67-4853 in the Context of mGluR1 Knockout Models
For researchers and drug development professionals, understanding the specificity and activity of pharmacological tools is paramount. This guide provides a comparative analysis of Ro 67-4853, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). The central theme is its activity profile, particularly in the context of mGluR1 knockout models, which are the gold standard for verifying on-target effects.
While direct experimental studies detailing the administration of this compound to mGluR1 knockout mice were not identified in a comprehensive literature search, the foundational principle of its mechanism of action allows for a strong predictive analysis. As a PAM, this compound enhances the function of the mGluR1 receptor in the presence of an agonist like glutamate.[1][2] In a knockout model where the mGluR1 receptor is absent, it is expected that this compound would exhibit no pharmacological effect. Any observed activity in such a model would suggest potential off-target interactions. This guide will therefore focus on the established activity of this compound at the mGluR1 receptor and compare it with other relevant modulators, providing the basis for why its effects are anticipated to be null in a knockout setting.
Comparative Efficacy of mGluR1 Positive Allosteric Modulators
The following table summarizes the in vitro potency and efficacy of this compound in comparison to other first-generation and more recent mGluR1 PAMs. This data highlights the specific and potent action of this compound on its intended target.
| Compound | Class/Series | Potency (pEC50/EC50) for Potentiation | Efficacy/Maximal Potentiation | Selectivity Profile & Key Properties |
| This compound | First-Generation | pEC50 = 7.16 (rat mGluR1a)[1] | ~15-fold leftward shift in Glutamate EC50 (cAMP assay)[3] | Active at both human and rat mGluR1. Also shows activity at mGluR5, indicating lower selectivity compared to newer compounds. Acts as a full agonist for ERK1/2 phosphorylation.[1][4][5] |
| Ro 67-7476 | First-Generation | EC50 = 60.1 nM (rat)[4] | ~3- to 5-fold leftward shift in Glutamate EC50[4] | Selective for rat mGluR1. Notably inactive at human mGluR1 in some assays.[4][5] |
| Ro 01-6128 | First-Generation | EC50 = 104.2 nM (rat)[4] | ~3-fold leftward shift in Glutamate EC50 (cAMP assay)[3] | Inactive at human mGluR1.[5] |
| VU-71 | CDPPB Analog | - | Potentiates mGluR1 responses | Selective for mGluR1 over mGluR5.[2][6] |
| CPPHA | Dual mGlu1/mGlu5 PAM | - | Potentiates mGluR1 responses | Binds to a secondary allosteric site.[7][8] |
Signaling Pathways and Experimental Workflows
To understand the action of this compound, it is crucial to visualize its place within the mGluR1 signaling cascade and the typical experimental workflow used to assess its activity.
The diagram above illustrates how this compound, as a PAM, facilitates the activation of the mGluR1 receptor by glutamate, leading to downstream signaling events such as intracellular calcium release and ERK1/2 phosphorylation.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
A Comparative Analysis of Ro 67-4853 and Newer mGluR1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation metabotropic glutamate (B1630785) receptor 1 (mGluR1) positive allosteric modulator (PAM), Ro 67-4853, with a newer-generation PAM, VU0483605. The focus is on efficacy, potency, and selectivity, supported by experimental data to assist researchers in selecting appropriate chemical tools for their studies.
The metabotropic glutamate receptor 1 (mGluR1) is a Class C G-protein coupled receptor (GPCR) that plays a vital role in modulating neuronal excitability and synaptic plasticity.[1] Its dysfunction has been linked to various neurological and psychiatric disorders, making it a key therapeutic target.[1] PAMs offer a nuanced approach to modulating mGluR1 activity by enhancing the receptor's response to the endogenous agonist, glutamate, rather than directly activating it.[1]
Comparative Efficacy and Potency of mGluR1 PAMs
The evolution of mGluR1 PAMs has led to significant improvements in potency, species selectivity, and pharmacokinetic profiles. While first-generation compounds like this compound demonstrated the therapeutic potential of mGluR1 modulation, they often have limitations such as off-target effects and species-specific activity.[1] Newer compounds, such as VU0483605, have been developed to address these shortcomings.
| Compound | Generation | Target(s) | Potency (EC₅₀) | Efficacy (% of Glutamate Max) | Key Characteristics |
| This compound | First | mGluR1, mGluR5 | 10.7 nM (rat mGluR1)[1] | ~15-fold shift in Glu EC₅₀ (cAMP assay)[1] | Active at both mGluR1 and mGluR5, indicating lower selectivity; acts as a full agonist for ERK1/2 phosphorylation (EC₅₀ = 9.2 nM).[1][2] |
| VU0483605 | Newer | mGluR1 | 390 nM (human mGluR1)[1][3][4], 356 nM (rat mGluR1)[1][3][4] | 113 ± 5%[1][4] | Excellent selectivity; inactive at mGlu4 (EC₅₀ >10 µM) and other mGluRs; brain-penetrant.[1][4] |
Signaling Pathways and Mechanism of Action
Activation of mGluR1 by glutamate is potentiated by PAMs. This primarily initiates a signaling cascade via coupling to Gαq/11 proteins.[1][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with the elevated Ca²⁺, activates Protein Kinase C (PKC).[1][5] Downstream of this, the extracellular signal-regulated kinase (ERK1/2) pathway can also be activated.[1][2]
Interestingly, some first-generation PAMs, including this compound, have been shown to act as full agonists for ERK1/2 phosphorylation even in the absence of an orthosteric agonist, a feature that may not be desirable for therapeutic applications and is not observed with newer PAMs like VU0483605.[1][2]
Experimental Protocols
The characterization and comparison of mGluR1 PAMs are predominantly conducted using standardized in vitro assays.
Intracellular Calcium Mobilization Assay
This high-throughput assay is a primary method for screening and characterizing mGluR1 PAMs by measuring the potentiation of glutamate-induced intracellular calcium release.
-
Cell Culture: Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells that stably express the human or rat mGluR1a receptor are cultured in 384-well plates until they reach approximately 80-90% confluency.[1]
-
Dye Loading: The growth medium is aspirated, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Subsequently, cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for about one hour at 37°C.[1]
-
Compound Addition: A fluorescent imaging plate reader (FLIPR) is used to add varying concentrations of the PAM, followed by the addition of a sub-maximal (EC₂₀) concentration of glutamate.
-
Data Acquisition: The instrument monitors the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence is used to determine the EC₅₀ of the PAM, which is the concentration that produces 50% of the maximal potentiation of the glutamate response.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a detailed assessment of how PAMs modulate mGluR1-mediated ion channel activity and synaptic currents in neurons.[1]
-
Slice Preparation: Acute brain slices (e.g., from the hippocampus or cerebellum) are prepared from rodents.[1]
-
Recording Setup: A slice is transferred to a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). A neuron is visualized under a microscope, and a glass micropipette forms a high-resistance seal with the cell membrane to achieve a whole-cell configuration.[1][6]
-
Baseline Recording: Baseline mGluR1-mediated excitatory postsynaptic currents (EPSCs) are recorded in response to the application of glutamate or electrical stimulation of afferent pathways.[1]
-
PAM Application: The mGluR1 PAM is applied to the brain slice through the perfusing aCSF.[1]
-
Post-Modulator Recording: The same stimulation protocol is repeated to measure the potentiation of the mGluR1-mediated EPSC.[1]
-
Data Analysis: The amplitude and/or area of the EPSC before and after the application of the PAM are compared to quantify the degree of potentiation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Patch-walking, a coordinated multi-pipette patch clamp for efficiently finding synaptic connections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Interaction of Ro 67-4853 and Other Allosteric Modulators with mGluR5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ro 67-4853 and other representative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). The data presented herein is intended to serve as a valuable resource for researchers investigating the pharmacology of mGluR5 and for professionals involved in the development of novel therapeutics targeting this receptor.
Introduction to mGluR5 and Allosteric Modulation
The metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders. Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (glutamate) binds. These modulators can be classified as:
-
Positive Allosteric Modulators (PAMs): Enhance the receptor's response to glutamate.
-
Negative Allosteric Modulators (NAMs): Inhibit the receptor's response to glutamate.
-
Silent Allosteric Modulators (SAMs): Bind to the allosteric site without affecting the receptor's response to glutamate but can block the binding of other allosteric modulators.
This guide focuses on this compound, a compound that has been characterized as a positive allosteric modulator of group I mGlu receptors, which include mGluR1 and mGluR5.[1][2] Its activity at mGluR5 is compared with other well-established mGluR5 modulators: the PAM CDPPB , and the NAMs MPEP and Fenobam .
Quantitative Comparison of mGluR5 Modulators
The following tables summarize the key in vitro pharmacological parameters of this compound and other selected mGluR5 modulators. These values provide a quantitative basis for comparing their potency and binding affinity.
| Compound | Modulator Type | Assay | Species/Cell Line | Parameter | Value | Reference |
| This compound | PAM | Functional (cAMP) | BHK cells expressing rat mGluR1a | pEC50 (agonist) | 7.16 | [1] |
| Functional (Ca2+ mobilization) | Not Specified | EC50 (potentiation) | 11.7 µM | [3][4] | ||
| CDPPB | PAM | Radioligand Binding ([3H]MPEP) | Not Specified | Ki | 2.6 µM | [5] |
| Functional (Ca2+ mobilization) | Not Specified | EC50 | 113 nM | [5] | ||
| MPEP | NAM | Radioligand Binding ([3H]MPEP) | Rat brain membranes | Ki | 12 nM | [5] |
| Functional (PI Hydrolysis) | CHO cells expressing human mGluR5 | IC50 | 36 nM | [6] | ||
| Fenobam | NAM | Radioligand Binding | Rat and human mGluR5 | Kd | 54 nM (rat), 31 nM (human) | |
| Functional (constitutive activity) | In vitro | IC50 | 87 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay ([³H]MPEP Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace the radiolabeled mGluR5 NAM, [³H]MPEP, from the receptor.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4).
-
[³H]MPEP (radioligand).
-
Unlabeled MPEP (for non-specific binding).
-
Test compounds.
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-mGluR5 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate buffer for storage at -80°C.
-
Determine the protein concentration of the membrane preparation.[7]
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, various concentrations of the test compound, and a fixed concentration of [³H]MPEP (typically at or below its Kd).
-
For total binding wells, add only [³H]MPEP and assay buffer.
-
For non-specific binding wells, add [³H]MPEP and a high concentration of unlabeled MPEP (e.g., 10 µM).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[7]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.[7]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Functional Assay (Intracellular Calcium Mobilization using FLIPR)
This assay measures the ability of a test compound to modulate the increase in intracellular calcium concentration induced by a glutamate agonist in cells expressing mGluR5.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5.
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).
-
Glutamate or a specific mGluR5 agonist (e.g., Quisqualate).
-
Test compounds.
-
96- or 384-well black-walled, clear-bottom cell culture plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating:
-
Seed HEK293-mGluR5 cells into 96- or 384-well plates and incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for approximately 1 hour at 37°C to allow the dye to enter the cells.
-
-
FLIPR Assay:
-
Prepare a compound plate containing serial dilutions of the test compounds.
-
Prepare an agonist plate containing a fixed concentration of glutamate or an mGluR5 agonist (typically an EC20 or EC80 concentration, depending on whether PAM or NAM activity is being measured).
-
Place the cell plate, compound plate, and agonist plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
The test compound is then added from the compound plate, and the fluorescence is monitored over time.
-
Subsequently, the agonist is added from the agonist plate, and the change in fluorescence is recorded.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
For PAMs, the potentiation of the agonist-induced response is measured. The EC50 for potentiation is the concentration of the PAM that produces 50% of the maximal potentiation.
-
For NAMs, the inhibition of the agonist-induced response is measured. The IC50 is the concentration of the NAM that inhibits 50% of the agonist-induced response.
-
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate initiates a signaling cascade through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[8][9]
Caption: Simplified mGluR5 signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for mGluR5.
Caption: Workflow for a [3H]MPEP competition binding assay.
Experimental Workflow: Intracellular Calcium Mobilization Assay (FLIPR)
This diagram outlines the process of a functional assay to measure the effect of a test compound on mGluR5-mediated calcium signaling.
Caption: Workflow for an mGluR5 calcium mobilization assay.
Conclusion
This guide provides a comparative overview of this compound and other key allosteric modulators of mGluR5. The quantitative data, detailed experimental protocols, and visual workflows are intended to facilitate a deeper understanding of the pharmacological interactions at this important therapeutic target. The distinct profiles of these compounds highlight the diverse ways in which mGluR5 activity can be modulated, offering a range of tools for both basic research and drug discovery efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 9. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ro 67-4853 Cross-Reactivity with Metabotropic Glutamate Receptors
For Immediate Release
This guide provides a detailed comparison of the positive allosteric modulator (PAM) Ro 67-4853's cross-reactivity with other receptors, particularly within the metabotropic glutamate (B1630785) (mGlu) receptor family. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
Summary of this compound Receptor Activity
This compound is a well-characterized positive allosteric modulator of the metabotropic glutamate receptor 1 (mGluR1).[1] It enhances the receptor's response to the endogenous ligand, glutamate, by binding to an allosteric site distinct from the glutamate binding site. While it is a potent modulator of mGluR1, studies have shown that it also exhibits activity at other group I mGlu receptors, namely mGluR5.[1] This cross-reactivity is a critical consideration for studies requiring high selectivity.
Quantitative Comparison of this compound Activity
The following table summarizes the quantitative data on the potency of this compound and related compounds at rat mGluR1a, as determined by the potentiation of glutamate-induced calcium mobilization.
| Compound | EC50 (nM) for Potentiation of Glutamate Response at rat mGluR1a |
| This compound | 10.7 ± 1.2 |
| Ro 01-6128 | 104.2 ± 10.3 |
| Ro 67-7476 | 60.1 ± 3.4 |
Data sourced from a study measuring potentiation of glutamate-induced calcium release in BHK cells stably expressing rat mGluR1a.[2]
This compound has also been reported to have a pEC50 of 7.16 for the rat mGluR1a receptor.[1] Furthermore, it demonstrates activity at human mGluR1, a crucial detail for translational research.[3] In addition to its effect on calcium mobilization, this compound can act as a full agonist in the absence of an orthosteric agonist for the ERK1/2 signaling pathway.[4]
Signaling Pathways Modulated by this compound
This compound, as a PAM of mGluR1, modulates downstream signaling pathways upon activation of the receptor by an agonist like glutamate. Group I mGlu receptors, including mGluR1, are primarily coupled to Gαq proteins.[5] This coupling initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5] Furthermore, mGluR1 activation can influence other significant signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the production of cyclic adenosine (B11128) monophosphate (cAMP).[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Group I Metabotropic Glutamate Receptors by MAPK/ERK in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 7. Converging signal on ERK1/2 activity regulates group I mGluR-mediated Arc transcription - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Ro 67-4853
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 67-4853 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] As a member of the Group I mGluRs, mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability.[2][3] Its involvement in various physiological and pathological processes has made it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies, to aid researchers in its application.
In Vitro Effects of this compound
The in vitro activity of this compound has been extensively characterized, primarily focusing on its potentiation of mGluR1 signaling in various recombinant cell lines.
Mechanism of Action
This compound acts as a positive allosteric modulator, binding to a site on the mGluR1 distinct from the orthosteric glutamate-binding site.[4] This allosteric binding enhances the receptor's response to the endogenous agonist, glutamate.[5][6] It potentiates the receptor's function by increasing the potency of glutamate, leading to a leftward shift in the glutamate concentration-response curve.[1][7] this compound exhibits activity at both human and rat mGluR1 receptors.[8][9]
Signaling Pathways
The potentiation of mGluR1 by this compound impacts several key intracellular signaling pathways:
-
Intracellular Calcium Mobilization: In cells expressing mGluR1, this compound significantly potentiates glutamate-induced intracellular calcium release.[10] In BHK cells stably expressing mGluR1a, a 1 µM concentration of this compound can shift the glutamate concentration-response curve approximately 15-fold to the left.[5]
-
ERK1/2 Phosphorylation: this compound can act as a full agonist for the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in the absence of an orthosteric agonist.[11] In BHK cells, 1 µM of this compound has been shown to induce ERK1/2 phosphorylation, with the effect peaking at around 5 minutes.[5]
-
cAMP Accumulation: this compound potentiates glutamate-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation. In BHK cells expressing mGluR1a, 500 nM this compound can potentiate glutamate-induced cAMP production by approximately 15-fold.[5] It has also been observed to increase basal cAMP levels in the absence of glutamate.[5]
Quantitative Data Summary: In Vitro Effects
| Parameter | Cell Line | Assay | Value | Reference |
| pEC50 (rmGlu1a) | 7.16 | [12] | ||
| Glutamate CRC Shift (Ca2+ Mobilization) | BHK-mGluR1a | Calcium Mobilization | ~15-fold at 1 µM | [5] |
| EC50 (ERK1/2 Phosphorylation) | BHK-mGluR1a | ERK1/2 Phosphorylation | 9.2 ± 6.2 nM | [5] |
| Glutamate CRC Shift (cAMP Accumulation) | BHK-mGluR1a | cAMP Accumulation | ~15-fold at 500 nM | [5] |
| EC50 (Potentiation of S-DHPG in CA3 neurons) | Electrophysiology | 95 nM | [10] |
In Vivo Effects of this compound
While in vivo data for this compound is less abundant in publicly available literature compared to its in vitro profile, existing studies demonstrate its ability to modulate neuronal activity and synaptic function.
Modulation of Neuronal Activity
This compound has been shown to potentiate sensory synaptic responses in vivo. Specifically, it enhances the responses to repetitive vibrissa (whisker) stimulation, indicating its ability to modulate sensory processing in the brain.[5] This suggests that by enhancing mGluR1 signaling, this compound can amplify neuronal responses to sensory input.
Synaptic Plasticity
Pharmacokinetics and Behavioral Effects
Detailed pharmacokinetic parameters such as Cmax, Tmax, oral bioavailability, and brain-to-plasma ratio for this compound are not extensively reported in the available literature. Similarly, comprehensive behavioral studies in animal models of anxiety, depression, or motor coordination are not widely published. This represents a significant gap in the full characterization of this compound for in vivo applications.
Experimental Protocols
In Vitro Assays
1. Intracellular Calcium Mobilization Assay
-
Cell Culture: HEK293 or BHK cells stably expressing the mGluR1a receptor are cultured in 384-well plates until they reach 80-90% confluency.
-
Dye Loading: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
Compound Addition and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the addition of this compound or a vehicle control. After a short incubation, varying concentrations of glutamate are added, and the change in fluorescence, indicating intracellular calcium levels, is measured.
-
Data Analysis: The fluorescence data is used to generate concentration-response curves for glutamate in the presence and absence of this compound to determine the fold-shift in EC50.
2. ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: BHK cells stably expressing mGluR1a are grown in 6-well plates. Prior to the assay, cells are serum-starved for several hours. Cells are then treated with this compound at various concentrations for a specified time (e.g., 5 minutes).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of this compound.
3. cAMP Accumulation Assay
-
Cell Culture and Treatment: Cells expressing mGluR1a are plated in a multi-well format. Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with this compound followed by stimulation with glutamate.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit, which is often based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The results are used to generate concentration-response curves for glutamate in the presence and absence of this compound to quantify the potentiation of cAMP production.
In Vivo Experiment
In Vivo Electrophysiology (Whisker Stimulation Model - Representative Protocol)
-
Animal Preparation: A rat is anesthetized, and its head is fixed in a stereotaxic frame. A craniotomy is performed over the barrel cortex, the brain region that processes whisker sensory information.
-
Drug Administration: this compound or vehicle is administered systemically (e.g., via intraperitoneal injection) or locally into the brain region of interest.
-
Electrode Implantation: A recording electrode is lowered into the barrel cortex to monitor neuronal activity (single-unit or local field potentials).
-
Whisker Stimulation: Individual whiskers are deflected using a computer-controlled stimulator.
-
Data Recording and Analysis: Neuronal responses to whisker stimulation are recorded before and after the administration of this compound. The firing rate, latency, and magnitude of the neuronal responses are analyzed to determine the effect of the compound on sensory processing.
Visualizations
Signaling Pathways of this compound
Caption: Simplified signaling cascade of mGluR1 potentiation by this compound.
Experimental Workflow: In Vitro ERK1/2 Phosphorylation Assay
Caption: Workflow for determining ERK1/2 phosphorylation via Western blot.
Conclusion
This compound is a well-characterized positive allosteric modulator of mGluR1 with robust in vitro activity. It effectively potentiates mGluR1 signaling through multiple downstream pathways, making it a valuable tool for studying the function of this receptor. While its in vivo effects on neuronal activity are evident, a comprehensive understanding of its pharmacokinetic profile and behavioral consequences in animal models remains an area for further investigation. This guide provides a foundational understanding of this compound's properties to assist researchers in designing and interpreting experiments aimed at elucidating the role of mGluR1 in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Behavioral effects of neuropeptides in rodent models of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. intracellular calcium assay [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 7. 3.4. Western Blotting and Detection [bio-protocol.org]
- 8. genecards.org [genecards.org]
- 9. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
A Comparative Guide to the Reproducibility of mGluR1 PAMs: Ro 67-4853 in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the positive allosteric modulator (PAM) Ro 67-4853 with other alternatives for the metabotropic glutamate (B1630785) receptor 1 (mGluR1). The focus is on the reproducibility of experimental outcomes, supported by quantitative data and detailed methodologies.
This compound is a well-characterized positive allosteric modulator of the metabotropic glutamate receptor 1 (mGluR1), a key target in neuroscience research and drug development.[1][2] While it has been instrumental in elucidating the role of mGluR1 in various physiological and pathological processes, its experimental utility and the reproducibility of findings are influenced by its pharmacological profile, including its activity at other receptors and potential species-specific effects. This guide compares this compound with other first-generation and newer mGluR1 PAMs, providing a framework for selecting the most appropriate tool for specific research needs.
Comparative Efficacy and Potency of mGluR1 PAMs
The performance of this compound and its alternatives is typically assessed through in vitro assays that measure downstream signaling events following mGluR1 activation. The most common of these are intracellular calcium mobilization, extracellular signal-regulated kinase (ERK1/2) phosphorylation, and cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays. The reproducibility of experiments using these PAMs can be inferred from the consistency of their potency (EC₅₀) and efficacy (maximal response) values across different studies and experimental conditions.
Intracellular Calcium Mobilization
This high-throughput assay is a primary method for characterizing mGluR1 PAMs. It measures the potentiation of glutamate-induced intracellular calcium release in cell lines expressing the receptor.[3]
| Compound | Generation | Potency (EC₅₀, rat) | Fold Shift in Glutamate EC₅₀ | Selectivity | Key Remarks |
| This compound | First | 10.7 nM[3] | ~15-fold (in cAMP assay)[1][3] | Active at mGluR1 and mGluR5[3] | Acts as a full agonist for ERK1/2 phosphorylation.[3] |
| VU0483605 | Newer | Not explicitly stated, but potent | Not explicitly stated | High selectivity for mGluR1[3] | Brain-penetrant; active at both rat and human mGluR1.[3] |
| Ro 67-7476 | First | 60.1 nM[3] | ~3- to 5-fold[3] | Selective for mGluR1 | Inactive at human mGluR1 in some assays.[3] |
| Ro 01-6128 | First | 104.2 nM[3] | ~3-fold (in cAMP assay)[3] | Selective for mGluR1 | Inactive at human mGluR1.[3] |
| CPPHA | Not explicitly stated | Not explicitly stated | Dual mGluR1/mGluR5 PAM[4] | Proposed to bind to a secondary allosteric site.[4] |
ERK1/2 Phosphorylation
Activation of the ERK1/2 signaling pathway is another key downstream event of mGluR1 activation.
| Compound | Agonist Activity | Potency (EC₅₀ for ERK1/2 phosphorylation) |
| This compound | Full agonist[1][3] | 9.2 nM[3] |
| Ro 67-7476 | Full agonist[3] | 163.3 nM[3] |
| Ro 01-6128 | Full agonist[3] | 247.9 nM[3] |
cAMP Accumulation
mGluR1 can also couple to Gαs, leading to the stimulation of cAMP production.
| Compound | Effect on Glutamate-induced cAMP accumulation (at 500 nM) | Effect on Basal cAMP Levels |
| This compound | 15-fold potentiation[1] | Increases basal cAMP production, suggesting partial agonist activity.[1] |
| Ro 67-7476 | 3-fold potentiation[1] | Minimal effect.[1] |
| Ro 01-6128 | 3-fold potentiation[1] | Minimal effect.[1] |
Experimental Protocols
Reproducibility is critically dependent on standardized and well-documented experimental protocols. Below are detailed methodologies for the key assays cited.
Intracellular Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release in a recombinant cell line expressing the mGluR1 receptor.[3]
1. Cell Culture:
-
Use Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the human or rat mGluR1a receptor.[3]
-
Culture cells to approximately 80-90% confluency in 384-well plates.[3]
2. Dye Loading:
-
Remove the growth medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[3]
-
Load the cells with a calcium-sensitive dye, such as Fluo-4 AM.[5]
3. Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of the PAM (e.g., this compound).
-
Add the PAM dilutions to the wells and incubate.
-
Add a fixed, sub-maximal concentration (e.g., EC₂₀) of glutamate.
-
Immediately measure the kinetic fluorescence response using a fluorescence plate reader.[5]
4. Data Analysis:
-
Calculate the change in fluorescence to determine the potentiation of the glutamate response by the PAM.
References
- 1. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Ro 67-4853 and Other mGluR1 Positive Allosteric Modulators for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the robust investigation of therapeutic targets. This guide provides a comprehensive benchmark of Ro 67-4853, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), against other notable first-generation and newer research tools. The data presented herein, supported by detailed experimental protocols, aims to facilitate informed decisions in the selection of the most suitable compound for specific research applications.
This compound is a well-characterized PAM of mGluR1, a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and neuronal excitability.[1] As a PAM, this compound enhances the receptor's response to the endogenous agonist, glutamate, by binding to an allosteric site on the transmembrane domain (TMD) of the receptor.[2][3][4] This guide compares this compound with other mGluR1 PAMs: Ro 01-6128, Ro 67-7476, and the more recently developed VU0483605.
Quantitative Performance Comparison
The following table summarizes the key in vitro pharmacological parameters of this compound and its comparators. Data is compiled from studies in recombinant cell lines expressing either rat (r) or human (h) mGluR1.
| Compound | Generation | Potency (EC₅₀/pEC₅₀) | Glutamate EC₅₀ Fold Shift | Species Activity | Selectivity | Agonist Activity (ERK1/2 Phosphorylation) |
| This compound | First | pEC₅₀ = 7.16 (rmGlu1a)[2][3] | ~15-fold (cAMP assay)[5][6] | Active at hmGlu1, rmGlu1[2][3] | Active at mGluR5, lower selectivity[5][7] | Full agonist (EC₅₀ = 9.2 nM)[5][8] |
| Ro 01-6128 | First | EC₅₀ = 104.2 nM (rat)[5][8] | ~3-fold (cAMP assay)[5][7] | Inactive at hGluR1[5][7] | Selective for mGluR1 | Full agonist (EC₅₀ = 247.9 nM)[5][8] |
| Ro 67-7476 | First | EC₅₀ = 60.1 nM (rat)[5][8] | ~3- to 5-fold[5] | Inactive at hGluR1 in some assays[5][7] | Selective for mGluR1 | Full agonist (EC₅₀ = 163.3 nM)[5][8] |
| VU0483605 | VU0483605 Series | EC₅₀ = 390 nM (human), 356 nM (rat)[5] | Not explicitly stated as fold-shift | Robust and comparable potency at rat and human mGluR1[5][7] | Excellent selectivity; inactive at mGluR4 (EC₅₀ >10 µM) and other mGluRs[5][7] | Not reported as a full agonist |
Key Insights from Comparative Data
First-generation mGluR1 PAMs, including this compound, exhibit high potency, particularly at rat mGluR1. However, their utility in translational research can be limited by species-specific activity and off-target effects.[5][7] For instance, Ro 01-6128 and Ro 67-7476 are inactive at human mGluR1.[5][7] While this compound is active at both rat and human receptors, it also modulates mGluR5, indicating lower selectivity.[5][7]
A significant characteristic of these first-generation compounds is their activity as full agonists in downstream signaling pathways, such as ERK1/2 phosphorylation, even in the absence of an orthosteric agonist.[5][8] This intrinsic agonist activity may not be desirable for all therapeutic applications.
In contrast, newer compounds like VU0483605 demonstrate a significant improvement in pharmacological profile. VU0483605 shows comparable potency at both rat and human mGluR1 receptors, a crucial feature for translational studies.[5][7] Furthermore, its high selectivity for mGluR1 over other mGluR subtypes minimizes the potential for off-target effects.[5][7]
Signaling Pathways and Experimental Workflows
To understand the context of these compounds' actions, it is essential to visualize the mGluR1 signaling cascade and the experimental workflows used for their characterization.
Caption: Simplified mGluR1 signaling cascade.
The diagram above illustrates the canonical signaling pathway of mGluR1. Upon activation by glutamate and potentiation by a PAM like this compound, the receptor activates the Gαq/11 G-protein. This initiates a cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently modulate various cellular processes, including the ERK/MAPK pathway.
Caption: General experimental workflow for mGluR1 PAM characterization.
This workflow outlines the typical steps involved in characterizing mGluR1 PAMs. It begins with culturing cells that express the receptor, followed by preparing the assay, adding the test compounds, and acquiring data through specific functional assays.
Detailed Experimental Protocols
Intracellular Calcium Mobilization Assay
This high-throughput assay is a primary method for screening and characterizing mGluR1 PAMs by measuring the potentiation of glutamate-induced intracellular calcium release.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the human or rat mGluR1a receptor are cultured to approximately 80-90% confluency in 384-well plates.[5]
2. Dye Loading:
-
The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for approximately 1 hour at 37°C, allowing the dye to enter the cells.[5]
3. Compound Preparation and Addition:
-
Test compounds (e.g., this compound, VU0483605) are prepared at various concentrations.
-
The dye-loaded cell plate is placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument to establish a baseline fluorescence reading.
-
The test PAMs are added to the wells, and the plate is incubated for a defined period (e.g., 2-15 minutes).[5]
4. Glutamate Stimulation and Data Acquisition:
-
An EC₂₀ concentration of glutamate (the concentration that produces 20% of the maximal response) is then added to the wells to stimulate the receptor.
-
The fluorescence intensity is measured over time to record the intracellular calcium response.
5. Data Analysis:
-
The increase in fluorescence, corresponding to the rise in intracellular calcium, is quantified.
-
The potentiation by the PAM is calculated as the fold-shift in the glutamate EC₅₀ value or as a percentage of the maximal glutamate response.
ERK1/2 Phosphorylation Assay
This assay measures the activation of a key downstream signaling pathway to assess the agonist activity of the PAMs.
1. Cell Culture and Serum Starvation:
-
Cells expressing mGluR1 are cultured to confluency.
-
To reduce basal ERK1/2 phosphorylation, cells are serum-starved for 4-12 hours prior to the experiment.
2. Compound Treatment:
-
Cells are treated with varying concentrations of the mGluR1 PAMs (e.g., this compound) for a specific duration (e.g., 5 minutes) in the absence of an orthosteric agonist to determine intrinsic agonist activity.[8]
3. Cell Lysis and Protein Quantification:
-
After treatment, cells are lysed to extract proteins.
-
The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Subsequently, the membrane is stripped and re-probed with a primary antibody for total ERK1/2 to normalize for protein loading.
5. Detection and Quantification:
-
The protein bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.
-
EC₅₀ values for ERK1/2 phosphorylation are determined from concentration-response curves.[8]
Conclusion
This compound remains a valuable tool for studying mGluR1, particularly in rodent models. Its potency as a PAM and its ability to act as a full agonist in certain signaling pathways provide a strong pharmacological profile for specific experimental questions. However, for researchers focused on translational studies or requiring high selectivity and a lack of intrinsic agonism, newer generation compounds such as VU0483605 offer a more refined and advantageous profile. The choice of compound should be guided by the specific aims of the research, considering factors such as species, desired selectivity, and the signaling pathways of interest. This guide provides the necessary data and protocols to make an informed decision for advancing research in the field of mGluR1 modulation.
References
- 1. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ro 67-4853: A Comparative Analysis of a Positive Allosteric Modulator of Metabotropic Glutamate Receptor 1
Ro 67-4853 is a synthetic organic compound that functions as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] It is also reported to exhibit activity at the metabotropic glutamate receptor 5 (mGluR5).[2] This guide provides a comparative overview of this compound, summarizing its performance against other mGluR modulators based on available experimental data. Detailed methodologies for key experiments are also presented to aid researchers in the field of drug development and neuroscience.
Comparative Efficacy and Potency
This compound has been evaluated in several studies alongside other first-generation mGluR1 PAMs, such as Ro 67-7476 and Ro 01-6128. These compounds are often compared based on their potency in modulating the receptor's response to glutamate.
| Compound | Target(s) | Assay Type | Species | Potency (EC50/pEC50) | Efficacy | Reference |
| This compound | mGluR1, mGluR5 | Intracellular Ca2+ Mobilization | Rat | 10.7 nM (EC50) | ~15-fold shift in Glu EC50 | [3][4] |
| mGluR1a | cAMP Accumulation | Rat | 11.7 ± 2.4 µM (EC50) | 15-fold potentiation | [5] | |
| mGluR1a | Electrophysiology (CA3 neurons) | Rat | 95 nM (EC50) | 637 ± 72% of control | [2] | |
| mGluR1a | - | Rat | 7.16 (pEC50) | - | ||
| Ro 67-7476 | mGluR1 | Intracellular Ca2+ Mobilization | Rat | 60.1 ± 3.4 nM (EC50) | 3 to 5-fold potentiation | [4] |
| mGluR1a | cAMP Accumulation | Rat | 17.7 ± 0.2 µM (EC50) | 3-fold potentiation | [5] | |
| Ro 01-6128 | mGluR1 | Intracellular Ca2+ Mobilization | Rat | 104.2 ± 10.3 nM (EC50) | 3 to 5-fold potentiation | [4] |
| mGluR1a | cAMP Accumulation | Rat | 21.5 ± 1.8 µM (EC50) | 3-fold potentiation | [5] | |
| mGluR1a | Electrophysiology (CA3 neurons) | Rat | 1.1 µM (EC50) | 333 ± 34% of control | [2] | |
| VU0483605 | mGluR1 | - | Rat & Human | - | Robust and comparable potency | [3] |
| CDPPB | mGluR5 | - | - | - | Selective positive allosteric modulator of mGluR5 | [6] |
| MPEP | mGluR5 | - | - | - | Negative allosteric modulator | [6] |
| Fenobam | mGluR5 | - | - | - | Negative allosteric modulator | [6] |
| Basimglurant | mGluR5 | - | - | - | Negative allosteric modulator | [6] |
| MTEP | mGluR5 | - | - | - | Negative allosteric modulator | [6] |
Note: EC50 (half-maximal effective concentration) and pEC50 (-log(EC50)) are measures of potency. A lower EC50 or a higher pEC50 value indicates greater potency. Efficacy refers to the maximum response a compound can produce.
Studies indicate that while this compound demonstrates high potency at the rat mGluR1, a notable characteristic is its activity at mGluR5, which distinguishes it from more selective first-generation PAMs like Ro 67-7476.[2][3] Furthermore, some early mGluR1 PAMs, including Ro 67-7476 and Ro 01-6128, have been reported to be inactive at the human mGluR1 receptor, a significant consideration for translational research.[3] In contrast, newer compounds like VU0483605 show comparable potency at both rat and human mGluR1 receptors, highlighting advancements in the development of more translatable mGluR1 modulators.[3]
This compound has also been shown to act as a full agonist for ERK1/2 phosphorylation with an EC50 of 9.2 nM.[3] In studies measuring cAMP accumulation, this compound not only potentiated glutamate-induced responses but also increased basal cAMP levels, suggesting potential partial agonist activity at mGluR1.[5]
Experimental Protocols
The characterization and comparison of mGluR1 PAMs rely on standardized in vitro assays. The following are detailed protocols for key experiments cited in the literature.
This high-throughput assay is a primary method for screening and characterizing mGluR1 PAMs by measuring the potentiation of glutamate-induced intracellular calcium release in recombinant cell lines expressing the receptor.[3]
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the human or rat mGluR1a receptor are cultured to approximately 80-90% confluency in 384-well plates.[3]
2. Dye Loading:
-
The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[3]
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for a specified time at 37°C to allow for dye uptake.
3. Compound Application:
-
After dye loading, the cells are washed again with the assay buffer.
-
The test compounds (e.g., this compound, Ro 67-7476) are added to the wells at various concentrations.
4. Glutamate Challenge and Signal Detection:
-
Following a brief incubation with the test compound, a sub-maximal concentration of glutamate (e.g., EC20) is added to the wells to stimulate the mGluR1 receptor.
-
The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).
5. Data Analysis:
-
The increase in fluorescence intensity following glutamate application is quantified.
-
Concentration-response curves are generated to determine the EC50 values for the potentiation of the glutamate response by the PAMs.
This assay is used to investigate the coupling of mGluR1 to Gαs and the subsequent production of cyclic AMP.
1. Cell Culture:
-
BHK cells stably expressing mGluR1a are used.
2. Assay Protocol:
-
Cells are incubated with the test compounds (Ro 01-6128, this compound, or Ro 67-7476) at a fixed concentration (e.g., 500 nM) in the presence of varying concentrations of glutamate.[5]
-
The accumulation of cAMP is measured using a commercially available kit, often based on homogenous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
3. Data Analysis:
-
The amount of cAMP produced is quantified and plotted against the glutamate concentration to generate concentration-response curves.
-
The fold-potentiation of the glutamate response by the PAMs and the EC50 values for glutamate in the presence and absence of the PAMs are determined.[5] The EC50 values of the PAMs for potentiation are also calculated by testing increasing concentrations of the PAMs against a fixed concentration of glutamate.[5]
This technique is used to measure the effect of PAMs on ion channel activity modulated by mGluR1 in neurons.
1. Brain Slice Preparation:
-
Acute brain slices are prepared from rodents.[3]
2. Recording Setup:
-
A single slice is transferred to a recording chamber and perfused with artificial cerebrospinal fluid (aCSF).
-
A whole-cell patch-clamp recording is established on a target neuron (e.g., a CA3 pyramidal neuron).[2][3]
3. Baseline Recording:
-
Baseline glutamate-evoked currents are recorded by applying brief pulses of glutamate.[3]
4. PAM Application:
-
The mGluR1 PAM (e.g., this compound) is bath-applied to the slice.[3]
5. Recording Potentiated Currents:
-
Glutamate-evoked currents are recorded again in the presence of the PAM to measure the potentiation of the response.[3]
6. Data Analysis:
-
The amplitude and kinetics of the currents before and after PAM application are compared to quantify the degree of potentiation.[3] Concentration-response curves can be generated by applying a fixed concentration of an agonist like (S)-DHPG and varying the concentration of the PAM.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: mGluR1 signaling pathway modulated by this compound.
Caption: Workflow for an intracellular calcium mobilization assay.
References
- 1. This compound ≥98% (HPLC) | 302841-89-0 [sigmaaldrich.com]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Ro 67-4853
For Immediate Implementation by Laboratory Personnel
The proper disposal of Ro 67-4853, a positive allosteric modulator of metabotropic glutamate (B1630785) 1 receptors, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as hazardous to the aquatic environment, necessitating specific disposal protocols. Adherence to the following guidelines, in conjunction with your institution's specific environmental health and safety procedures, is mandatory.
Key Safety and Disposal Information
This compound is characterized by the following hazard classifications:
| Hazard Category | Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Aquatic Toxicity | Category 1 | GHS09 | Warning | H410: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects |
| German Water Hazard Class | WGK 3 | - | - | Severely hazardous for water |
This data underscores the environmental risk posed by this compound and strictly prohibits its disposal down the drain or in general waste.
Precautionary Measures for Handling and Disposal
| Precautionary Code | Statement |
| P273 | Avoid release to the environment. |
| P391 | Collect spillage. |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Step-by-Step Disposal Protocol
Researchers, scientists, and drug development professionals must follow this workflow for the safe disposal of this compound and its associated waste.
Disposal Workflow for this compound
Experimental Protocols
While specific experimental protocols for the chemical neutralization or inactivation of this compound are not publicly available, the primary and mandated disposal method is through collection by a certified hazardous waste management service, as directed by your institution's EHS department. Any attempt to neutralize the compound without a validated protocol could result in unforeseen hazardous reactions and is strongly discouraged. The complete Safety Data Sheet (SDS) for this compound, which should be available through your institution, is the primary source for any specific handling and emergency procedures.[1]
Note: This document provides essential guidance based on available safety information. It is not a substitute for the official Safety Data Sheet and your institution's specific waste management policies. Always consult with your EHS department for clarification and to ensure full compliance with all regulations.
References
Comprehensive Safety and Handling Guide for Ro 67-4853
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of Ro 67-4853, a positive allosteric modulator of metabotropic glutamate (B1630785) 1 (mGlu1) receptors.[1][2] Adherence to these procedures is critical to ensure personnel safety and maintain research integrity. While specific toxicity data for this compound is limited, it should be treated as a hazardous substance due to its biological activity.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin, and eye contact. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Gloves | Nitrile or latex, powder-free | Prevents skin contact and absorption. |
| Body Protection | Laboratory Coat | Standard, fully buttoned | Protects against splashes and spills of the compound and solvents. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Prevents eye contact with the crystalline solid or solutions. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Recommended when handling the crystalline powder outside of a ventilated enclosure. | Minimizes inhalation of aerosolized particles. |
This table is based on general safety protocols for hazardous research chemicals and recommendations for similar neuroactive compounds.[3]
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound is crucial for operational safety and efficiency.
2.1. Receiving and Storage
-
Upon receipt, verify the integrity of the container.
-
This compound is supplied as a crystalline solid and should be stored at room temperature.[4]
-
Ensure the complete Safety Data Sheet (SDS), which should be provided by the supplier, is reviewed by all personnel handling the compound.[1]
2.2. Handling and Preparation of Solutions
-
All handling of the solid compound, including weighing, should be performed in a chemical fume hood or a balance enclosure to minimize inhalation risk.
-
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[1] When preparing stock solutions, the solvent of choice should be purged with an inert gas.[1]
-
Avoid generating dust when handling the solid form.
-
Wash hands thoroughly after handling.[1]
2.3. Experimental Use
-
When working with solutions, ensure adequate ventilation.
-
If performing biological experiments, be aware that residual organic solvents may have physiological effects at low concentrations.[1]
-
Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
3.1. Waste Segregation and Collection
-
Solid Waste: Contaminated items such as gloves, pipette tips, and weighing paper should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix incompatible wastes.
3.2. Disposal Procedures
-
Ensure all waste containers are properly closed when not in use.
-
Waste must be transported by a registered hazardous waste transporter to a permitted treatment, storage, or disposal facility.
-
A hazardous waste manifest must accompany the waste from the point of generation to its final disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
